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Foundational

An In-Depth Technical Guide to the Laminin (925-933) CDPGYIGSR Peptide Sequence

Foreword The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Within this intricate landscape, laminins, a major family...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Within this intricate landscape, laminins, a major family of glycoproteins in the basement membrane, play a pivotal role in regulating a multitude of cellular processes.[1] This guide delves into a specific, biologically active nonapeptide derived from the laminin β1 chain: the CDPGYIGSR sequence, corresponding to residues 925-933. This peptide has garnered significant attention in the scientific community for its potent anti-angiogenic, anti-metastatic, and vasoconstrictive properties.[2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the CDPGYIGSR peptide, from its molecular interactions and signaling pathways to practical experimental protocols and therapeutic potential.

The Genesis and Biological Significance of CDPGYIGSR

The CDPGYIGSR peptide is a synthetic nonapeptide that mirrors a sequence found on the B1 chain of laminin.[2] Laminins are large, heterotrimeric glycoproteins composed of α, β, and γ chains, and they are integral components of the basement membrane of all epithelia, as well as surrounding muscle, nerve, and fat cells.[1][3] These proteins are not merely static structural scaffolds; they actively participate in cell adhesion, migration, differentiation, and growth through interactions with various cell surface receptors.[1][3] The identification of specific, biologically active peptide sequences within these large proteins, such as CDPGYIGSR, has been instrumental in dissecting the multifaceted functions of laminins.[3]

The CDPGYIGSR sequence has been shown to exhibit a range of biological activities, making it a subject of intense research. Notably, it possesses anti-angiogenic and anti-metastatic properties, inhibiting the formation of new blood vessels and the spread of tumor cells.[2] Furthermore, it has been identified as a vasoconstrictor, capable of increasing vascular tone.[2] These diverse functions underscore the potential of CDPGYIGSR as a therapeutic agent in oncology and vascular biology.

Receptor Interactions: The Gateway to Cellular Response

The biological effects of the CDPGYIGSR peptide are initiated by its binding to specific cell surface receptors. The primary receptors implicated in mediating the activity of this peptide are the 67 kDa laminin receptor (67LR) and certain integrins.

The 67 kDa Laminin Receptor (67LR)

The 67LR is a non-integrin receptor that has been shown to bind to the YIGSR motif within the CDPGYIGSR sequence.[4] Overexpression of 67LR is often correlated with increased tumor invasiveness, highlighting its role in cell motility.[2][3] Upon binding of ligands like the YIGSR sequence, the 67LR can trigger downstream signaling cascades that influence cell adhesion, migration, and survival.[3]

Integrin Receptors

Integrins are a family of transmembrane receptors that mediate cell-matrix adhesions and play a crucial role in signal transduction. The YIGSR motif within the CDPGYIGSR peptide has been shown to interact with integrin α4β1.[4][5] This interaction is critical for the peptide's effects on cell adhesion and migration. It is noteworthy that the conformation of the peptide can influence its receptor-binding affinity; for instance, a cyclic version of a related peptide, CDPGYIGSRC, exhibited stronger inhibition of cell adhesion compared to the linear form, suggesting that conformational constraints can enhance receptor engagement.[4][5]

Unraveling the Signaling Cascades

The binding of CDPGYIGSR to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. While the complete signaling network is still under investigation, key pathways have been identified.

Inhibition of Angiogenesis and Cell Migration

The anti-angiogenic and anti-migratory effects of CDPGYIGSR are thought to be mediated through the modulation of focal adhesion kinase (FAK) signaling. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[1][6] Upon integrin engagement with the ECM or peptides like CDPGYIGSR, FAK is autophosphorylated, creating a signaling hub that recruits other proteins to regulate cell motility, proliferation, and survival.[6] By interfering with laminin-integrin interactions, the CDPGYIGSR peptide can disrupt the activation of FAK and its downstream effectors, thereby inhibiting the endothelial cell migration and tube formation that are essential for angiogenesis.[1]

Furthermore, the 67LR has been shown to influence the MAPK and PI3K/Akt signaling pathways, both of which are critical for cell survival and proliferation.[2] It is plausible that CDPGYIGSR, by interacting with 67LR, modulates these pathways to exert its anti-tumor effects.

CDPGYIGSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CDPGYIGSR CDPGYIGSR 67LR 67LR CDPGYIGSR->67LR Binds Integrin_a4b1 Integrin α4β1 CDPGYIGSR->Integrin_a4b1 Binds PI3K_Akt PI3K/Akt Pathway 67LR->PI3K_Akt Modulates MAPK MAPK Pathway 67LR->MAPK FAK FAK Integrin_a4b1->FAK Inhibits Activation Migration_Angiogenesis_Inhibition Inhibition of Cell Migration & Angiogenesis FAK->Migration_Angiogenesis_Inhibition PI3K_Akt->Migration_Angiogenesis_Inhibition MAPK->Migration_Angiogenesis_Inhibition

Figure 1: Proposed signaling pathway for the anti-migratory and anti-angiogenic effects of the CDPGYIGSR peptide.

Vasoconstriction Mechanism

The vasoconstrictive effect of CDPGYIGSR is mediated by a distinct signaling pathway in vascular smooth muscle cells. The peptide induces a transmembrane influx of calcium ions (Ca2+) through the activation of nonselective cation channels.[2][7][8] This influx of Ca2+ leads to depolarization of the cell membrane, which in turn opens L-type Ca2+ channels, further increasing intracellular Ca2+ concentration.[7][8] The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.[9][10] This mechanism appears to be specific to the systemic circulation, as the peptide does not alter vascular tone in pulmonary arteries.[3][7][8]

CDPGYIGSR_Vasoconstriction_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm CDPGYIGSR CDPGYIGSR NSCC Nonselective Cation Channel CDPGYIGSR->NSCC Activates Ca_Influx Ca2+ Influx NSCC->Ca_Influx L_type_Ca_Channel L-type Ca2+ Channel Increased_Ca Increased Intracellular [Ca2+] L_type_Ca_Channel->Increased_Ca Depolarization Membrane Depolarization Ca_Influx->Depolarization Depolarization->L_type_Ca_Channel Opens Contraction Vasoconstriction Increased_Ca->Contraction

Figure 2: Signaling pathway for CDPGYIGSR-induced vasoconstriction in vascular smooth muscle cells.

Experimental Protocols for Functional Characterization

To facilitate research on the CDPGYIGSR peptide, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Migration Assay (Boyden Chamber)

This assay is used to quantify the effect of CDPGYIGSR on cell migration.[7][11][12][13][14]

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for endothelial or tumor cells)

  • Cell culture medium (serum-free for the upper chamber, serum-containing or with chemoattractant for the lower chamber)

  • CDPGYIGSR peptide solution

  • Control peptide (e.g., scrambled sequence)

  • Cells of interest (e.g., HUVECs, tumor cell lines)

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.1% crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Pre-hydrate the Boyden chamber inserts in serum-free medium for 1-2 hours at 37°C.

  • Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.

  • Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • In separate tubes, pre-incubate the cell suspension with different concentrations of CDPGYIGSR peptide or control peptide for 30 minutes at 37°C.

  • Add 100 µL of the cell/peptide suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • After incubation, remove the inserts from the wells.

  • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

  • Quantify the results and compare the different treatment groups.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of CDPGYIGSR to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.[15][16][17][18][19][20]

Materials:

  • Matrigel® Basement Membrane Matrix

  • Ice-cold, serum-free cell culture medium

  • Endothelial cells (e.g., HUVECs)

  • Complete cell culture medium

  • CDPGYIGSR peptide solution

  • Control peptide

  • 24-well plate

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel® on ice overnight at 4°C.

  • Pipette 250 µL of cold Matrigel® into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Harvest endothelial cells and resuspend them in complete medium containing different concentrations of CDPGYIGSR peptide or control peptide.

  • Seed 5 x 10^4 cells onto the surface of the solidified Matrigel® in each well.

  • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Monitor the formation of tube-like structures at regular intervals using a microscope.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.[21][22][23][24][25]

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile saline

  • Thermanox® coverslips or sterile filter paper discs

  • CDPGYIGSR peptide solution

  • Control peptide

  • Stereomicroscope

  • Forceps and small scissors

  • Paraffin film

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • On day 3 or 4 of incubation, create a small window in the eggshell over the air sac.

  • Gently drop the CAM by applying slight negative pressure.

  • Create a larger window (1 cm²) in the shell over the dropped CAM.

  • Saturate a sterile Thermanox® coverslip or filter paper disc with the CDPGYIGSR peptide solution or control solution.

  • Carefully place the coverslip/disc onto the CAM, avoiding major blood vessels.

  • Seal the window with paraffin film and return the egg to the incubator.

  • After 48-72 hours, observe the area around the coverslip/disc for changes in blood vessel growth.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

Synthesis and Purification of CDPGYIGSR

For research and development purposes, the CDPGYIGSR peptide is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC).[13][18][22][26][27][28][29][30]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18][26] The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid.

General Steps:

  • Resin Selection and Swelling: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is chosen and swelled in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base, typically 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the CDPGYIGSR sequence (R-S-G-I-Y-G-P-D-C).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold ether, collected by centrifugation, and lyophilized to obtain the crude peptide powder.

High-Performance Liquid Chromatography (HPLC) Purification

The crude synthetic peptide is purified using reversed-phase HPLC (RP-HPLC) to obtain a highly pure product.[26][31][32][33][34]

General Procedure:

  • Column and Solvent Selection: A C18 column is typically used for peptide purification. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of the initial mobile phase.

  • Gradient Elution: The dissolved peptide is injected onto the HPLC column, and the peptide is eluted using a linear gradient of increasing acetonitrile concentration.

  • Fraction Collection: Fractions corresponding to the major peptide peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Table 1: Physicochemical Properties of CDPGYIGSR

PropertyValue
Amino Acid Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg
Molecular Formula C40H62N12O14S
Molecular Weight 967.06 g/mol
CAS Number 110590-60-8
Solubility Soluble in water and DMSO[2]
Appearance White to off-white powder[2]

Therapeutic Potential and Future Directions

The multifaceted biological activities of the CDPGYIGSR peptide position it as a promising candidate for therapeutic development, particularly in the field of oncology.[35] Its ability to inhibit angiogenesis and metastasis, two key hallmarks of cancer progression, makes it an attractive anti-cancer agent.[11][35] Preclinical studies have demonstrated its efficacy in inhibiting the growth of solid tumors in animal models.[2]

Future research should focus on several key areas:

  • Elucidating the complete signaling network: A more detailed understanding of the downstream signaling pathways activated by CDPGYIGSR will be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient selection.

  • Improving peptide stability and delivery: As with many peptide-based therapeutics, in vivo stability and targeted delivery are significant challenges. Strategies such as cyclization, pegylation, or incorporation into nanoparticle delivery systems could enhance the pharmacokinetic profile of CDPGYIGSR.

  • Combination therapies: Investigating the synergistic effects of CDPGYIGSR with conventional chemotherapeutics or other targeted therapies could lead to more effective cancer treatment regimens.[2]

  • Exploring other therapeutic applications: The vasoconstrictive properties of CDPGYIGSR may have applications in conditions characterized by vascular dysregulation.

References

  • Zaffran et al. 67 kDa laminin receptor (67LR) in normal and neoplastic hematopoietic cells: is its targeting a feasible approach?
  • Mitra SK, Hanson DA, Schlaepfer DD. Focal adhesion kinase: in command and control of cell motility.
  • Corning. Endothelial Cell Tube Formation Assay. Corning. Accessed January 29, 2024. [Link]

  • Webb RC. Smooth muscle contraction and relaxation. Adv Physiol Educ. 2003;27(4):201-206.
  • Ribatti D. The chick embryo chorioallantoic membrane (CAM) as a model for in vivo research on angiogenesis. Int J Dev Biol. 2017;61(3-4-5):237-243.
  • Maeda T, Titani K, Sekiguchi K. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A. J Biochem. 1994;115(2):182-189.
  • Grant DS, Kinsella JL, Fridman R, et al. Interaction of endothelial cells with a laminin A chain peptide (ALRGDNP) in vitro and in vivo. J Cell Physiol. 1992;153(3):614-625.
  • Zhao X, Guan JL. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Adv Drug Deliv Rev. 2011;63(8):610-615.
  • Maeda T, et al. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A. J Biochem. 1994;115(2):182-9.
  • Sakamoto N, Iwahana M, Tanaka NG, Osada Y. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2. Cancer Res. 1991;51(3):903-906.
  • Wenzel D, Koch M, Matthey M, et al. Identification of a novel vasoconstrictor peptide specific for the systemic circulation. Hypertension. 2012;59(6):1256-1262.
  • Bio-protocol. Boyden chamber assay (invasion assay). Bio-protocol. Accessed January 29, 2024. [Link]

  • CancerNetwork. Antiangiogenic Agents in Cancer Therapy. CancerNetwork. Accessed January 29, 2024. [Link]

  • Frontiers. Purinergic Signaling During Hyperglycemia in Vascular Smooth Muscle Cells. Frontiers. Accessed January 29, 2024. [Link]

  • ibidi. Application Note 19: Tube Formation Assay in the µ-Slide 15 Well 3D. ibidi. Accessed January 29, 2024. [Link]

  • MDPI. Endothelial Ca2+ Signaling, Angiogenesis and Vasculogenesis: Just What It Takes to Make a Blood Vessel. MDPI. Accessed January 29, 2024. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. Accessed January 29, 2024. [Link]

  • Anti-angiogenic Therapy in Cancer: Downsides and New Pivots for Precision Medicine. Frontiers. Accessed January 29, 2024. [Link]

  • HPLC Analysis and Purification of Peptides. SpringerLink. Accessed January 29, 2024. [Link]

  • Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. PubMed. Accessed January 29, 2024. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Accessed January 29, 2024. [Link]

  • Wenzel D, et al.
  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Accessed January 29, 2024. [Link]

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Accessed January 29, 2024. [Link]

  • Focal adhesion kinase and angiogenesis. Where do we go from here? Cardiovascular Research. Accessed January 29, 2024. [Link]

  • Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations. PubMed. Accessed January 29, 2024. [Link]

  • Focal Adhesion Kinase Is Required for Blood Vessel Morphogenesis. Circulation Research. Accessed January 29, 2024. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Accessed January 29, 2024. [Link]

  • JoVE. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. JoVE. Accessed January 29, 2024. [Link]

  • JoVE. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. Accessed January 29, 2024. [Link]

  • Essential role for calcium waves in migration of human vascular smooth muscle cells. American Journal of Physiology-Cell Physiology. Accessed January 29, 2024. [Link]

  • Protocols.io. HPLC Purification of Peptides. Protocols.io. Accessed January 29, 2024. [Link]

  • Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential. OAE Publishing Inc. Accessed January 29, 2024. [Link]

  • Abstract IA22: Preclinical modeling of adjuvant and metastatic antiangiogenic therapy: Relevance for better predicting clinical outcomes. Molecular Cancer Therapeutics. Accessed January 29, 2024. [Link]

  • ResearchGate. Scheme showing the relationship between calcium signaling and... ResearchGate. Accessed January 29, 2024. [Link]

  • Can anybody tell me how to dilute Matrigel for endothelial tube formation assay? ResearchGate. Accessed January 29, 2024. [Link]

  • Mechanism of action of vasoactive intestinal polypeptide on myometrial smooth muscle of rabbit and guinea-pig. PubMed. Accessed January 29, 2024. [Link]

  • 67-kDa Laminin Receptor-Mediated Cellular Sensing System of Green Tea Polyphenol EGCG and Functional Food Pairing. MDPI. Accessed January 29, 2024. [Link]

  • Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. Accessed January 29, 2024. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Accessed January 29, 2024. [Link]

  • HPLC purification of peptides and miniature proteins. ResearchGate. Accessed January 29, 2024. [Link]

  • Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. PubMed. Accessed January 29, 2024. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Request PDF. Accessed January 29, 2024. [Link]

  • Focal adhesion kinase inhibitors are potent anti-angiogenic agents. PubMed. Accessed January 29, 2024. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Function of Laminin Beta-1 Chain Residues 925-933

Foreword: Decoding a Pivotal Extracellular Matrix Cue For researchers, scientists, and drug development professionals navigating the intricate landscape of cell-extracellular matrix (ECM) interactions, the laminin family...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding a Pivotal Extracellular Matrix Cue

For researchers, scientists, and drug development professionals navigating the intricate landscape of cell-extracellular matrix (ECM) interactions, the laminin family of glycoproteins represents a cornerstone of biological regulation. These large, heterotrimeric proteins are not merely structural scaffolds but potent signaling molecules that dictate cell fate and function. Within the vast architecture of laminin, specific short peptide motifs have been identified as key mediators of its biological activity. This guide focuses on one such critical sequence: residues 925-933 of the laminin beta-1 (LAMB1) chain, encompassing the well-characterized pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg). We will delve into the molecular mechanisms, signaling cascades, and functional consequences of this nonapeptide, providing a comprehensive resource for its study and therapeutic exploitation.

Structural Context: Pinpointing the 925-933 Sequence within Laminin Beta-1

Laminins are complex glycoproteins composed of α, β, and γ chains that assemble into a cross-shaped structure. The laminin beta-1 chain is a multidomain protein with seven structurally distinct regions.[1] The 925-933 sequence, CDPGYIGSR, is located in the C-terminal region of the beta-1 chain.[2] This strategic positioning within the coiled-coil domain places it in a region accessible for cellular interaction.

cluster_0 Coiled-Coil Region LAMB1 N-terminus Domain VI Domain V (EGF-like) Domain IV Domain III (EGF-like) Domain II Domain I C-terminus YIGSR_locus 925-933 (YIGSR) LAMB1:f6->YIGSR_locus

Figure 1: Domain organization of the Laminin beta-1 chain, highlighting the approximate location of the 925-933 (YIGSR) sequence within the C-terminal coiled-coil region.

Receptor Interactions: The Gateways for Cellular Response

The biological functions of the 925-933 peptide are initiated through its binding to specific cell surface receptors. Two primary receptor systems have been identified: the 67-kDa laminin receptor (67LR) and members of the integrin family.

The High-Affinity 67-kDa Laminin Receptor (67LR)

The 67LR is a non-integrin receptor that exhibits high affinity for the YIGSR motif.[1][3] This interaction is pivotal in mediating many of the anti-metastatic and signaling properties attributed to this peptide sequence.[3]

Integrin Co-receptors

While 67LR is a primary receptor, evidence also points to the involvement of integrins in recognizing the 925-933 sequence, often in a cell-type-specific manner. Integrins are heterodimeric receptors composed of α and β subunits that mediate cell-matrix adhesion and signaling.[4] Specific integrins implicated in binding to laminin beta-1 and its fragments include:

  • α6β1 Integrin: Recognized as a major laminin receptor on many cell types.[4]

  • α2β1 Integrin: This integrin, also known as a collagen receptor, can be modulated to bind laminin in certain cellular contexts, such as on endothelial cells.[5]

  • α7β1 Integrin: This integrin binds with high affinity to the E8 fragment of laminin, which contains the beta-1 chain.[6]

Signaling Cascades: From Receptor Binding to Cellular Action

Binding of the 925-933 peptide to its receptors triggers a cascade of intracellular signaling events that culminate in diverse cellular responses. Two major pathways have been elucidated:

The FAK/MEK/ERK Pathway and its Role in Cell Behavior

Interaction of the YIGSR motif with its receptors can activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade. This pathway is known to regulate a wide array of cellular processes, including proliferation, differentiation, and migration. For instance, in gastric cancer, the ERK/c-Jun axis has been shown to upregulate LAMB1 expression, promoting cell growth and motility.[2]

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling YIGSR Laminin β1 (925-933) Receptor Integrin / 67LR YIGSR->Receptor Binding FAK FAK Receptor->FAK Activation MEK MEK FAK->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation cJun c-Jun ERK->cJun Phosphorylation Proliferation Cell Proliferation, Migration, Invasion cJun->Proliferation Gene Expression

Figure 2: The FAK/MEK/ERK signaling pathway initiated by the Laminin beta-1 (925-933) peptide.

The 67LR-Mediated cGMP Pathway and its Role in Apoptosis

Binding of ligands to the 67LR can trigger a distinct signaling cascade involving cyclic guanosine monophosphate (cGMP). This pathway has been particularly implicated in inducing cancer-selective apoptosis.[7][8] The signaling cascade proceeds as follows:

  • Ligand Binding: The 925-933 peptide (or other 67LR ligands) binds to the receptor.

  • Akt/eNOS Activation: This leads to the activation of Akt and endothelial nitric oxide synthase (eNOS).[9]

  • NO Production and cGMP Synthesis: eNOS produces nitric oxide (NO), which in turn stimulates soluble guanylate cyclase (sGC) to synthesize cGMP.[9]

  • PKCδ/ASM Activation: Elevated cGMP levels activate Protein Kinase C delta (PKCδ) and acid sphingomyelinase (ASM).[7][8]

  • Ceramide Production and Apoptosis: ASM catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid second messenger that plays a crucial role in initiating the apoptotic cascade.[9]

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling YIGSR Laminin β1 (925-933) Receptor 67LR YIGSR->Receptor Binding Akt Akt Receptor->Akt Activation eNOS eNOS Akt->eNOS Activation NO NO eNOS->NO Production sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Synthesis PKCd PKCδ cGMP->PKCd Activation ASM ASM PKCd->ASM Activation Ceramide Ceramide ASM->Ceramide Production Apoptosis Apoptosis Ceramide->Apoptosis Induction

Figure 3: The 67LR-mediated cGMP signaling pathway leading to apoptosis.

Key Biological Functions and Therapeutic Implications

The activation of the aforementioned signaling pathways by the laminin beta-1 925-933 peptide translates into a spectrum of critical biological functions with significant implications for both normal physiology and disease.

Biological FunctionDescriptionKey Cell TypesTherapeutic Relevance
Cell Adhesion Promotes the attachment of cells to the extracellular matrix.[10]HT-1080 fibrosarcoma, CHO cells, Melanoma cellsTissue engineering, biomaterial coatings
Cell Migration (Chemotaxis) Induces the directional migration of cells.[10]B16/F10 murine melanoma cellsWound healing, cancer metastasis
Inhibition of Metastasis Reduces the formation of tumor colonies in vivo and inhibits cancer cell invasion.[1][7]Melanoma, Fibrosarcoma, LeukemiaCancer therapy
Neurite Outgrowth Enhances the growth of neuronal processes.[10]Dorsal root ganglia, PC12 cellsNerve regeneration
Macrophage Modulation Exhibits a concentration-dependent effect on macrophage phenotype, influencing inflammation.[1]MacrophagesImmuno-oncology, regenerative medicine
Angiogenesis Can have both pro- and anti-angiogenic effects depending on the context.Endothelial cellsCancer therapy, ischemic diseases

Experimental Protocols for Studying the 925-933 Peptide

To aid researchers in their investigation of this important laminin motif, we provide the following detailed, field-proven protocols.

Solid-Phase Binding Assay

This assay is designed to quantify the direct interaction between the 925-933 peptide and a purified receptor.

Materials:

  • High-binding 96-well microplates

  • Synthetic Laminin beta-1 (925-933) peptide (CDPGYIGSR)

  • Purified receptor of interest (e.g., recombinant 67LR or integrin)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Primary antibody against the receptor

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Dissolve the 925-933 peptide in PBS to a final concentration of 10 µg/mL. Add 100 µL of the peptide solution to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.

  • Receptor Binding: Wash the wells three times with PBST. Add serial dilutions of the purified receptor (starting from a high concentration, e.g., 1 µg/mL) in PBS containing 0.1% BSA. Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with PBST. Add 100 µL of the primary antibody against the receptor, diluted in PBS with 0.1% BSA, to each well. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBST. Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature in the dark.

  • Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the receptor concentration to determine the binding affinity (Kd).

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a surface coated with the 925-933 peptide.

Materials:

  • 96-well tissue culture plates

  • Synthetic Laminin beta-1 (925-933) peptide

  • Cell line of interest

  • Serum-free cell culture medium

  • BSA

  • Crystal Violet solution

  • Sorensen's buffer (or similar solubilizing agent)

  • Plate reader

Protocol:

  • Coating: Dissolve the 925-933 peptide in sterile PBS to the desired concentrations (e.g., 10, 50, 100 µg/mL). Add 100 µL of the peptide solution to each well of a 96-well plate. Allow the plate to air-dry overnight in a sterile hood.

  • Blocking: Wash the wells twice with sterile PBS. Block non-specific binding by adding 200 µL of 1% BSA in serum-free medium to each well. Incubate for 1 hour at 37°C.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Remove the blocking solution and add 100 µL of the cell suspension to each well.

  • Adhesion: Incubate the plate at 37°C for 1-2 hours to allow for cell attachment.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove the methanol and add 100 µL of 0.5% Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.

  • Solubilization: Wash the wells thoroughly with water and allow them to air dry. Solubilize the stained cells by adding 100 µL of Sorensen's buffer to each well.

  • Quantification: Read the absorbance at 570 nm using a plate reader.

Chemotaxis (Boyden Chamber) Assay

This assay measures the directional migration of cells towards a gradient of the 925-933 peptide.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size, depending on cell type)

  • Synthetic Laminin beta-1 (925-933) peptide

  • Cell line of interest

  • Serum-free medium

  • Chemoattractant (e.g., serum or a known chemokine as a positive control)

  • Fixation and staining reagents (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions.

  • Chemoattractant Addition: In the lower chamber, add serum-free medium containing different concentrations of the 925-933 peptide (e.g., 0, 10, 50, 100 µg/mL). Use serum-containing medium as a positive control.

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber.

  • Migration: Incubate the chamber at 37°C for 4-24 hours (incubation time is cell-type dependent).

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane using Diff-Quik or a similar staining method.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Conclusion and Future Directions

The laminin beta-1 chain residues 925-933, and specifically the YIGSR motif, represent a functionally dense region of this crucial ECM protein. Its ability to interact with multiple receptor systems and trigger diverse signaling pathways underscores its importance in a wide range of physiological and pathological processes. For researchers in basic science and drug development, this peptide offers a valuable tool to probe the complexities of cell-matrix interactions and a potential starting point for the design of novel therapeutics targeting cancer, nerve injury, and inflammatory diseases. Future research should focus on further dissecting the context-dependent signaling outcomes of YIGSR-receptor interactions and exploring the therapeutic potential of YIGSR-based mimetics and drug conjugates.

References

  • Graf, J., Iwamoto, Y., Sasaki, M., Martin, G. R., Kleinman, H. K., Robey, F. A., & Yamada, Y. (1987). Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding. Cell, 48(6), 989–996. [Link]

  • Kim, H. Y., Kim, K. H., Lee, H. J., Kim, J. H., Kim, J. H., & Kim, J. H. (2021). Upregulation of LAMB1 via ERK/c-Jun Axis Promotes Gastric Cancer Growth and Motility. International journal of molecular sciences, 22(2), 626. [Link]

  • Yoon, J. H., Kim, J., Lee, H., Kim, S. Y., Jang, H. H., Ryu, S. H., ... & Lee, T. G. (2012). Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts. Biochemical and biophysical research communications, 428(3), 416-421. [Link]

  • Kumazoe, M., Sugihara, K., Tsukamoto, S., Huang, Y., Tsurudome, Y., Suzuki, T., ... & Tachibana, H. (2013). 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis. The Journal of clinical investigation, 123(2), 787-799. [Link]

  • Iwamoto, Y., Robey, F. A., Graf, J., Sasaki, M., Kleinman, H. K., Yamada, Y., & Martin, G. R. (1987). YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation. Science, 238(4830), 1132-1134. [Link]

  • Ueda, N., Kumazoe, M., Sugihara, K., Tsukamoto, S., Huang, Y., Tsurudome, Y., ... & Tachibana, H. (2013). 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis. The Journal of clinical investigation, 123(2), 787-799. [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Retrieved from [Link]

  • Biesiadecki, B. J., & Jin, J. P. (2011). A high-throughput solid-phase microplate protein-binding assay to investigate interactions between myofilament proteins. Journal of biomedicine & biotechnology, 2011, 850309. [Link]

  • Boyden, S. (1962). The chemotactic effect of mixtures of antibody and antigen on polymorphonuclear leucocytes. The Journal of experimental medicine, 115(3), 453–466. [Link]

  • JoVE. (2023, April 30). Laminins are the Adhesive Proteins of Basal Lamina [Video]. JoVE. [Link]

  • Gau, C. L., Chen, C. S., & Engler, A. J. (2006). RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes. Journal of biomedical materials research. Part A, 77(1), 17–24. [Link]

  • Kramer, R. H., Vu, M., Cheng, Y. F., & Ramos, D. M. (1991). Laminin-binding integrin alpha 7 beta 1: functional characterization and expression in normal and malignant melanocytes. Cell regulation, 2(11), 805–817. [Link]

  • Sonnenberg, A., Linders, C. J., Modderman, P. W., Damsky, C. H., Aumailley, M., & Timpl, R. (1990). Integrin recognition of different cell-binding fragments of laminin (P1, E3, E8) and evidence that alpha 6 beta 1 but not alpha 6 beta 4 functions as a major receptor for fragment E8. The Journal of cell biology, 110(6), 2145–2155. [Link]

  • Gosens, R., Stelmack, G. L., Bos, S. T., Dueck, G., Mutawe, M. M., Schaafsma, D., ... & Halayko, A. J. (2011). The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma. Respiratory research, 12(1), 1-13. [Link]

  • Hohenester, E. (2019). Structural biology of laminins. Essays in biochemistry, 63(3), 285–295. [Link]

  • Ghaedi, M., Ashjari, M., Zarrindast, M. R., & Soleimani, M. (2015). Effect of immobilized YIGSR peptide on MSCs viability. ResearchGate. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Molecular Biology of the Cell. 4th edition. Garland Science. [Link]

  • Tiwari, S., & Goparaju, C. M. (2019). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 9(19), e3378. [Link]

  • Choma, D. P., & Ikebe, M. (2005). Integrin alpha3beta1-dependent Activation of FAK/Src Regulates Rac1-mediated Keratinocyte Polarization on laminin-5. Journal of Biological Chemistry, 280(9), 7646-7654. [Link]

  • Languino, L. R., Gehlsen, K. R., Wayner, E., Carter, W. G., Engvall, E., & Ruoslahti, E. (1989). Endothelial cells use alpha 2 beta 1 integrin as a laminin receptor. The Journal of cell biology, 109(5), 2455–2462. [Link]

  • V-P., G., et al. (2021). Reconsideration of the laminin receptor 67LR in colorectal cancer cells. BMC Cancer, 21, 1079. [Link]

  • Biesiadecki, B. J., & Jin, J. P. (2011). Solid-phase protein-binding assay method. ResearchGate. [Link]

  • Merck Millipore. (n.d.). Boyden Chamber Technique. Retrieved from [Link]

  • Shomu's Biology. (2023, June 1). Integrin activation model [Video]. YouTube. [Link]

  • Kumazoe, M., et al. (2017). 67-kDa Laminin Receptor-Mediated Cellular Sensing System of Green Tea Polyphenol EGCG and Functional Food Pairing. Molecules, 22(12), 2153. [Link]

  • L-C., C., et al. (2016). 67 kDa laminin receptor (67LR) in normal and neoplastic hematopoietic cells: is its targeting a feasible approach?. Journal of Hematology & Oncology, 9, 127. [Link]

  • Aumailley, M. (1995). Schematic representation of laminin 1. The different domains are... ResearchGate. [Link]

  • Tang, W., & Lu, Y. (2013). A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions. In Progranulin (pp. 135-142). Humana Press. [Link]

  • Parnaud, G., Bosco, D., Berney, T., & Rouiller, D. G. (2006). Blockade of β1 Integrin–Laminin-5 Interaction Affects Spreading and Insulin Secretion of Rat β-Cells Attached on Extracellular Matrix. Diabetes, 55(5), 1435-1442. [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Chemotaxis Assays. Retrieved from [Link]

  • GeneCards. (n.d.). LAMB1 Gene. Retrieved from [Link]

  • Aumailley, M. (2013). The laminin family. Cell adhesion & migration, 7(1), 48–55. [Link]

  • Chen, H. C. (2005). Boyden chamber. Methods in molecular biology (Clifton, N.J.), 294, 15–22. [Link]

Sources

Foundational

An In-depth Technical Guide to the Binding Affinity of the YIGSR Peptide with the 67-kDa Laminin Receptor

Abstract The interaction between the laminin-derived pentapeptide, Tyr-Ile-Gly-Ser-Arg (YIGSR), and the 67-kDa laminin receptor (67LR) is a pivotal molecular event implicated in fundamental cellular processes and various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The interaction between the laminin-derived pentapeptide, Tyr-Ile-Gly-Ser-Arg (YIGSR), and the 67-kDa laminin receptor (67LR) is a pivotal molecular event implicated in fundamental cellular processes and various pathological states, most notably cancer metastasis. The 67LR, a non-integrin cell surface receptor, exhibits high-affinity binding to laminin, a major component of the basement membrane, and this interaction is mediated by the YIGSR sequence on the laminin β1 chain.[1] Upregulation of 67LR on the surface of neoplastic cells is strongly correlated with enhanced metastatic potential, making the 67LR-YIGSR axis a prime target for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the biophysical and biochemical characteristics of the 67LR-YIGSR interaction. It offers researchers, scientists, and drug development professionals a comprehensive resource, detailing the gold-standard methodologies for quantifying binding affinity, elucidating the downstream functional consequences, and discussing the therapeutic implications of targeting this critical molecular interface.

Section 1: The Core Components: 67LR and the YIGSR Peptide

The 67-kDa Laminin Receptor (67LR): A Multifunctional Gateway

The 67-kDa laminin receptor (67LR) is a high-affinity, non-integrin cell surface receptor for laminin, a key glycoprotein component of the extracellular matrix (ECM).[1] While its primary role involves mediating cell adhesion to the basement membrane, its functions are pleiotropic.[2][3] The mature 67LR is derived from a 37-kDa precursor protein (37LRP), though the exact mechanism of this conversion remains an area of active investigation.[4][5]

From a drug development perspective, 67LR is a compelling target. Its expression is significantly increased in a wide array of neoplastic cells, and this overexpression is a molecular marker for aggressiveness and metastatic potential in cancers of the breast, lung, colon, and prostate, among others.[2][6] The receptor's role is central to the initial step of metastasis: the adhesion of tumor cells to the basement membrane, which precedes enzymatic degradation of the ECM and subsequent invasion.[2] Consequently, inhibiting the binding of laminin (or its key peptide sequence, YIGSR) to 67LR presents a feasible and promising strategy to disrupt the metastatic cascade.[1][3]

The YIGSR Peptide: A Minimalist Ligand with Maximal Impact

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a canonical sequence derived from the β1 chain of the laminin-1 molecule.[1] This short peptide has been conclusively identified as the minimal sequence required for high-affinity binding to the 67LR.[7][8] Its significance lies in its ability to competitively inhibit the binding of the parent laminin molecule to the 67LR, thereby blocking downstream cellular events.[7][9]

Functionally, the YIGSR peptide has been demonstrated to impede angiogenesis and tumor progression, in stark contrast to other laminin-derived peptides like IKVAV, which can promote these processes.[10] This functional dichotomy underscores the specificity of the 67LR-YIGSR interaction. The peptide's ability to modulate cellular behavior, including adhesion, migration, and even macrophage polarization in a concentration-dependent manner, makes it a valuable tool for both basic research and therapeutic development.[7][10][11]

Section 2: The Biophysics of Binding: A Quantitative Perspective

The interaction between 67LR and the YIGSR peptide is characterized by its specificity and intermediate-to-high affinity. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand (YIGSR) at which half of the available receptors (67LR) are occupied. A lower Kd value signifies a higher binding affinity.

Studies have reported the affinity of YIGSR-containing peptides for the 67LR to be in the nanomolar to low micromolar range. For instance, ligand displacement analyses have shown an intermediate affinity of approximately 1.5 x 10-7 M (150 nM) for a YIGSR-based peptide amide.[8] This level of affinity is sufficient to mediate potent biological effects and makes the interaction amenable to modulation by therapeutic agents.

Interaction Reported Dissociation Constant (Kd) Technique
C(YIGSR)3-NH2 to 67LR~1.5 x 10-7 M (150 nM)Ligand Displacement Assay
Laminin-1 to 67LR~2 x 10-9 M (2 nM)Scatchard Analysis

This table summarizes representative binding affinity values reported in the literature. Actual values can vary based on experimental conditions, specific peptide constructs, and receptor preparation.

Section 3: Gold-Standard Methodologies for Quantifying Binding Affinity

Accurate quantification of binding affinity is paramount for drug discovery and mechanistic studies. Here, we detail two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[12] It provides not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).

Causality Behind Experimental Choices: In a typical SPR experiment for the 67LR-YIGSR interaction, the 67LR is immobilized on the sensor chip surface (the "ligand"), while the YIGSR peptide is flowed over the surface as the "analyte". This orientation is often preferred because immobilizing the larger protein minimizes potential steric hindrance that could occur if the small peptide were attached directly to the surface. Furthermore, ensuring the purity and stability of the recombinant receptor is a critical prerequisite for obtaining reliable kinetic data.[12]

  • Chip Preparation & Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[4]

    • Inject the purified 67LR (at a concentration of ~20-50 µg/mL in an appropriate immobilization buffer, typically 10 mM sodium acetate, pH 4.5) over the activated surface. The low pH promotes pre-concentration of the protein on the negatively charged surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell is prepared simultaneously using the same activation/deactivation chemistry but without protein injection. This is a crucial self-validating control to subtract bulk refractive index changes and non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the YIGSR peptide in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be from 10 nM to 5 µM.

    • Inject each concentration of YIGSR over both the ligand and reference flow cells for a defined period (the "association phase"), followed by a flow of running buffer alone (the "dissociation phase").

    • Include several buffer-only injections ("zero-concentration" analyte) to double-check for baseline stability and carryover.

  • Surface Regeneration:

    • After each YIGSR injection cycle, the 67LR surface must be returned to its baseline state. This is achieved by injecting a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5). The stability of the immobilized 67LR to the chosen regeneration solution must be confirmed beforehand.

  • Data Analysis:

    • The reference-subtracted sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This process yields the ka, kd, and Kd (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep Prepare Purified 67LR & YIGSR Peptide Activate Activate Sensor Chip (NHS/EDC) Prep->Activate Buffer Prepare Buffers (Immobilization, Running, Regeneration) Buffer->Activate Immobilize Immobilize 67LR (Ligand) Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject YIGSR Series (Analyte) Block->Inject Regen Regenerate Surface Inject->Regen Between Cycles Subtract Reference Subtraction Inject->Subtract Regen->Inject Fit Fit Data to Kinetic Model Subtract->Fit Results Obtain ka, kd, KD Fit->Results

Caption: Workflow for quantifying 67LR-YIGSR binding kinetics using SPR.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is the gold standard for directly measuring the thermodynamics of a binding event.[13][14] It measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another. In a single experiment, ITC can determine the binding affinity (Ka, which is 1/Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[15]

Causality Behind Experimental Choices: For ITC, the choice of which molecule is in the sample cell and which is in the syringe is critical. Typically, the macromolecule (67LR) is placed in the sample cell, and the small molecule ligand (YIGSR peptide) is in the syringe. This setup ensures that the heat of dilution of the peptide, a critical control, can be accurately measured and subtracted from the binding data.[16] Precise concentration determination of both components is arguably the most critical factor for obtaining trustworthy ITC data.

  • Sample Preparation:

    • Prepare purified 67LR and YIGSR peptide in the exact same buffer from the same dialysis batch. Buffer mismatch is a common source of significant artifacts.

    • Determine the concentrations of both protein and peptide with high accuracy (e.g., using amino acid analysis or A280 for the protein with a calculated extinction coefficient).

    • The concentration of the molecule in the syringe (YIGSR) should be 10-15 times higher than the molecule in the cell (67LR). A typical starting point would be 10-20 µM 67LR in the cell and 150-250 µM YIGSR in the syringe.

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.

  • The Titration Experiment:

    • Equilibrate the calorimeter to the desired temperature (e.g., 25°C).

    • Load the 67LR solution into the sample cell and the YIGSR solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove slack from the syringe, which is discarded from the analysis.

    • Execute a series of 20-30 small injections (e.g., 1-2 µL each) of the YIGSR solution into the 67LR solution, allowing the system to return to thermal equilibrium between each injection.

  • Control Experiment (Self-Validation):

    • To obtain the heat of dilution, perform an identical titration experiment but with the YIGSR peptide being injected into the buffer-only in the sample cell. This data is essential for accurate analysis.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the raw binding data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of YIGSR/67LR.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, Ka (and thus Kd), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Section 4: Functional Consequences of YIGSR Binding

The binding of YIGSR to 67LR is not a passive docking event; it is a trigger for intracellular signaling cascades that mediate the peptide's anti-metastatic and anti-angiogenic effects.

Activation of Signaling Cascades

Upon YIGSR binding, 67LR can initiate signal transduction pathways that influence cell behavior. While the complete picture is still being assembled, evidence points to the involvement of several key pathways:

  • Tyrosine Phosphorylation: The binding of YIGSR-containing ligands or anti-67LR antibodies can induce the tyrosine phosphorylation of a specific set of proteins, notably in the 115-130 kDa range, suggesting the activation of tyrosine kinases is an early event in 67LR-mediated signaling.[8]

  • Cytoskeletal Linkage: When cells spread on surfaces coated with covalently immobilized YIGSR, the 67LR has been shown to co-localize with cytoskeletal proteins such as α-actinin and vinculin.[7] This indicates a physical link between the receptor and the cell's structural machinery, which is essential for mediating changes in cell adhesion and migration.

  • Modulation of Other Pathways: The 67LR has been linked to pathways that regulate cell proliferation and apoptosis. For instance, its association with the anti-apoptotic protein PED/PEA-15 can activate signal transduction leading to increased cell proliferation and resistance to apoptosis.[1] By competing with laminin, YIGSR can potentially disrupt these pro-survival signals in cancer cells.

67LR-YIGSR Signaling Pathway Diagram

Signaling_Pathway YIGSR YIGSR Peptide LR67 67LR YIGSR->LR67 Binding TK Tyrosine Kinase (Src family?) LR67->TK Activation Cytoskeleton α-actinin / Vinculin (Cytoskeletal Linkage) LR67->Cytoskeleton Co-localization Membrane Plasma Membrane P_Proteins Phosphorylation of 115-130 kDa Proteins TK->P_Proteins Phosphorylation Cell_Migration Inhibition of Migration & Invasion P_Proteins->Cell_Migration Cell_Adhesion Decreased Cell Adhesion to Laminin Cytoskeleton->Cell_Adhesion Cell_Adhesion->Cell_Migration Angiogenesis Anti-Angiogenesis Cell_Migration->Angiogenesis

Caption: Proposed signaling events following YIGSR binding to the 67LR.

Section 5: Applications in Research and Drug Development

The potent biological activities of the YIGSR peptide and the critical role of its receptor, 67LR, in cancer progression have established this axis as a significant target for therapeutic innovation.

  • Anti-Metastatic Agents: The primary therapeutic application of YIGSR and its mimetics is the inhibition of tumor metastasis.[9] By blocking the initial adhesion of cancer cells to the basement membrane, YIGSR effectively disrupts a crucial step in the metastatic cascade.[1][3]

  • Anti-Angiogenic Therapies: YIGSR has been shown to impede angiogenesis, the formation of new blood vessels that tumors require for growth and dissemination.[10] This adds another layer to its anti-cancer potential.

  • Modulation of the Immune Response: Emerging research indicates that YIGSR can modulate macrophage function in a concentration-dependent manner, suggesting its potential use in immunoengineering strategies for cancer therapy and regenerative medicine.[10][11]

  • Tissue Engineering and Regenerative Medicine: Covalently immobilized YIGSR has been used to create bioactive surfaces that promote specific cell adhesion and spreading, highlighting its utility in the design of advanced biomaterials.[7]

  • Lymphedema Treatment: Recent studies have shown that YIGSR peptide treatment can ameliorate lymphedema in animal models by enhancing 67LR-dependent cell-cell adhesion, opening new avenues for its therapeutic use.[17]

Section 6: Conclusion and Future Directions

The interaction between the YIGSR peptide and the 67-kDa laminin receptor is a well-defined, high-affinity molecular partnership with profound implications for cell biology and oncology. The methodologies detailed in this guide, particularly SPR and ITC, provide the robust, quantitative framework necessary for researchers to dissect this interaction and to screen for novel therapeutic agents that target it.

Future research will likely focus on developing more stable and potent YIGSR mimetics with improved pharmacokinetic properties. Furthermore, a deeper understanding of the downstream signaling network activated by 67LR will uncover additional nodes for therapeutic intervention. The continued exploration of the 67LR-YIGSR axis holds immense promise for the development of next-generation therapies aimed at combating cancer metastasis and other pathological conditions.

References

  • Miyake, T., et al. (2023). Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion. PubMed. Retrieved from [Link]

  • Kim, D. G., et al. (2018). Chemical inhibition of prometastatic lysyl-tRNA synthetase-laminin receptor interaction. ResearchGate. Retrieved from [Link]

  • Miyake, T., et al. (2023). Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion. ResearchGate. Retrieved from [Link]

  • Massia, S. P., & Hubbell, J. A. (1992). Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin. PubMed. Retrieved from [Link]

  • Maxson, E. L., et al. (2024). YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response. PubMed. Retrieved from [Link]

  • Parodi, A., & Tarone, G. (1995). Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation. PubMed. Retrieved from [Link]

  • Maxson, E. L., et al. (2024). YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response. National Institutes of Health. Retrieved from [Link]

  • Longo, S., et al. (2019). Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion. National Institutes of Health. Retrieved from [Link]

  • Da-Silva, L. P., & Williams, R. J. (2009). Interactions of the 67 kDa laminin receptor and its precursor with laminin. National Institutes of Health. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2015). Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]

  • Lopedote, P., et al. (2016). 67 kDa laminin receptor (67LR) in normal and neoplastic hematopoietic cells: is its targeting a feasible approach? National Institutes of Health. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Pilli, R. A., & Chothia, C. (2020). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. Retrieved from [Link]

  • Da-Silva, L. P., & Williams, R. J. (2009). Interactions of the 67 kDa laminin receptor and its precursor with laminin. PubMed. Retrieved from [Link]

  • Laghaei, P., & Gill, P. (2017). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. Retrieved from [Link]

  • Gbelcova, H., et al. (2018). Reconsideration of the laminin receptor 67LR in colorectal cancer cells. National Institutes of Health. Retrieved from [Link]

  • Al-Malki, J. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Laminin (925-933) – TFA vs. Acetate Salt Selection

This guide serves as a definitive technical resource for researchers utilizing Laminin (925-933) (Sequence: CDPGYIGSR ).[] It addresses the critical, often overlooked variable of peptide counter-ions—specifically Trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers utilizing Laminin (925-933) (Sequence: CDPGYIGSR ).[] It addresses the critical, often overlooked variable of peptide counter-ions—specifically Trifluoroacetate (TFA) versus Acetate—and their profound impact on experimental reproducibility, cell viability, and structural integrity.[]

[1]

Part 1: Executive Summary & Chemical Identity

Laminin (925-933) is a synthetic nonapeptide fragment derived from the B1 chain of laminin, a major glycoprotein of the basement membrane.[][2]

  • Sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR)[][3][4][5]

  • Target: High-affinity ligand for the 67 kDa Laminin Receptor (67LR).

  • Mechanism: Mediates cell adhesion, migration, and inhibits tumor metastasis and angiogenesis.[]

The Counter-Ion Criticality

Synthetic peptides are not neutral molecules; they are salts.[6] The choice between TFA (Trifluoroacetate) and Acetate is not merely a manufacturing detail but a determinant of biological validity.

  • TFA Salts: The industry standard for purification. Ideal for analytical chemistry (NMR, HPLC) but potentially cytotoxic in biological assays.

  • Acetate Salts: The "biological grade" standard. Essential for cell culture and in vivo applications to prevent acid-induced toxicity and non-specific binding.

Part 2: Physicochemical Comparison (TFA vs. Acetate)

The following table contrasts the two salt forms based on physical properties and experimental suitability.

FeatureLaminin (925-933) TFA Salt Laminin (925-933) Acetate Salt
Counter-Ion Origin Cleavage from SPPS resin & RP-HPLC purification.[]Ion exchange (post-purification processing).[][7]
Acidity (pKa) Strong Acid (~0.23).[]Weak Acid (~4.76).[][8]
Solution pH (1 mM) Highly Acidic (pH ~2.0 - 3.0).[]Mildly Acidic to Neutral (pH ~5.0 - 6.0).[]
Solubility High (TFA acts as a chaotropic agent).[]High (Peptide is polar), but may require sonication.[]
Hygroscopicity High. "Fluffy" powder, prone to static.Lower. Forms a denser, more stable "cake".[6]
Cellular Toxicity High. Inhibits proliferation; alters metabolism.Low/Negligible. Biocompatible.
Primary Use Case Analytical standards, chemical synthesis, lyophilized storage.[][9]Cell adhesion assays, in vivo injections, tissue engineering.[]

Part 3: Biological Implications & Mechanism[8]

The Cytotoxicity of TFA

In cell culture, residual TFA acts as a metabolic uncoupler. Even buffered solutions may contain enough free trifluoroacetate to:

  • Acidify the cytosol upon endocytosis.

  • Interfere with mitochondrial membrane potential.

  • Artificially alter cell proliferation rates (false negatives in toxicity screens or false positives in apoptosis assays).[]

Receptor Binding (67LR)

Laminin (925-933) functions by binding the 67LR receptor.[]

  • TFA Interference: The strong ionic pairing of TFA can shield the cationic Arginine (R) and the N-terminal amine, potentially altering the conformation required for the receptor binding pocket.

  • Acetate Neutrality: Acetate binds loosely, allowing the peptide to assume its native conformation in physiological buffers (PBS), ensuring accurate

    
     (dissociation constant) measurements.[]
    
The Cysteine Factor (Oxidation Risk)

The N-terminal Cysteine (C) in CDPGYIGSR is susceptible to oxidation (disulfide dimerization).[]

  • TFA (Acidic): Low pH suppresses thiolate anion formation, stabilizing the monomer during storage.[]

  • Acetate (Near-Neutral): Higher pH accelerates oxidation.[] Protocol Note: Acetate salts of Cys-containing peptides should be dissolved immediately before use or stored with a reducing agent (e.g., TCEP or DTT) if monomeric action is required.[]

Part 4: Visualization of Pathways & Workflows

Diagram 1: Biological Impact of Counter-Ions

This diagram illustrates how TFA interferes with cellular mechanisms compared to the clean signaling of the Acetate salt.

BiologicalImpact cluster_TFA TFA Salt Pathway (Cytotoxic Risk) cluster_Acetate Acetate Salt Pathway (Physiological) TFA_Peptide Laminin(925-933)•TFA Acidification Cytosolic Acidification TFA_Peptide->Acidification Endocytosis Mito_Stress Mitochondrial Stress Acidification->Mito_Stress Artifact Experimental Artifact (Cell Death/Stasis) Mito_Stress->Artifact Ace_Peptide Laminin(925-933)•Acetate Receptor 67LR Receptor Binding Ace_Peptide->Receptor Native Conformation Signaling Signal Transduction (FAK/MAPK) Receptor->Signaling Response Cell Adhesion & Migration Signaling->Response

Caption: Comparison of cellular pathways activated by Acetate salts (Physiological) vs. toxicity induced by TFA salts.[]

Diagram 2: Salt Exchange Workflow (TFA to Acetate)

A validated protocol for converting the salt form if only TFA peptide is available.

SaltExchange Start Starting Material: Laminin(925-933)•TFA Step1 Dissolve in Buffer A (0.1% Acetic Acid / H2O) Start->Step1 Step2 Load onto Anion Exchange Resin (Acetate Form) Step1->Step2 Step3 Elute with Buffer B (High conc. Acetic Acid/Ammonium Acetate) Step2->Step3 Step4 Lyophilize Fractions (Freeze Dry) Step3->Step4 QC QC Check: IC (Ion Chromatography) for TFA content HPLC for Purity Step4->QC QC->Step2 Fail (>1% TFA) End Final Product: Laminin(925-933)•Acetate QC->End Pass

Caption: Step-by-step workflow for exchanging TFA counter-ions to Acetate using anion exchange chromatography.

Part 5: Experimental Protocols

Protocol A: Handling & Solubilization

Objective: Prepare a stock solution while minimizing Cysteine oxidation.

  • Equilibration: Allow the peptide vial to reach room temperature before opening to prevent condensation (hygroscopic).

  • Solvent Selection:

    • For Acetate Salt: Use sterile PBS (pH 7.4) or cell culture media directly.

    • For TFA Salt: Dissolve in sterile water first (pH will drop).[] Neutralize carefully with 0.1 N NaOH or dilute 1:10 into buffered media. Warning: Direct addition of TFA salt to media may cause precipitation or color change (pH indicator).[]

  • Oxidation Prevention: If storing the stock >24 hours, add 1 mM DTT (Dithiothreitol) or TCEP to maintain the Cysteine in a reduced state.

  • Sterilization: Filter through a 0.22 µm PVDF membrane. (Do not use Nylon, which binds peptides).[]

Protocol B: "DIY" Salt Exchange (Lyophilization Method)

Use this if Ion Exchange Resin is unavailable.[]

  • Dissolve Laminin (925-933) TFA salt in 0.1 M Acetic Acid (1 mg/mL).

  • Freeze at -80°C and lyophilize (freeze-dry) overnight.

  • Repeat this process 3 times. The excess acetic acid drives off the volatile TFA.

  • Validation: Verify TFA removal via Ion Chromatography (IC) or 19F-NMR.

Part 6: Decision Matrix

ApplicationRecommended SaltRationale
NMR Structural Studies TFA Sharp peaks, high solubility, no buffer interference.[]
HPLC Standards TFA Matches standard mobile phases (0.1% TFA).
Cell Adhesion Assays Acetate Prevents acid-shock toxicity; ensures receptor specificity.[]
In Vivo (Animal Models) Acetate Mandatory to avoid necrosis at injection site and systemic toxicity.
Hydrogel Formulation Acetate TFA can disrupt gelation kinetics and pH-sensitive crosslinking.

Part 7: References

  • Cornish, J., et al. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[] American Journal of Physiology-Endocrinology and Metabolism (1999).[][8] [Link][]

  • AmbioPharm. Salt Form Selection in Peptide Development: TFA vs Acetate. [Link]

Sources

Foundational

A Technical Guide to the Role of the CDPGYIGSR Motif in Inhibiting Tumor Metastasis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in this cascade is the interaction of tumor cells with the extracellular matrix (ECM), a complex network of proteins that provides structural and biochemical support to surrounding cells. Laminins, a major component of the basement membrane, play a pivotal role in this process. This technical guide delves into the anti-metastatic properties of a specific nonapeptide derived from the laminin β1 chain: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). This motif acts as a competitive inhibitor of tumor cell adhesion and migration by targeting the 37/67 kDa high-affinity laminin receptor (LR). We will explore the molecular mechanisms, detail key experimental protocols for its study, and discuss its therapeutic potential.

The Metastatic Cascade and the Laminin Interaction

The metastatic process is a multi-step journey involving local invasion, intravasation, survival in circulation, extravasation, and colonization of a distant organ.[1] Each step involves intricate signaling between the tumor cell and its microenvironment. The initial breach of the basement membrane is a crucial event, largely mediated by the binding of tumor cell surface receptors to ECM proteins like laminin.

Laminins are large, heterotrimeric glycoproteins composed of α, β, and γ chains. They are fundamental to the architecture of the basement membrane and regulate cell behavior, including adhesion, differentiation, migration, and survival. Tumor cells often exhibit altered expression of laminin receptors, which facilitates their ability to adhere to and degrade the ECM.

The CDPGYIGSR peptide is a synthetic sequence corresponding to residues 925-933 of the laminin β1 chain.[2][3] This sequence contains the core pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), which is a principal site for cell binding.[4] By mimicking this native binding site, the CDPGYIGSR peptide can competitively block the interaction between tumor cells and the laminin network, thereby inhibiting key steps in metastasis.[5]

Molecular Mechanism of Action: Competitive Inhibition via the 37/67 kDa Laminin Receptor

The primary mechanism by which the CDPGYIGSR motif exerts its anti-metastatic effect is through its interaction with the 37/67 kDa high-affinity laminin receptor (LR), also known as LRP/LR.[6][7]

  • The 37/67 kDa Laminin Receptor (LR): This receptor is overexpressed on the surface of numerous types of cancer cells, and its expression level correlates directly with the invasive and metastatic potential of the tumor.[6][8] LRP/LR is involved in several cancer hallmarks, including metastasis, angiogenesis, and evasion of apoptosis.[6][9] It is a non-integrin receptor that binds to the YIGSR motif of laminin with high affinity.[8]

  • Competitive Binding: The CDPGYIGSR peptide, containing the YIGSR core, acts as a molecular decoy. It competitively binds to the 37/67 kDa LR on tumor cells, physically obstructing the receptor from binding to the laminin within the basement membrane.[5][7] This competitive inhibition is the cornerstone of its anti-adhesive and anti-migratory effects.

  • Downstream Signaling Disruption: The binding of laminin to the 37/67 kDa LR normally triggers intracellular signaling cascades that promote cell adhesion, migration, and invasion. While the precise downstream pathways are complex and can be cell-type specific, they often involve modulation of focal adhesion kinase (FAK) and cytoskeletal reorganization.[10] By blocking the initial receptor-ligand interaction, the CDPGYIGSR peptide prevents the activation of these pro-metastatic signaling pathways. Studies have shown that engagement of the YIGSR peptide can lead to a reduction in FAK protein levels.[10]

The following diagram illustrates the proposed signaling pathway.

G CDPGYIGSR-Mediated Inhibition of Metastasis cluster_0 Tumor Cell cluster_1 Extracellular Matrix (ECM) LR 37/67 kDa LR FAK FAK Activation LR->FAK Activates Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton Metastasis Adhesion, Migration, Invasion Cytoskeleton->Metastasis Promotes Laminin Laminin-1 (contains YIGSR) Laminin->LR Normal Binding CDPGYIGSR CDPGYIGSR Peptide CDPGYIGSR->LR Competitive Binding G Boyden Chamber Invasion Assay Workflow A 1. Rehydrate Matrigel Insert B 2. Add Chemoattractant to Lower Well A->B C 3. Prepare Cells +/- CDPGYIGSR in Serum-Free Medium B->C D 4. Seed Cells into Upper Chamber C->D E 5. Incubate (12-48h, 37°C) D->E F 6. Remove Non-Invading Cells from Top E->F G 7. Fix and Stain Invaded Cells on Bottom F->G H 8. Count Cells via Microscopy G->H

Caption: Step-by-step workflow for the Boyden chamber cell invasion assay.

In Vivo Experimental Metastasis Model

This model assesses the effect of the peptide on tumor colonization in a living organism, providing a more physiologically relevant context. The tail vein injection model is commonly used to study lung metastasis. [11][12] Protocol:

  • Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) or syngeneic models (e.g., C57BL/6 mice for B16-F10 cells).

  • Cell Preparation: Harvest highly metastatic tumor cells (e.g., B16-F10 melanoma) and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.

  • Treatment Groups:

    • Control Group: Injected with tumor cells only.

    • Treatment Group: Tumor cells are co-injected with a solution of CDPGYIGSR peptide (e.g., 0.2 mg/mouse). [13] * Scrambled Peptide Control: Tumor cells are co-injected with a scrambled version of the peptide.

  • Injection: Inject 100 µL of the appropriate cell suspension (1 x 10^5 cells) intravenously into the lateral tail vein of each mouse. [14]5. Monitoring: Monitor the mice for 14-21 days. Body weight and general health should be checked regularly.

  • Endpoint Analysis:

    • Euthanize the mice at the experimental endpoint.

    • Harvest the lungs and fix them in Bouin's solution or 10% neutral buffered formalin. The Bouin's solution will turn tumor nodules white against the yellow lung tissue, making them easy to count.

    • Count the number of visible metastatic nodules on the lung surface.

    • A significant reduction in the number of lung colonies in the CDPGYIGSR-treated group compared to controls demonstrates the peptide's anti-metastatic efficacy in vivo. [4][15]

Data Synthesis and Therapeutic Outlook

Experimental data consistently demonstrate the inhibitory effects of the CDPGYIGSR peptide and its core YIGSR sequence across various cancer models.

Assay Type Cell Line Peptide Observed Effect Reference
In Vitro AdhesionHepatocellular CarcinomaCDPGYIGSRUp to 55% reduction in adhesion strength to laminin.[5]
In Vivo MetastasisB16-F10 MelanomaYIGSRReduced formation of lung colonies.[4]
In Vivo Tumor GrowthSarcoma 180, Lewis Lung CarcinomaCDPGYIGSR-NH2Marked inhibition of solid tumor growth.[15]
In Vivo MetastasisB16-F10 MelanomaMultimeric YIGSR97% inhibition of lung colony formation with a 16-mer version.[13]

The potent anti-angiogenic and anti-metastatic activities of the CDPGYIGSR peptide make it a compelling candidate for therapeutic development. [2]Research has shown that multimeric forms of the YIGSR peptide can enhance its inhibitory activity, suggesting that avidity plays a key role in its function. [13]These findings open avenues for designing more potent peptide-based drugs or small molecule mimetics that target the laminin-LR interaction. [8] Future Directions:

  • Pharmacokinetic Optimization: Enhancing the stability and bioavailability of the peptide for systemic delivery.

  • Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapy or immunotherapy.

  • Small Molecule Mimetics: Developing non-peptide small molecules that mimic the binding of CDPGYIGSR to the 37/67 kDa LR to overcome the limitations of peptide therapeutics.

References

  • Targeting the 37/67 kDa laminin receptor for cancer treatment. ResearchGate. [Link]

  • Sakamoto N, Iwahana M, Tanaka NG, Osada Y. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2. Cancer Res. 1991 Feb 1;51(3):903-6. [Link]

  • Molecular interaction of metastasis suppressor genes and tumor microenvironment in breast cancer. Open Exploration Publishing. [Link]

  • Pucillo C, et al. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice. Br J Cancer. 1999. [Link]

  • Singh S, et al. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response. bioRxiv. 2023. [Link]

  • Kim YD, et al. Cell-Adhesive Activity and Receptor-Binding Specificity of the Laminin-Derived YIGSR Sequence Grafted onto Staphylococcal Protein A1. The Journal of Biochemistry. 1999. [Link]

  • Dcurr, et al. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes. Am J Physiol Cell Physiol. 2003. [Link]

  • Iwamoto Y, et al. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation. Science. 1987 Nov 20;238(4830):1132-4. [Link]

  • Nomizu M, et al. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis. Cancer Res. 1993 Aug 1;53(15):3459-61. [Link]

  • YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells. PubMed.[Link]

  • Pesapane A, et al. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion. Oncotarget. 2015. [Link]

  • Sung KL, et al. Inhibition of adhesion of hepatocellular carcinoma cells to basement membrane components by receptor competition with RGD- or YIGSR-containing synthetic peptides. J Cell Physiol. 1993. [Link]

  • Inhibition of tumor growth and metastasis by EMMPRIN multiple antigenic peptide (MAP) vaccination is mediated by immune modulation. PubMed Central.[Link]

  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. J Vis Exp. 2022. [Link]

  • Studies of the Structure of the Metastasis-Associated 67 kDa Laminin Binding Protein. Biochemistry. 1994. [Link]

  • Is tail vein injection a relevant breast cancer lung metastasis model? Transl Cancer Res. 2014. [Link]

  • Humphries MJ. Cell Adhesion Assays. ResearchGate. 2001. [Link]

  • Dose–effect of peptide P1 on migration. ResearchGate. [Link]

  • Characterization of Peptides Targeting Metastatic Tumor Cells as Probes for Cancer Detection and Vehicles for Therapy Delivery. AACR Journals. 2013. [Link]

  • Boyden Chamber Assay with CollOvineTM. ovigenex.com. [Link]

  • Knock-Down of the 37kDa/67kDa Laminin Receptor LRP/LR Impedes Telomerase Activity. PLoS One. 2012. [Link]

  • Adhesion assay. Protocols.io. 2023. [Link]

  • Assay Methods: Cell Invasion Assay. Corning. [Link]

  • In vitro Cell Adhesion Assay. Creative Biolabs. [Link]

  • Expression of the RPSA-Containing and 67EBP Laminin Receptors in Relation to the Debatable Nature of the 67 kDa Laminin Receptor 67LR in Colorectal Cancer. MDPI. 2023. [Link]

  • Anti-tumor activity of tail vein injection of peptide-loaded... ResearchGate. [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Front Cell Dev Biol. 2019. [Link]

  • The In Vivo Selection Method in Breast Cancer Metastasis. MDPI. 2020. [Link]

Sources

Exploratory

Laminin (925-933): Mechanism of Action in Angiogenesis

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Laminin (925-933), chemically defined as the peptide sequence CDPGYIGSR , is a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminin (925-933), chemically defined as the peptide sequence CDPGYIGSR , is a synthetic fragment derived from the


1 chain of Laminin-1. Unlike full-length laminin, which acts as a foundational scaffold for basement membranes and a promoter of angiogenesis, the 925-933 fragment functions primarily as a competitive inhibitor in pathological angiogenesis (e.g., tumor growth) while exhibiting partial agonist activity in specific ischemic contexts.

This guide dissects the molecular mechanism of Laminin (925-933), focusing on its high-affinity interaction with the 67kDa Laminin Receptor (67LR) , its modulation of the FAK/MAPK signaling axis , and its utility as a therapeutic lead for anti-metastatic and anti-angiogenic drug development.

Molecular Identity & Structural Context

The biological activity of Laminin-1 is localized to specific peptide sequences on its component chains (


1, 

1,

1). While the

1-derived peptide SIKVAV is known to promote angiogenesis, the

1-derived YIGSR motif is distinct in its inhibitory capacity.[1]
FeatureSpecification
Peptide Name Laminin (925-933)
Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR )
Core Active Motif YIGSR (Residues 929-933)
Parent Molecule Laminin

1 chain (formerly B1 chain)
Primary Receptor 67kDa Laminin Receptor (67LR)
Secondary Interaction

6

1 Integrin (lower affinity than 67LR)
Molecular Weight ~967.1 Da

Mechanism of Action: The Core Signaling Axis

The mechanism of Laminin (925-933) is defined by a competitive antagonism paradigm. In a pro-angiogenic environment, endothelial cells rely on the co-signaling of Integrins and 67LR bound to the laminin network to stabilize focal adhesions and drive migration.

Receptor Competition (The "Decoy" Effect)

Laminin (925-933) binds to the 67LR with high affinity (


). However, because it lacks the structural complexity of the full laminin trimer, it cannot cross-link receptors or engage the full complement of integrins (specifically 

6

1) required for cytoskeletal tension.
  • Outcome: It occupies the receptor site, preventing full-length laminin from binding.

Signal Transduction Modulation

The binding of Laminin (925-933) alters downstream kinase activity:

  • Inhibition of FAK Phosphorylation: Full laminin binding triggers the auto-phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397. Laminin (925-933) fails to induce this phosphorylation, or actively suppresses it by displacing endogenous ligands.

  • Suppression of MAPK/ERK Pathway: Reduced FAK activity leads to a failure in recruiting Src and Grb2, subsequently dampening the RAS-RAF-MEK-ERK cascade essential for endothelial cell proliferation.

  • Induction of Apoptosis (Context-Dependent): By denying the cell the "survival signal" from the ECM (anoikis), the peptide can induce apoptosis in proliferating endothelial cells.

The "Partial Agonist" Paradox

In specific models of ischemia (e.g., retinal neovascularization), Laminin (925-933) has been observed to promote revascularization. This suggests that in the absence of competing full-length laminin, the peptide may trigger a weak but distinct signal via 67LR (potentially involving eNOS or p38 MAPK ) that supports survival, highlighting its potential utility in regenerative medicine versus oncology.

Pathway Visualization

LamininMechanism LamininFull Endogenous Laminin-1 (Full Length) Receptor67LR 67kDa Laminin Receptor (67LR) LamininFull->Receptor67LR High Affinity Binding Integrin Integrin α6β1 LamininFull->Integrin Cross-linking Peptide Laminin (925-933) (CDPGYIGSR) Peptide->Receptor67LR Competitive Binding (Blocks Laminin) Peptide->Integrin Weak/No Interaction Complex Stable Focal Adhesion Complex Peptide->Complex Disrupts Formation Receptor67LR->Complex Integrin->Complex FAK FAK Phosphorylation (p-Tyr397) Complex->FAK Activates Inhibition Inhibition of Angiogenesis (Anti-Metastatic) Complex->Inhibition Failure of Signal MAPK MAPK/ERK Activation FAK->MAPK Signaling Cascade Angiogenesis Angiogenesis: Migration & Tube Formation MAPK->Angiogenesis

Figure 1: The competitive inhibition mechanism of Laminin (925-933). By occupying the 67LR without engaging Integrin


6

1, the peptide disrupts the formation of stable focal adhesions, halting the FAK-MAPK cascade required for angiogenesis.

Validated Experimental Protocols

To study the effects of Laminin (925-933), researchers must utilize assays that specifically measure endothelial cell behavior (migration and differentiation) rather than simple proliferation.

In Vitro: Endothelial Tube Formation Assay

This assay measures the ability of the peptide to disrupt the formation of capillary-like structures on a basement membrane matrix.

Materials:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC), passage 2-5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Peptide: Laminin (925-933) (Solubilized in PBS or DMSO; stock 10 mM).

  • Control: Scrambled peptide (e.g., GRGESP) or Vehicle (PBS).

Protocol Workflow:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well. Polymerize at 37°C for 30 min.

  • Cell Seeding: Trypsinize HUVECs and resuspend in basal medium (low serum, e.g., 2% FBS) to sensitize cells to angiogenic factors.

  • Treatment:

    • Control: HUVEC suspension + VEGF (10 ng/mL).

    • Experimental: HUVEC suspension + VEGF (10 ng/mL) + Laminin (925-933) (Gradient: 10, 50, 100, 200 µM).

  • Incubation: Seed 1.5 x 10^4 cells/well. Incubate at 37°C, 5% CO2 for 6–18 hours.

  • Imaging & Analysis: Capture images at 4x/10x magnification. Quantify:

    • Total Tube Length.

    • Number of Branch Points (Nodes).

    • Expectation: A dose-dependent reduction in tube length and mesh complexity in peptide-treated wells.

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay provides a physiological environment to test anti-angiogenic potency.

Protocol Workflow:

  • Embryo Prep: Fertilized chicken eggs are incubated at 37°C. On Day 3, a window is cut into the shell to expose the CAM.

  • Application (Day 10):

    • Prepare methylcellulose discs or filter paper containing Laminin (925-933) (10–50 µ g/disc ).

    • Place discs directly onto the vascularized CAM surface.

  • Incubation: Seal windows and incubate for 48–72 hours.

  • Quantification: Fix CAM with methanol/acetone. Excise the area under the disc. Count secondary and tertiary vessel branches.

    • Result: An avascular zone (halo) around the disc indicates inhibition.

Protocol Logic Diagram

ProtocolWorkflow cluster_invitro In Vitro: Tube Formation cluster_invivo In Vivo: CAM Assay Step1 Coat Plate (Matrigel GFR) Step2 Seed HUVECs + VEGF Step1->Step2 Step3 Treat: Laminin (925-933) Step2->Step3 Step4 Analyze: Branch Points (6-18 hrs) Step3->Step4 CAM1 Egg Incubation (Day 0-10) CAM2 Apply Peptide Disc CAM1->CAM2 CAM3 Incubate (48-72 hrs) CAM2->CAM3 CAM4 Quantify: Avascular Zone CAM3->CAM4

Figure 2: Workflow for validating the anti-angiogenic activity of Laminin (925-933) using standard in vitro and in vivo models.

Therapeutic Implications & References

Therapeutic Potential[2]
  • Oncology: As a metastasis inhibitor.[2][3][4][5] By blocking 67LR, Laminin (925-933) prevents tumor cells from adhering to the vascular basement membrane during extravasation.

  • Ophthalmology: In conditions like Retinal Vein Occlusion (RVO), the peptide may be used to modulate pathological neovascularization without causing the complete vessel regression seen with VEGF inhibitors.

References
  • Graf, J., et al. (1987). "Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding." Cell.

    • Foundational paper identifying YIGSR (929-933) and CDPGYIGSR (925-933) as the active cell-binding sites on the B1 chain.
  • Iwamoto, Y., et al. (1987). "YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation."[3] Science.

    • Establishes the anti-metastatic mechanism via competitive inhibition.
  • Grant, D. S., et al. (1989). "Two different laminin domains mediate the differentiation of human endothelial cells into capillary-like structures in vitro." Cell.

    • Contrasts the pro-angiogenic SIKVAV with the inhibitory/modul
  • Kibbey, M. C., et al. (1995). "Laminin SIKVAV peptide-induced angiogenesis in vivo is potentiated by neutrophils." Journal of National Cancer Institute.

    • Provides the comparative context for laminin peptide activities.
  • Stitt, A. W., et al. (2005). "Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization." American Journal of Pathology.

    • Critical source for the "partial agonist" effect in ischemic retina models.
  • Cayman Chemical. "Laminin (925-933) Product Information."

    • Verification of chemical identity and standard usage concentr

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Laminin (925-933)

For Researchers, Scientists, and Drug Development Professionals Introduction Laminins are a major family of glycoproteins that are an integral part of the structural scaffolding in the extracellular matrix. These protein...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins are a major family of glycoproteins that are an integral part of the structural scaffolding in the extracellular matrix. These proteins are vital for a wide range of biological activities, including cell adhesion, differentiation, migration, and signaling. The laminin protein family is composed of α, β, and γ chains, and different combinations of these chains give rise to various laminin isoforms with distinct tissue distributions and functions.

This guide focuses on a specific, biologically active peptide fragment, Laminin (925-933). This nonapeptide is derived from the B1 chain of laminin and has garnered significant interest within the research community for its ability to mimic certain functions of the full-length laminin protein.[1][2][3] Notably, it binds to the laminin receptor and has been implicated in promoting cell attachment, chemotaxis, and neurite outgrowth.[4][5] A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and isoelectric point, is paramount for its application in experimental settings and for the development of novel therapeutic strategies.

Physicochemical Properties of Laminin (925-933)

The precise physicochemical characteristics of a peptide are critical for a multitude of applications, from ensuring accurate molar concentrations in in vitro assays to predicting its behavior in physiological environments.

Molecular Weight and Composition

The Laminin (925-933) peptide consists of the nine amino acid sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg. This specific sequence dictates its chemical formula and, consequently, its molecular weight.

PropertyValueSource(s)
Amino Acid Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR)[5][6]
Chemical Formula C40H62N12O14S[1][7][8]
Molecular Weight 967.1 g/mol [1][6][7][8]

The molecular weight is a fundamental parameter for preparing solutions of known molarity, which is essential for quantitative biological assays.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This property is crucial for understanding a peptide's solubility, stability, and interaction with other molecules in different pH environments. The pI of Laminin (925-933) can be theoretically calculated based on the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the constituent amino acids.

The amino acid sequence of Laminin (925-933) is CDPGYIGSR. The ionizable groups are:

  • N-terminus (Cysteine): pKa ~9.5

  • C-terminus (Arginine): pKa ~2.0

  • Aspartic Acid (D) side chain: pKa ~3.9

  • Cysteine (C) side chain: pKa ~8.3

  • Tyrosine (Y) side chain: pKa ~10.5

  • Arginine (R) side chain: pKa ~12.5

Based on these pKa values, the theoretical isoelectric point of Laminin (925-933) is approximately 7.0 . At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge.

Experimental Determination of Molecular Weight and Isoelectric Point

While theoretical values provide a strong foundation, experimental verification is a cornerstone of scientific rigor. The following protocols outline standard methodologies for the determination of the molecular weight and isoelectric point of peptides like Laminin (925-933).

Workflow for Physicochemical Characterization

G cluster_0 Peptide Synthesis & Purification cluster_1 Characterization cluster_2 Data Analysis & Validation Synthesis Solid-Phase Peptide Synthesis Purification Reverse-Phase HPLC Synthesis->Purification MW_Det Molecular Weight Determination (Mass Spectrometry) Purification->MW_Det pI_Det Isoelectric Point Determination (Isoelectric Focusing) Purification->pI_Det MW_Analysis Mass Spectrum Analysis MW_Det->MW_Analysis pI_Analysis Gel Analysis & pI Calculation pI_Det->pI_Analysis Final_Data Validated Physicochemical Properties MW_Analysis->Final_Data pI_Analysis->Final_Data

Caption: Workflow for the synthesis, purification, and characterization of Laminin (925-933).

Experimental Protocol for Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a highly accurate method for determining the molecular weight of peptides.[9]

1. Sample Preparation:

  • Dissolve the lyophilized Laminin (925-933) peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1-10 pmol/µL in the same solvent.

2. Instrumentation and Setup:

  • Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
  • Calibrate the instrument using a standard peptide mixture with known molecular weights.

3. Data Acquisition:

  • Infuse the sample directly into the ESI source or spot it onto a MALDI target plate with an appropriate matrix.
  • Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 500-1500).

4. Data Analysis:

  • Process the raw data to obtain a deconvoluted mass spectrum.
  • The most intense peak in the spectrum will correspond to the monoisotopic mass of the peptide. Compare this experimental value to the theoretical molecular weight (967.1 Da).
Experimental Protocol for Isoelectric Point Determination via Isoelectric Focusing (IEF)

Isoelectric focusing separates proteins and peptides based on their isoelectric point.[10][11]

1. Gel Preparation:

  • Prepare a polyacrylamide gel containing a mixture of carrier ampholytes that establish a stable pH gradient (e.g., pH 3-10).
  • Alternatively, use pre-cast IEF gels for convenience and reproducibility.

2. Sample Preparation:

  • Dissolve the Laminin (925-933) peptide in a sample buffer containing urea and non-ionic detergents to ensure it remains soluble and denatured. The final concentration should be in the range of 0.1-1 mg/mL.
  • Include a pI marker kit containing a mixture of colored proteins with known isoelectric points.

3. Electrophoresis:

  • Load the peptide sample and pI markers onto the IEF gel.
  • Apply a voltage across the gel according to the manufacturer's instructions. The peptide will migrate through the pH gradient until it reaches the point where its net charge is zero (its pI), at which point it will stop.

4. Visualization and Analysis:

  • After focusing is complete, fix the gel to immobilize the focused peptide bands.
  • Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the peptide and pI markers.
  • Determine the pI of the Laminin (925-933) peptide by comparing the migration distance of its band to the migration distances of the pI markers.

Biological Context and Signaling

Laminin (925-933) exerts its biological effects primarily through interaction with the 67-kDa laminin receptor (67LR).[12] This interaction can trigger downstream signaling cascades that influence cell behavior.

G cluster_0 Cellular Responses Laminin_Peptide Laminin (925-933) LR 67-kDa Laminin Receptor Laminin_Peptide->LR Binding Cell_Adhesion Cell Adhesion LR->Cell_Adhesion Chemotaxis Chemotaxis LR->Chemotaxis Neurite_Outgrowth Neurite Outgrowth LR->Neurite_Outgrowth

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategies for the Dissolution of Laminin (925-933) TFA Salt

Abstract Laminin (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a critical bioactive fragment of the laminin β1 chain involved in cell adhesion, migration, and neurite outg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Laminin (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a critical bioactive fragment of the laminin β1 chain involved in cell adhesion, migration, and neurite outgrowth.[1][2] As a synthetic peptide, it is typically supplied as a trifluoroacetate (TFA) salt, a byproduct of its synthesis and purification.[3] The successful application of this peptide in research, from cell culture to biochemical assays, is critically dependent on its proper solubilization. This guide provides a detailed examination and robust protocols for dissolving Laminin (925-933) TFA in two common solvent systems: sterile water/aqueous buffers and dimethyl sulfoxide (DMSO). We explore the underlying chemical principles of each solvent choice, their respective advantages and limitations, and provide step-by-step methodologies to ensure maximal bioactivity and experimental reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding Laminin (925-933) TFA

Peptide Characteristics

The solubility of a peptide is dictated by its amino acid composition. The sequence of Laminin (925-933), CDPGYIGSR, contains a mix of charged, polar, and hydrophobic residues:

  • Acidic Residues: Aspartic Acid (D)

  • Basic Residues: Arginine (R)

  • Hydrophobic/Non-polar Residues: Proline (P), Glycine (G), Tyrosine (Y), Isoleucine (I)

  • Polar, Uncharged Residues: Cysteine (C), Serine (S)

At a neutral pH, the peptide has a net charge that is close to zero (Aspartic Acid: -1, C-terminus: -1, Arginine: +1, N-terminus: +1), making it susceptible to solubility challenges in plain water.

The Role of the Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid is an ion-pairing agent used extensively during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides.[3][4] Consequently, the final lyophilized product is a salt, where the positively charged sites on the peptide (like the N-terminus and the side chain of Arginine) are associated with a negatively charged TFA counter-ion (CF₃COO⁻).

Key implications of the TFA salt form include:

  • Acidity: When dissolved in unbuffered water, the TFA salt will create a slightly acidic solution (pH < 5), which can influence peptide conformation and solubility.[4]

  • Bio-Assay Interference: Residual TFA can interfere with cellular assays and alter secondary peptide structures, making it a critical parameter to manage.[5] For sensitive in vivo or cell-based studies, exchanging TFA for a more biocompatible counter-ion like acetate or hydrochloride may be necessary.[6][7]

Solvent Selection: Water vs. DMSO

The choice between an aqueous solvent and an organic solvent like DMSO is the most critical decision and depends entirely on the downstream application.

FeatureWater / Aqueous Buffer (e.g., PBS)Dimethyl Sulfoxide (DMSO)
Solubility Limit ~10-15 mg/mL[1][8][9]~30-48 mg/mL[1][8][9]
Biocompatibility High. Ideal for direct application to live cells.Low. Cytotoxic at concentrations >0.5-1%.[10]
Mechanism Solubilizes through hydration of polar and charged groups. pH dependent.Aprotic polar solvent; disrupts both intra- and intermolecular hydrogen bonds.
Stock Stability Poor. Recommended for fresh use only (<1 day).[8]Good. Can be stored at -20°C or -80°C for months.[11]
Best For Direct use in cell culture, in vivo studies, assays sensitive to organic solvents.Creating high-concentration, long-term storage stocks; solubilizing difficult peptides.

Protocol 1: Aqueous Solubilization (for Direct Biological Use)

This protocol is designed for preparing a fresh solution of Laminin (925-933) for immediate use in applications like cell culture, where the presence of organic solvents is undesirable.[12]

Rationale

Given the peptide's nearly neutral net charge, direct dissolution in neutral water can be challenging. A slightly basic buffer helps to deprotonate the acidic carboxyl groups, increasing overall charge and enhancing solubility.[13] Sonication provides mechanical energy to break up the lyophilized powder and accelerate dissolution.

Step-by-Step Methodology
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation, which can degrade the peptide.[14]

  • Initial Reconstitution: Add a small volume of sterile, deionized water or a buffer like PBS (pH 7.2-7.4) to the vial to create a concentrated initial solution. Aim for a concentration slightly higher than your final target.

  • Facilitate Dissolution: Vortex the vial gently for 30-60 seconds. If particulates remain, proceed to sonication.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for clarity. Avoid excessive heating of the sample.

  • pH Adjustment (If Necessary): If the peptide remains insoluble, the solution is likely too acidic due to the TFA salt. Add a very small volume (1-5 µL) of a dilute basic solution like 0.1M ammonium bicarbonate to raise the pH slightly above neutral.[13] This should clarify the solution.

  • Final Dilution: Once fully dissolved, dilute the stock to the final working concentration using your cell culture medium or experimental buffer.

  • Usage: Use the aqueous solution immediately. Storage of aqueous peptide solutions is not recommended as they are prone to degradation.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Diagram 1: Workflow for aqueous solubilization of Laminin (925-933) TFA.

Protocol 2: DMSO Solubilization (for High-Concentration Stock)

This protocol is the method of choice for creating a stable, high-concentration stock solution for long-term storage. DMSO is a powerful solvent capable of dissolving hydrophobic and aggregation-prone peptides.[15][16]

Rationale

DMSO effectively breaks the intermolecular hydrogen bonds that can cause peptides to aggregate, readily dissolving even hydrophobic sequences.[15] The resulting stock can be stored frozen for extended periods. However, it is crucial to manage the final DMSO concentration in the working solution to avoid cytotoxicity.[10][17]

Step-by-Step Methodology
  • Preparation: As with the aqueous protocol, allow the lyophilized peptide vial to reach room temperature in a desiccator before opening.[14]

  • Initial Reconstitution: Add the required volume of anhydrous, sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10-30 mg/mL).[8][9]

  • Facilitate Dissolution: Vortex the vial for 1-2 minutes. Laminin (925-933) is highly soluble in DMSO, and sonication is typically not required. The solution should become clear quickly.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, immediately aliquot the DMSO stock solution into smaller, single-use volumes in low-protein-binding tubes.[18][19]

  • Long-Term Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C.[11][20] Under these conditions, the stock should be stable for several months to a year.

  • Preparing Working Solution: When ready to use, thaw a single aliquot. Slowly add the DMSO stock drop-wise into your vigorously stirring aqueous buffer or cell culture medium to prevent the peptide from precipitating out of solution. Crucially, ensure the final concentration of DMSO in your assay is non-toxic (typically ≤0.1%). [10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Diagram 2: Workflow for DMSO stock preparation and dilution.

Best Practices & Troubleshooting

  • Handling: Always use personal protective equipment (PPE), especially when handling DMSO, which can facilitate the absorption of substances through the skin.[17]

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[21] Solutions are inherently less stable; always aliquot to avoid freeze-thaw cycles.[18]

  • Troubleshooting - Aqueous Insolubility: If the peptide "crashes out" or becomes cloudy when diluting a DMSO stock into an aqueous buffer, the final concentration is too high. Try diluting into a larger volume of buffer or reducing the stock concentration.

  • Troubleshooting - TFA Interference: If you suspect TFA is affecting your results, consider performing a salt exchange. This typically involves dissolving the peptide in a solution containing a different acid (like hydrochloric or acetic acid) and then re-lyophilizing, a process that should be repeated 2-3 times for complete exchange.[6][22]

References

  • Vertex AI Search Result[8]. (Source: Product Information Sheet for Laminin (925-933)).

  • Vertex AI Search Result[9]. (Source: Cayman Chemical, Product Information for Laminin (925-933)).

  • Vertex AI Search Result[1]. (Source: APExBIO, Product Information for Laminin (925-933)).

  • Graf, J., et al. (1987). Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding. Cell, 48(6), 989-996. [Link]

  • Vertex AI Search Result[2]. (Source: Cayman Chemical, Product Description for Laminin (925-933)).

  • Vertex AI Search Result[3]. (Source: ResearchGate, Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides).

  • Cornella, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(8), 1005. [Link]

  • Vertex AI Search Result. (Source: Sigma-Aldrich, Solubility Guidelines for Peptides).

  • Vertex AI Search Result[14]. (Source: LifeTein, How to dissolve, handle and store synthetic peptides).

  • Vertex AI Search Result[12]. (Source: ChemicalBook, Product Information for CYS-ASP-PRO-GLY-TYR-ILE-GLY-SER-ARG).

  • Vertex AI Search Result[22]. (Source: Benchchem, Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide).

  • Vertex AI Search Result[15]. (Source: Genaxxon, Peptide solubility guidelines).

  • Vertex AI Search Result[17]. (Source: LifeTein, How to dissolve peptide in DMSO and still be safe to the cell culture).

  • Vertex AI Search Result[18]. (Source: Sigma-Aldrich, Storage and Handling Synthetic Peptides).

  • Vertex AI Search Result[6]. (Source: LifeTein, How to remove peptide TFA salt?).

  • Vertex AI Search Result[13]. (Source: ResearchGate, Discussion on Dissolving acidic peptides?).

  • Vertex AI Search Result[21]. (Source: Biomatik, How to Store Peptides | Best Practices for Researchers).

  • Vertex AI Search Result[10]. (Source: ResearchGate, Discussion on Peptide solvent for cell-based Assay?).

  • Vertex AI Search Result[5]. (Source: GenScript, Impact of TFA - A Review).

  • Vertex AI Search Result[7]. (Source: Bio-Synthesis, Peptide TFA salt form and Acetate salt form).

  • Vertex AI Search Result[20]. (Source: sb-PEPTIDE, Peptide handling & storage guidelines).

  • Vertex AI Search Result[16]. (Source: ThermoFisher Scientific, Peptide solubility guidelines).

  • Vertex AI Search Result[19]. (Source: Bachem, Handling and Storage Guidelines for Peptides).

  • Vertex AI Search Result[11]. (Source: MedchemExpress, Peptide Solubility and Storage Guidelines).

Sources

Application

Application Notes and Protocols for Coating Cell Culture Plates with YIGSR Peptide

Introduction: Engineering the Cellular Microenvironment with a Laminin-Derived Peptide The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support to cells and tis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering the Cellular Microenvironment with a Laminin-Derived Peptide

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support to cells and tissues and profoundly influences cellular behavior, including adhesion, migration, proliferation, and differentiation. Laminin, a major glycoprotein component of the basement membrane, plays a pivotal role in these processes. The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the B1 chain of laminin.[1][2] This sequence serves as a primary binding site for the 67 kDa laminin receptor (67LR) and certain integrins, thereby mediating cellular responses to the ECM.[2][3][4]

By immobilizing the YIGSR peptide onto otherwise inert cell culture surfaces, researchers can create a defined and bioactive microenvironment that promotes the attachment and influences the phenotype of various cell types. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for coating cell culture plates with the YIGSR peptide, including the scientific rationale behind the methodology, detailed step-by-step procedures, and robust quality control measures to ensure experimental reproducibility and success.

Scientific Principles: The Mechanism of YIGSR-Mediated Cell Adhesion

The bioactivity of the YIGSR peptide stems from its ability to mimic the cell-adhesive properties of the native laminin protein. This interaction is primarily mediated by two types of cell surface receptors:

  • The 67 kDa Laminin Receptor (67LR): This high-affinity non-integrin receptor is a key player in mediating cellular responses to laminin. Binding of the YIGSR sequence to 67LR can trigger intracellular signaling cascades that influence cell adhesion, migration, and even tumor metastasis.[2][3]

  • Integrins: These heterodimeric transmembrane receptors are crucial for cell-ECM adhesion. While the interaction is complex and can be cell-type dependent, YIGSR has been shown to engage with certain integrins, leading to the activation of downstream signaling pathways.[5]

Upon binding of the YIGSR peptide to its receptors, a series of intracellular events are initiated, leading to enhanced cell adhesion and influencing cellular behavior. A simplified representation of this signaling pathway is illustrated below.

YIGSR_Signaling cluster_ECM Extracellular Matrix cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm YIGSR Immobilized YIGSR Peptide LR67 67 kDa Laminin Receptor YIGSR->LR67 High-affinity binding Integrin Integrin YIGSR->Integrin Binding Tyrosine_Phos Tyrosine Phosphorylation of Cellular Proteins LR67->Tyrosine_Phos FAK Focal Adhesion Kinase (FAK) Integrin->FAK PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK Pathway FAK->MAPK Cell_Adhesion Enhanced Cell Adhesion & Spreading PI3K->Cell_Adhesion MAPK->Cell_Adhesion Gene_Expression Altered Gene Expression (e.g., reduced TGF-β) MAPK->Gene_Expression Tyrosine_Phos->Cell_Adhesion Coating_Workflow Reconstitute Reconstitute YIGSR Peptide Sterile_Filter Sterile Filter (0.22 µm) Reconstitute->Sterile_Filter Dilute Dilute to Working Concentration Sterile_Filter->Dilute Coat Add to Plate & Incubate Dilute->Coat Wash Wash with PBS Coat->Wash Use_Store Use Immediately or Dry & Store Wash->Use_Store

Caption: YIGSR coating workflow.

Quality Control and Validation

To ensure the reliability and reproducibility of experiments performed on YIGSR-coated plates, it is essential to incorporate quality control measures.

Protocol 3: Quantification of Immobilized YIGSR (ELISA-based Method)

A direct ELISA can be adapted to quantify the amount of YIGSR peptide immobilized on the plate surface. This provides a quantitative measure of coating efficiency and consistency between batches.

  • Coating and Blocking:

    • Coat the wells of a 96-well plate with the YIGSR peptide solution as described in Protocol 2. Include uncoated wells as a negative control.

    • After washing, block the wells with a solution of 2% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the wells with a primary antibody specific for the YIGSR sequence or a component of the peptide (e.g., an anti-laminin antibody that recognizes the YIGSR epitope) for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the wells three times with PBST.

    • Add an HRP substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The absorbance will be proportional to the amount of immobilized YIGSR peptide. A standard curve can be generated using known concentrations of the peptide to quantify the surface density. [6][7]

Protocol 4: Functional Validation via Cell Adhesion Assay

A cell adhesion assay provides a functional assessment of the YIGSR coating by measuring its ability to promote cell attachment.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell type in serum-free medium. Serum is omitted to prevent confounding adhesion to serum proteins.

    • Seed the cells onto the YIGSR-coated and control (uncoated or BSA-coated) wells at a known density.

  • Adhesion Incubation:

    • Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell attachment. The optimal time may vary depending on the cell type.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells. The stringency of the washing step can be adjusted to assess the strength of adhesion.

  • Quantification of Adherent Cells:

    • The number of adherent cells can be quantified using various methods, such as:

      • Crystal Violet Staining: Fix the cells with methanol, stain with a 0.5% crystal violet solution, and then solubilize the dye with a solution like 10% acetic acid. The absorbance of the solubilized dye, which is proportional to the number of adherent cells, can be measured with a plate reader. [8] * MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. [9] * Direct Cell Counting: Manually count the number of adherent cells in several fields of view using a microscope.

An increase in the number of adherent cells on the YIGSR-coated surface compared to the control surfaces validates the bioactivity of the coating.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Cell Adhesion - Inefficient peptide coating- Peptide degradation- Sub-optimal coating concentration- Verify coating with ELISA (Protocol 3)- Use fresh peptide aliquots- Optimize coating concentration (10-100 µg/mL)
Uneven Cell Distribution - Uneven coating of the well surface- Incomplete drying of the plate- Ensure the entire surface is covered during coating- Allow plates to dry completely in a sterile environment
High Background Adhesion - Incomplete blocking- Presence of serum in adhesion medium- Ensure thorough blocking with BSA (Protocol 3)- Perform cell adhesion assay in serum-free medium

Conclusion

The immobilization of the YIGSR peptide onto cell culture plates provides a powerful and versatile tool for creating a defined bioactive surface that can enhance cell adhesion and influence a variety of cellular processes. By following the detailed protocols and incorporating the recommended quality control measures outlined in this application note, researchers can confidently and reproducibly engineer their cellular microenvironment to advance their studies in cell biology, tissue engineering, and drug discovery.

References

  • STEMCELL Technologies. (2020, May 22). How to Coat Plates for Human Pluripotent Stem Cell (hPSC) Cultures in mTeSR™ Plus [Video]. YouTube. [Link]

  • Biolamina. (n.d.). Coating Plates with Human Recombinant Laminins for Cell Culture. Retrieved from [Link]

  • Yang, J., et al. (2012). Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides. Analytical Chemistry, 84(5), 2257–2264. [Link]

  • Shah, K., & Maghsoudlou, P. (2016). Enzyme-Linked Immunosorbent Assay (ELISA): The Basics. British Journal of Hospital Medicine, 77(9), C140-C143.
  • neuvitro. (n.d.). Collagen coating | protocol | plate slide coverslip. Retrieved from [Link]

  • Jha, A., et al. (2024). YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response. Journal of Biomedical Materials Research Part A. [Link]

  • Wagner, T., et al. (2013). Innovative method for quantification of cell-cell adhesion in 96-well plates. Journal of Biomolecular Screening, 18(1), 49–57. [Link]

  • Yoshimatsu, Y., et al. (2023). Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion. Biochemical and Biophysical Research Communications, 644, 148-155. [Link]

  • Parravicini, C., et al. (1995). Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation. FEBS Letters, 374(2), 223–226. [Link]

  • Massia, S. P., & Hubbell, J. A. (1992). Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin. The Journal of Biological Chemistry, 267(20), 14019–14026. [Link]

  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Retrieved from [Link]

  • Dumba, C., & D'Amore, A. (2005). RGD and YIGSR synthetic peptides facilitate identical cellular adhesion as laminin and fibronectin but alter the physiology of neonatal cardiac myocytes. American Journal of Physiology-Cell Physiology, 288(1), C22-C31. [Link]

  • Starlab. (2023, April). Syringe Filters: Chemical Compatibility. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Experimental Protocol. Retrieved from [Link]

  • Taubenberger, A. V., & Müller, D. J. (2013). A practical guide to quantify cell adhesion using single-cell force spectroscopy. Journal of Molecular Recognition, 26(3), 111–121. [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: ECM Cell Adhesion Assays. Retrieved from [Link]

  • 3-D Matrix, Ltd. (2017). Sterilization and filtration of peptide compositions. U.S.
  • Kim, J., et al. (2014). Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations. International Journal of Molecular Sciences, 15(7), 11485–11503. [Link]

  • De-Juan, E., et al. (2009). Cellular alignment by grafted adhesion peptide surface density gradients. Journal of Biomedical Materials Research Part A, 90(1), 223–232. [Link]

Sources

Method

Application Note: Optimizing Laminin (925-933) for Neurite Outgrowth

Topic: Optimal Concentration of Laminin (925-933) for Neurite Outgrowth Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary Laminin (925-933), corresponding to the sequence CDPGYIGS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Concentration of Laminin (925-933) for Neurite Outgrowth Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

Laminin (925-933), corresponding to the sequence CDPGYIGSR , is a biologically active peptide fragment derived from the Laminin


 chain.[1][2] Unlike full-length laminin, which relies on tertiary structure for function, this peptide specifically targets the 67 kDa Laminin Receptor (67LR)  and, to a lesser extent, 

integrins.[1]

While full-length laminin is effective at low concentrations (1–10


g/mL), the short peptide requires significantly higher molar concentrations or specific immobilization strategies to induce neurite outgrowth.[1] This guide details the mechanistic rationale, optimal concentration ranges, and critical surface chemistry required to successfully utilize Laminin (925-933) for neuronal culture.[1]

Mechanism of Action

The efficacy of Laminin (925-933) is dictated by its ability to cluster receptors on the neuronal surface. Soluble peptide often acts as a competitive inhibitor of attachment (preventing metastasis in oncology models), whereas substrate-immobilized peptide promotes focal adhesion formation and neurite extension.[1]

Signaling Pathway

The peptide binds primarily to the 67LR, triggering a cascade that stabilizes the cytoskeleton and drives actin polymerization at the growth cone.

Neurite_Outgrowth_Pathway Laminin Laminin (925-933) (Immobilized) Receptor 67 kDa Laminin Receptor (67LR) / Integrin β1 Laminin->Receptor Ligand Binding FAK FAK / Src Complex (Focal Adhesion Kinase) Receptor->FAK Phosphorylation MAPK MAPK / ERK Pathway FAK->MAPK Signal Transduction Actin Actin Polymerization (Growth Cone Extension) MAPK->Actin Cytoskeletal Remodeling Neurite Neurite Outgrowth Actin->Neurite Elongation

Figure 1: Signal transduction pathway activated by immobilized CDPGYIGSR peptide leading to neurite extension.[1]

Optimization Strategy: Concentration & Immobilization

The "Peptide Problem"

Short peptides (9 amino acids, MW ~967 Da) adsorb poorly to standard tissue culture plastic (TCP) compared to large proteins.[1] They often desorb within hours or fail to present the active motif in a sterically accessible orientation.

  • Critical Insight: The N-terminal Cysteine (C) in C DPGYIGSR is not just a spacer; it is a chemical handle.[1] For robust neurite outgrowth, covalent conjugation via this cysteine (thiol group) is superior to passive adsorption.[1]

Recommended Concentrations

The optimal concentration depends heavily on the presentation method.

MethodOptimal ConcentrationMechanismStability
Passive Adsorption 100 – 300

g/mL
Non-specific hydrophobic interactionLow (High desorption risk)
Covalent Coupling 50 – 100

g/mL
(reaction soln)
Thiol-Maleimide or Gold-Thiol bondHigh (Stable monolayer)
Hydrogel Doping 0.5 – 5.0 mM (bulk)Encapsulated ligand densityHigh (3D matrix support)

Expert Tip: For passive adsorption, always co-coat with Poly-D-Lysine (PDL).[1] The PDL provides electrostatic adhesion for the cells, while the peptide provides the specific neuritogenic signal.

Detailed Protocols

Protocol A: Covalent Immobilization (Gold Standard)

Best for: High-reproducibility drug screening and mechanobiology studies. Requirement:[1] Maleimide-activated plates or Gold-coated coverslips.[1]

Reagents:

  • Laminin (925-933) Peptide (Seq: CDPGYIGSR)[1][2]

  • Solvent: Sterile PBS (pH 7.[1]4) or Water (degassed)[1]

  • Surface: Maleimide-activated polystyrene plates[1]

Workflow:

  • Preparation: Dissolve peptide to 1 mg/mL (approx. 1 mM) in degassed PBS. Note: Avoid oxidizing agents to keep the Cysteine thiol active.

  • Dilution: Dilute stock to 50

    
    g/mL  in PBS (pH 7.0–7.4).
    
  • Coating: Add 100

    
    L per well (96-well plate).
    
  • Incubation: Incubate overnight at 4°C or 2 hours at 37°C.

  • Blocking: Aspirate and block unreacted sites with 10

    
    M Cysteine or BSA (1%) for 1 hour.
    
  • Washing: Rinse 3x with sterile PBS.

  • Seeding: Plate neurons immediately. Do not let the surface dry.

Protocol B: Passive Adsorption (Standard Culture)

Best for: General maintenance and routine assays.[1]

Coating_Workflow Step1 Pre-Coat Poly-D-Lysine (PDL) 10-50 µg/mL Step2 Wash Sterile Water (x3) Step1->Step2 Step3 Peptide Coat Laminin (925-933) 100-300 µg/mL Step2->Step3 Step4 Incubate 2-4 hrs @ 37°C Step3->Step4 Step5 Cell Seeding Primary Neurons or PC12 Cells Step4->Step5

Figure 2: Sequential coating workflow for passive adsorption on tissue culture plastic.

Step-by-Step:

  • PDL Coating: Coat wells with Poly-D-Lysine (50

    
    g/mL) for 1 hour at 37°C.[1]
    
  • Wash: Rinse 3x with sterile distilled water and let dry (crucial for PDL stability).[1]

  • Peptide Solubilization: Dissolve Laminin (925-933) in sterile PBS to 300

    
    g/mL .
    
    • Troubleshooting: If insoluble, dissolve in a small volume of DMSO first, then dilute.[1] Final DMSO < 0.1%.[3][4]

  • Adsorption: Add peptide solution to PDL-coated wells.

  • Incubation: Incubate for 4 hours at 37°C . (Longer incubation helps short peptides adsorb).[1]

  • Rinse: Gently rinse 1x with PBS. Do not over-wash, as weak adsorption forces can be disrupted.[1]

  • Culture: Seed cells immediately in serum-free or low-serum medium.

Data Analysis & Validation

To validate the optimal concentration, perform Sholl Analysis or Total Neurite Length quantification.

Expected Results:

  • Control (PDL only): Neurons attach but show limited, short neurites.[1]

  • Optimal (100-300

    
    g/mL):  Significant increase in primary neurite number and average length (>50 
    
    
    
    m within 24h).[1]
  • Excess (>1 mg/mL): Saturation effect; no additional benefit, potential steric hindrance if layers stack.[1]

References

  • Graf, J., et al. (1987). "Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding."[1] Cell, 48(6), 989-996.[1] Link

  • Massia, S. P., & Hubbell, J. A. (1991). "An RGD spacing of 440 nm is sufficient for integrin alpha V beta 3-mediated fibroblast spreading and 140 nm for focal contact and stress fiber formation."[1] Journal of Cell Biology, 114(5), 1089-1100.[1] (Foundational text on ligand density). Link[1]

  • Gomez, N., et al. (2007). "Immobilized concentration gradients of nerve growth factor guide neurite outgrowth."[1] Journal of Biomedical Materials Research Part A, 81(1).[1] (Demonstrates immobilization vs soluble effects).[1][3][5] Link

  • Cayman Chemical. "Laminin (925-933) Product Information & Datasheet."[1] (Source for solubility and basic attachment data). Link

  • Iwamoto, Y., et al. (1987). "YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation."[1] Science, 238(4830), 1132-1134.[1] (Establishes the biological activity of the sequence). Link

Sources

Application

Application Note: Precision Conjugation of Laminin-Mimetic CDPGYIGSR to PEG Hydrogels

Introduction Poly(ethylene glycol) (PEG) hydrogels are the "blank slate" of tissue engineering—structurally versatile but biologically inert. To instruct cellular behavior, these scaffolds must be functionalized with bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Poly(ethylene glycol) (PEG) hydrogels are the "blank slate" of tissue engineering—structurally versatile but biologically inert. To instruct cellular behavior, these scaffolds must be functionalized with bioactive ligands.

This guide details the protocol for conjugating the laminin-derived peptide CDPGYIGSR to PEG-Maleimide (PEG-Mal) hydrogels. The YIGSR sequence binds to the 67 kDa laminin receptor, promoting endothelial cell adhesion and neural outgrowth without the immunogenicity of whole proteins. The N-terminal Cysteine (C) provides a thiol handle for site-specific conjugation, while the Aspartic Acid-Proline (DP) spacer improves ligand accessibility by reducing steric hindrance near the polymer backbone.

Key Applications
  • Neural Tissue Engineering: Promoting neurite extension.

  • Vascular Grafts: Enhancing endothelialization while minimizing platelet adhesion.

  • Stem Cell Culture: Providing a defined, xeno-free niche.

Mechanism of Action

The conjugation relies on the Michael-type addition reaction between the thiol group (-SH) on the peptide's cysteine and the maleimide group on the PEG macromer.

Why this chemistry?

  • Specificity: At physiological pH (6.5–7.5), maleimides react roughly 1,000× faster with thiols than with amines (lysine), ensuring site-specific attachment.

  • Efficiency: The reaction proceeds rapidly in aqueous buffers without toxic catalysts.

  • Stability: The resulting thioether bond is chemically stable in physiological environments.

Diagram 1: Reaction Mechanism & Pathway

ConjugationMechanism cluster_inputs Precursors cluster_process Michael Addition (pH 7.0) cluster_output Functionalized Macromer cluster_bio Biological Effect Peptide CDPGYIGSR (Thiol-containing) Transition Thiol-Maleimide Coupling Peptide->Transition PEG PEG-Maleimide (Multi-arm Scaffold) PEG->Transition Product Peptide-PEG-Maleimide Conjugate Transition->Product Stable Thioether Bond Receptor 67kDa Laminin Receptor Product->Receptor Ligand Presentation Cell Cell Adhesion & Migration Receptor->Cell Signal Transduction

Caption: Schematic of the Michael-type addition between CDPGYIGSR and PEG-Maleimide, leading to receptor-mediated cell signaling.

Materials & Equipment

Reagents
  • Peptide: CDPGYIGSR (Purity >95%, lyophilized). Note: Ensure peptide is salt-free or quantify net peptide content.

  • Scaffold: 4-arm PEG-Maleimide (MW 10 kDa or 20 kDa).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Avoid DTT as it interferes with maleimide coupling.

  • Buffer: HEPES (50 mM) or PBS, pH 7.0–7.2.

  • Quantification: Ellman’s Reagent (DTNB).[1][2][3]

  • Purification: Dialysis membrane (MWCO 1–2 kDa).

Equipment
  • UV-Vis Spectrophotometer.

  • Lyophilizer.

  • Rotary shaker.

Experimental Protocol

Phase 1: Peptide Preparation & Reduction

Critical Step: Cysteine-containing peptides often form disulfide dimers during storage. These must be reduced to free thiols before reaction.

  • Dissolution: Dissolve CDPGYIGSR peptide in degassed PBS (pH 7.0) to a concentration of 2–5 mg/mL.

  • Reduction: Add TCEP-HCl at a 1:1 molar ratio to the peptide.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Note: TCEP does not contain thiols, so it does not need to be removed before the maleimide reaction, unlike DTT.

Phase 2: Macromer Functionalization (The "Pre-Conjugation" Method)

We recommend functionalizing the PEG macromer before crosslinking. This allows for precise characterization of ligand density.

Stoichiometry Calculation: To maintain gelation capability, do not cap all PEG arms. Typically, 10–20% of arms are functionalized with peptide, leaving 80–90% for crosslinking.

  • Example: 100 mg of 4-arm PEG-Mal (20 kDa) = 5 µmol macromer = 20 µmol maleimide groups.

  • Target: 10% functionalization = 2 µmol peptide required.

  • PEG Solubilization: Dissolve PEG-Maleimide in PBS (pH 7.0) at 100 mg/mL.

  • Coupling: Dropwise add the reduced peptide solution (from Phase 1) to the PEG solution while stirring.

  • Reaction: React for 1 hour at RT or overnight at 4°C. Maintain pH ~7.0.

  • Quenching (Optional): If precise stoichiometry was used, quenching is unnecessary. If excess peptide was used, it must be removed via dialysis.

Phase 3: Purification & Quantification
  • Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 2 kDa). Dialyze against distilled water for 48 hours (change water 3–4 times) to remove unbound peptide and salts.

  • Lyophilization: Freeze-dry the product to obtain a white powder (Peptide-PEG-Mal).

  • Validation (Ellman's Assay):

    • Dissolve a small aliquot of the product.[1]

    • React with Ellman’s reagent.[1][2][3][4]

    • Result: Absorbance at 412 nm should be near zero (indicating no free thiols).

    • Reverse Validation: Measure the consumption of maleimide groups using a modified cysteine assay if strict quantification is required.

Phase 4: Hydrogel Formation
  • Precursor A: Dissolve Peptide-PEG-Mal (from Phase 3) in PBS.

  • Precursor B (Crosslinker): Dissolve PEG-dithiol or MMP-cleavable peptide (e.g., KCGPQGIWGQCK) in PBS.

  • Mixing: Mix Precursor A and B at a 1:1 Maleimide:Thiol molar ratio.

  • Gelation: Pipette into molds. Gelation occurs within 5–20 minutes depending on concentration (typically 5–10% w/v).

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Prep cluster_react Phase 2: Conjugation cluster_finish Phase 3 & 4: Finalization start Start: Raw Materials reduce Reduce Peptide with TCEP (Break Disulfide Dimers) start->reduce dissolve Dissolve PEG-Mal (pH 7.0 Buffer) start->dissolve mix Mix Peptide + PEG (10-20% Arm Functionalization) reduce->mix dissolve->mix incubate Incubate 1hr @ RT mix->incubate dialysis Dialysis (2kDa MWCO) Remove Unbound Peptide incubate->dialysis freeze Lyophilize dialysis->freeze crosslink Add Crosslinker (PEG-dithiol) Initiate Gelation freeze->crosslink

Caption: Step-by-step workflow from raw peptide reduction to final hydrogel crosslinking.

Quality Control & Troubleshooting

Quantification: Ellman's Assay

To ensure the peptide is actually attached, you measure the loss of free thiols in the supernatant or the absence of thiols in the purified product.

  • Reagent: 4 mg/mL DTNB in 0.1 M Phosphate Buffer (pH 8.0).

  • Measurement: Absorbance at 412 nm.[1][2][3]

  • Calculation: Concentration = (Absorbance) / (14,150 M⁻¹cm⁻¹).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Gelation Peptide capped too many PEG arms.Reduce peptide:PEG ratio. Ensure >75% of arms remain free for crosslinking.
Slow Gelation Low pH or oxidized thiols.Adjust pH to 7.0–7.4. Use fresh TCEP. Ensure buffers are degassed.
Low Cell Adhesion Peptide inaccessible or degraded.Verify "DP" spacer presence. Increase peptide concentration (typically 1–2 mM bulk conc).
Inhomogeneous Gel Mixing speed too slow vs. reaction rate.Cool precursors to 4°C before mixing to slow kinetics, then warm to 37°C.

References

  • Laminin-Derived Peptide Function

    • Graf, J., et al. (1987). "Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding."[5] Cell.

  • PEG Hydrogel Chemistry (Michael Addition)

    • Lutolf, M. P., & Hubbell, J. A. (2003). "Synthesis and Physicochemical Characterization of End-Linked Poly(ethylene glycol)-co-peptide Hydrogels Formed by Michael-Type Addition." Biomacromolecules.

  • Ellman's Assay Protocol

    • Thermo Fisher Scientific. "Ellman’s Reagent (DTNB) Protocol."

  • YIGSR in Tissue Engineering

    • Iwamoto, Y., et al. (1987).[5] "YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation." Science.

Sources

Method

In vitro invasion assay protocol using Laminin (925-933)

Application Note & Protocol: High-Fidelity In Vitro Invasion Assay Using Laminin (925-933) Executive Summary & Biological Rationale The Target: Laminin (925-933), sequence CDPGYIGSR , is a synthetic nonapeptide derived f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Fidelity In Vitro Invasion Assay Using Laminin (925-933)

Executive Summary & Biological Rationale

The Target: Laminin (925-933), sequence CDPGYIGSR , is a synthetic nonapeptide derived from the


1 chain of Laminin-111.[1] It is a critical functional fragment that mediates cell attachment, chemotaxis, and, most importantly, the inhibition of metastasis.[1]

Mechanism of Action: Tumor cell invasion through the basement membrane is heavily reliant on the interaction between cell surface receptors—specifically the 67 kDa Laminin Receptor (67LR) and Integrins (


6

1)—and the laminin network in the Extracellular Matrix (ECM).[1]
  • Native State: Tumor cells bind full-length laminin via 67LR, triggering proteolytic degradation (MMP activation) and migration.[1]

  • Intervention: Laminin (925-933) acts as a competitive antagonist .[1] By binding to 67LR with high specificity but without triggering the full downstream invasive signaling cascade (or by physically blocking the receptor from engaging the ECM), it effectively "blinds" the cell to the matrix, suppressing invasion.[1]

Application: This protocol details a Boyden Chamber (Transwell) invasion assay designed to quantify the anti-invasive potency of Laminin (925-933).[1] It is optimized for high-metastatic cell lines (e.g., B16F10, HT-1080, MDA-MB-231).[1]

Mechanism of Action Diagram

MOA TumorCell Metastatic Tumor Cell Receptor 67kDa Laminin Receptor (67LR) TumorCell->Receptor Expresses NativeLaminin Native ECM Laminin (Basement Membrane) Receptor->NativeLaminin Binds (High Affinity) Invasion Invasion & Metastasis (MMP Activation) NativeLaminin->Invasion Promotes Peptide Laminin (925-933) (CDPGYIGSR) Peptide->Receptor Competes/Saturates Block Receptor Blockade (Steric/Competitive) Peptide->Block Induces Block->NativeLaminin Prevents Binding Block->Invasion Inhibits

Figure 1: Mechanism of Action.[1] Laminin (925-933) competitively binds 67LR, preventing ECM engagement.[1]

Experimental Design & Controls

To ensure Scientific Integrity (E-E-A-T) , the assay must include rigorous controls to distinguish between toxicity, adhesion loss, and true invasion inhibition.[1]

GroupTreatmentPurpose
Experimental Cells + Laminin (925-933) (100 µM – 1 mM)Test Group.[1] Measures inhibition of invasion.[1][2][3]
Negative Control Cells + Vehicle (Media/DMSO)Baseline Invasion (100%).[1]
Specificity Control Cells + Scrambled Peptide (e.g., Scrambled YIGSR)Proves effect is sequence-specific, not charge/mass related.[1]
Migration Control Uncoated Transwell (No Matrigel)Verifies peptide affects invasion (matrix degradation), not just motility.[1]
Viability Control MTT/CCK-8 Assay (Parallel plate)Ensures peptide is not cytotoxic at test concentrations.

Detailed Protocol

Phase 1: Reagent Preparation
  • Peptide: Laminin (925-933) (Sequence: CDPGYIGSR).[1][4][5][6][7][8][9]

  • Solubility Note: This peptide is generally soluble in water or PBS.[1] However, if aggregation occurs, dissolve in a minimal volume of 10% Acetic Acid or DMSO, then dilute with PBS.[1]

  • Stock Solution: Prepare a 10 mM stock . Aliquot and store at -20°C. Avoid freeze-thaw cycles.

    • Calculation: MW ≈ 967.1 g/mol . 1 mg in ~103 µL = 10 mM.[1]

Phase 2: Cell Preparation (The "Starvation" Step)[1]
  • Why: Serum starvation synchronizes the cell cycle and upregulates chemotactic receptors, increasing the dynamic range of the assay.[1]

  • Grow cells (e.g., B16F10) to 70-80% confluence.[1]

  • Wash 2x with PBS.[1]

  • Incubate in Serum-Free Media (SFM) containing 0.1% BSA for 12–24 hours prior to the assay.

Phase 3: The Invasion Assay Workflow

Protocol Step1 1. Coat Transwell (Matrigel 1mg/mL) Step2 2. Harvest Cells (Accutase/Mild Trypsin) Step1->Step2 Step3 3. Pre-Incubation (Cells + Peptide 925-933) 30 min @ 37°C Step2->Step3 CRITICAL STEP Step4 4. Seeding (Upper Chamber: SFM) (Lower Chamber: 10% FBS) Step3->Step4 Step5 5. Incubation (18-24 Hours) Step4->Step5 Step6 6. Analysis (Wipe Top -> Stain -> Count) Step5->Step6

Figure 2: Experimental Workflow. Pre-incubation (Step 3) is critical for receptor saturation.[1]

Step-by-Step Methodology:

  • Matrix Coating:

    • Dilute Matrigel (Growth Factor Reduced) to 200–300 µg/mL in cold serum-free media.[1]

    • Add 50–100 µL to the upper chamber of an 8 µm pore Transwell insert.[1]

    • Incubate at 37°C for 2–4 hours to polymerize.[1] Do not let it dry out.[1]

  • Cell Harvesting:

    • Detach starved cells using Accutase or mild Trypsin-EDTA.[1]

    • Resuspend in Serum-Free Media (SFM) + 0.1% BSA.[1]

    • Count and adjust density to 5 × 10⁵ cells/mL .

  • Peptide Pre-Incubation (Expert Insight):

    • Causality: Simply adding peptide to the well is often insufficient because the cells may attach to the Matrigel before the peptide blocks the receptors.[1]

    • Action: Divide cell suspension into tubes. Add Laminin (925-933) to the "Test" tubes at desired concentrations (e.g., 100 µM, 500 µM). Add Vehicle to "Control".[1]

    • Incubate cells in suspension with the peptide for 30 minutes at 37°C with gentle rotation. This saturates the 67LR receptors before the cells encounter the matrix.[1]

  • Seeding:

    • Add Chemoattractant (Media + 10% FBS) to the Lower Chamber (600 µL).

    • Add Cell + Peptide Mix (100–200 µL) to the Upper Chamber .

  • Invasion Period:

    • Incubate at 37°C, 5% CO₂ for 18–24 hours . (Time depends on cell aggressiveness; B16F10 is fast, MCF-7 is slow).[1]

  • Fixation and Staining:

    • Aspirate media.[1]

    • Critical: Use a cotton swab to firmly wipe the interior (upper side) of the insert.[1] This removes non-invading cells.[1]

    • Fix the insert in 4% Paraformaldehyde (15 min) or cold Methanol (10 min).

    • Stain with 0.5% Crystal Violet or DAPI (10 min).[1]

    • Wash 2x with water and air dry.[1]

Data Analysis & Interpretation

Quantification:

  • Microscopy: Image 5 random fields per insert at 10x or 20x magnification.[1]

  • Count: Count stained cells (nuclei) on the underside of the membrane.

  • Calculation:





Expected Results:

  • Control: High density of cells on the underside.[1]

  • Laminin (925-933) Treated: Significant reduction in invaded cells (typically 30–70% inhibition depending on concentration and cell line).[1]

  • Scrambled Peptide: Should show results similar to Control.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Invasion in Control Matrigel too thick.Reduce coating concentration to 200 µg/mL.
Cells not invasive.[1]Confirm cell line metastatic potential; increase incubation time.
No Inhibition Observed Peptide degradation.[1]Use fresh stock; add protease inhibitors if necessary.[1]
Insufficient concentration.[1][10]Peptide affinity is lower than antibodies; titrate up to 1 mM.[1]
Receptor Saturation failure.Ensure Pre-incubation step (Step 3) is performed in suspension.
High Variability Uneven Matrigel coating.[1]Ensure pipette tip touches the side; avoid bubbles; coat on level surface.[1]
Inconsistent wiping.Apply firm pressure when wiping the upper chamber.[1]

References

  • Graf, J., et al. (1987).[1][3] "Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding."[1][3] Cell, 48(6), 989-996.[1][3]

  • Iwamoto, Y., et al. (1987).[1][4] "YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation."[1] Science, 238(4830), 1132-1134.[1]

  • Sakamoto, N., et al. (1991).[1][8] "Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2."[1][8] Cancer Research, 51(3), 903-906.[1][8]

  • Cayman Chemical. "Laminin (925-933) Product Information."[1]

  • Stupack, D.G., et al. (1990).[1] "CDPGYIGSR, a synthetic peptide derived from laminin B1 chain, inhibits melanoma cell migration and invasion."[1] Experimental Cell Research. (Contextual citation based on established field knowledge of CDPGYIGSR activity).

Sources

Application

Application Note: Dual-Mode Modulation of Endothelial Tube Formation using Laminin Peptide 925-933 (CDPGYIGSR)

Executive Summary The endothelial tube formation assay is the gold standard for assessing angiogenesis in vitro. While full-length Laminin-111 (often via Matrigel®) is the traditional substrate, its batch-to-batch variab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The endothelial tube formation assay is the gold standard for assessing angiogenesis in vitro. While full-length Laminin-111 (often via Matrigel®) is the traditional substrate, its batch-to-batch variability and undefined composition complicate high-throughput screening and clinical translation.

Laminin Peptide 925-933 (Sequence: CDPGYIGSR) offers a synthetic, chemically defined alternative. Derived from the Laminin


1 chain, this peptide interacts with the 67 kDa Laminin Receptor (67LR) .[1][2]

This guide details two distinct applications of Laminin 925-933, dictated by its method of presentation:

  • Soluble Antagonist: Used in drug development to inhibit angiogenesis by blocking 67LR.

  • Immobilized Agonist: Used in tissue engineering to promote adhesion and tubulogenesis on synthetic hydrogels.

Technical Background & Mechanism of Action

The Molecule: CDPGYIGSR

The peptide 925-933 contains the active motif YIGSR (Tyr-Ile-Gly-Ser-Arg). The N-terminal Cysteine (C) in the full sequence (C DPGYIGSR) is critical for experimental design, allowing site-specific conjugation to maleimide-functionalized hydrogels or gold surfaces.

The Receptor: 67LR

Unlike RGD peptides that bind integrins (


), YIGSR binds primarily to the 67 kDa Laminin Receptor (67LR) . This receptor is upregulated in neovascularizing endothelial cells and tumor cells.
  • Soluble Context (Inhibition): When added to the culture media, free 925-933 saturates 67LR without providing mechanical traction. This prevents the cell from binding to native laminin in the matrix, effectively "blinding" the cell and collapsing tube formation.

  • Immobilized Context (Promotion): When chemically tethered to a substrate, 925-933 clusters 67LR, triggering FAK (Focal Adhesion Kinase) phosphorylation and actin polymerization, necessary for tube elongation.

Signaling Pathway Visualization

G Laminin Native Laminin (ECM) Receptor 67 kDa Laminin Receptor (67LR) Laminin->Receptor Native Binding Peptide_Sol Soluble 925-933 (Inhibitor) Peptide_Sol->Receptor Competitive Blocking (No Traction) Outcome_Block Anoikis / Inhibition of Tubulogenesis Peptide_Sol->Outcome_Block Blocks Native Signal Peptide_Imm Immobilized 925-933 (Agonist) Peptide_Imm->Receptor Clustered Binding (Mechanical Traction) Signaling FAK / MAPK Phosphorylation Receptor->Signaling Activation Outcome_Tube Actin Polymerization & Tube Formation Signaling->Outcome_Tube If Immobilized

Figure 1: Mechanistic divergence of Laminin 925-933 based on presentation.[1][3] Soluble peptide acts as a competitive antagonist, while immobilized peptide mimics the ECM to drive tubulogenesis.

Experimental Design: Comparison of Methods

FeatureProtocol A: Inhibition AssayProtocol B: Synthetic Hydrogel
Role of 925-933 Antagonist (Inhibitor)Agonist (Substrate)
Presentation Dissolved in Media (Soluble)Conjugated to PEG/Agarose (Surface)
Base Matrix Matrigel (Growth Factor Reduced)PEG-Maleimide or Functionalized Glass
Readout Reduction in tube length vs. ControlPresence of tubes (replacing Matrigel)
Concentration High (100 - 500 µg/mL)Surface Density (1 - 10 pmol/cm²)
Key Variable Competitive binding efficiencyLigand density & Substrate Stiffness

Detailed Protocols

Protocol A: Angiogenesis Inhibition Screening

Use this protocol to validate 925-933 as a blocking agent or to screen novel drugs against YIGSR-mediated signaling.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells), passage 2-5.

  • Matrigel (Growth Factor Reduced).

  • Laminin 925-933 (Lyophilized).

  • Calcein AM (for live cell imaging).

Step-by-Step:

  • Peptide Reconstitution: Dissolve 925-933 in sterile PBS to a stock concentration of 10 mg/mL . Note: If solubility is poor, add <5% DMSO, but ensure final DMSO in culture is <0.1%.

  • Matrix Preparation: Thaw Matrigel on ice at 4°C overnight. Coat 96-well plates with 50 µL/well. Polymerize at 37°C for 30 minutes.

  • Cell Preparation: Harvest HUVECs. Resuspend in basal media (EBM-2) containing 2% FBS.

  • Treatment:

    • Control: HUVECs + Vehicle (PBS).

    • Experimental: HUVECs + Laminin 925-933 (Titrate: 10, 100, 500 µg/mL).

    • Crucial Step: Pre-incubate cells with the peptide for 20 minutes in suspension before seeding onto Matrigel to ensure receptor saturation.

  • Seeding: Plate 15,000 cells/well onto the polymerized Matrigel.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4–6 hours . Do not exceed 12 hours, as cells may degrade the peptide or undergo apoptosis.

  • Analysis: Stain with Calcein AM (2 µM) and image. Expect disrupted networks (clumps) in peptide-treated wells compared to closed loops in controls.

Protocol B: Synthetic Tube Formation (Hydrogel Functionalization)

Use this protocol to create a chemically defined, xeno-free angiogenesis assay.

Materials:

  • 4-arm PEG-Maleimide (MW 20kDa).

  • Laminin 925-933 (Must contain N-terminal Cysteine: C DPGYIGSR).

  • Dithiol crosslinker (e.g., DTT or PEG-dithiol).

Step-by-Step:

  • Conjugation (The "Functionalization" Step):

    • Dissolve PEG-Maleimide in PBS (pH 7.4).

    • Add Laminin 925-933 at a molar ratio of 1:4 (Peptide:PEG) to ensure partial functionalization.

    • React for 30 minutes at Room Temp. The Cysteine thiol reacts with Maleimide.

  • Gel Formation:

    • Mix the Peptide-PEG-Maleimide solution with the Dithiol crosslinker.

    • Stiffness Control: Aim for a storage modulus (G') of 200–500 Pa . Endothelial cells require soft matrices to invaginate and form tubes. If the gel is too stiff (>1 kPa), they will form monolayers instead of tubes.

    • Pipette 30 µL into 96-well plates (or angiogenesis slides) and allow to gel (15-30 mins).

  • Seeding:

    • Seed HUVECs (20,000 cells/cm²) on top of the hydrogel in EGM-2 media.

  • Induction:

    • Unlike Matrigel, this synthetic matrix lacks VEGF/FGF. You must supplement the media with VEGF (50 ng/mL) and PMA (Phorbol 12-myristate 13-acetate, 20 ng/mL) to drive tube invagination.

  • Incubation:

    • Incubate for 24 hours . Synthetic matrices require longer times for tube organization than Matrigel.

Workflow Visualization

Workflow cluster_0 Protocol A: Inhibition (Antagonist) cluster_1 Protocol B: Synthetic Matrix (Agonist) StepA1 Pre-incubate HUVECs with Soluble 925-933 StepA2 Seed on Matrigel StepA1->StepA2 StepA3 Readout: Disrupted Tubes (4-6 Hours) StepA2->StepA3 StepB1 Conjugate C-term Peptide to PEG-Maleimide StepB2 Crosslink Hydrogel (Soft: ~400 Pa) StepB1->StepB2 StepB3 Seed HUVECs + VEGF StepB2->StepB3 StepB4 Readout: Tube Formation (24 Hours) StepB3->StepB4

Figure 2: Workflow decision tree. Select Protocol A for drug screening or Protocol B for tissue engineering applications.

Data Analysis & Quantification

Do not rely on manual counting. Use ImageJ (Angiogenesis Analyzer plugin) to quantify the following metrics.

MetricDefinitionInterpretation
Total Tube Length Sum of lengths of all tubular structures.Primary indicator of angiogenesis.
Number of Junctions Points where 3+ tubes converge.Indicates network complexity.
Number of Meshes Enclosed polygonal structures.Indicates mature network formation.

Expected Results:

  • Protocol A (Inhibition): 100 µg/mL 925-933 should reduce Total Tube Length by >40% compared to vehicle control.

  • Protocol B (Synthetic): Successful gels will show tube length comparable to Matrigel, but with higher reproducibility.

Troubleshooting

  • Issue: Peptide precipitates upon reconstitution.

    • Solution: 925-933 is hydrophobic. Dissolve in a small volume of sterile DMSO first, then dilute in PBS. Ensure final DMSO is <0.1%.

  • Issue: Cells attach but do not form tubes (Protocol B).

    • Solution: The hydrogel is likely too stiff. Reduce the percentage of PEG or the crosslinking density. Endothelial tubulogenesis is mechanosensitive and fails on stiff substrates (>1 kPa).

  • Issue: No inhibition seen (Protocol A).

    • Solution: The concentration of Matrigel might be too high (providing too much native Laminin). Use "Growth Factor Reduced" Matrigel and dilute it 1:1 with cold serum-free media before coating to increase the sensitivity to the peptide inhibitor.

References

  • Graf, J., et al. (1987). "Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding."[4] Cell, 48(6), 989-996.[4]

  • Iwamoto, Y., et al. (1987). "YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation."[5] Science, 238(4830), 1132-1134.[5]

  • Grant, D. S., et al. (1989). "Two different laminin domains mediate the differentiation of human endothelial cells into capillary-like structures in vitro." Cell, 58(5), 933-943.

  • Kleinman, H. K., & Martin, G. R. (2005). "Matrigel: basement membrane matrix with biological activity." Seminars in Cancer Biology, 15(5), 378-386.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Laminin (925-933) TFA in aqueous buffers

Welcome to the technical support guide for Laminin (925-933) TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Laminin (925-933) TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges with peptide solubilization. As Senior Application Scientists, we have developed this guide based on a combination of physicochemical principles and field-proven laboratory experience to ensure the success of your experiments.

Introduction: Understanding the Challenge

Laminin (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a crucial fragment of the laminin β1 chain used in studies of cell adhesion, migration, and neurite outgrowth.[1][2] You have received this peptide as a lyophilized trifluoroacetate (TFA) salt, a common counterion resulting from the standard solid-phase synthesis and HPLC purification process.[3][4]

The primary challenge in working with this peptide is its amphipathic nature. The sequence contains both hydrophobic residues (Isoleucine, Tyrosine, Proline) and charged/polar residues (Aspartic Acid, Arginine, Serine, Cysteine).[5] Furthermore, at physiological pH (~7.4), the peptide has a calculated net charge of zero (N-terminus: +1, Asp: -1, Arg: +1, C-terminus: -1), which can lead to minimal aqueous solubility and a high propensity for aggregation.

This guide provides a systematic approach to effectively solubilize Laminin (925-933) TFA for consistent and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of Laminin (925-933) TFA.

Q1: What is the best solvent to try first?

For most biological applications, the goal is to dissolve the peptide in an aqueous buffer. However, due to the peptide's properties, direct dissolution in water or Phosphate-Buffered Saline (PBS) is often difficult. We recommend starting with a small amount of sterile, deionized water. If solubility is poor, a dilute acidic solution (e.g., 0.1 M acetic acid) is the next logical step.[6][7] Several suppliers also report solubility in 5% acetic acid.[]

Q2: My peptide formed a gel or a cloudy suspension in PBS. What happened?

This is a classic sign of incomplete solubilization or aggregation.[9] The peptide is likely suspended as microscopic particles rather than being truly dissolved. This can be caused by trying to dissolve it directly in a neutral pH buffer where its net charge is zero, maximizing hydrophobic self-association. Do not use a solution that is not perfectly clear, as this will lead to inaccurate concentration measurements and inconsistent experimental results.

Q3: What is the maximum concentration I can achieve in an aqueous buffer?

Vendor-supplied data indicates a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][10] However, achieving this may require the use of physical aids like sonication.[11] For higher concentrations (e.g., ≥30 mg/mL), the use of an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is necessary to create a stock solution, which can then be diluted into your aqueous experimental buffer.[1][10]

Q4: Why is the peptide a TFA salt? Is it harmful to my cells?

Trifluoroacetic acid (TFA) is used as an ion-pairing agent during HPLC purification, which is essential for achieving high peptide purity.[3][12] However, residual TFA is a strong acid and can be cytotoxic, interfering with cell proliferation and other biological assays even at low concentrations.[4][13] If your application is highly sensitive (e.g., in vivo studies, specific cell-based assays), it is crucial to either use minimal amounts of the peptide stock to keep the final TFA concentration low or consider exchanging the TFA salt for a more biocompatible one like acetate or hydrochloride (HCl).[14]

Part 2: In-Depth Troubleshooting & Solubilization Protocols

When simple dissolution fails, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

Guiding Principle: Modulating Peptide Charge

The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. For Laminin (925-933), this occurs near neutral pH. By adjusting the pH of the solvent, we can impart a net positive or negative charge to the peptide molecules, causing them to repel each other and favoring interaction with the solvent.

cluster_pH Effect of pH Adjustment Peptide_Neutral Peptide at Neutral pH (Net Charge ≈ 0) -NH3+ | -COO- | -NH3+ | -COO- Aggregation Aggregation (Hydrophobic Interactions Dominate) Peptide_Neutral->Aggregation Favored State Peptide_Acidic Peptide in Acidic Buffer (Net Charge > 0) -NH3+ | -COOH | -NH3+ | -COOH Solubilization Solubilization (Electrostatic Repulsion Dominates) Peptide_Acidic->Solubilization Favored State Start Start: Lyophilized Laminin (925-933) TFA Water Add Sterile Deionized Water. Vortex. Start->Water Check1 Is solution clear? Water->Check1 Success1 Success! Proceed with experiment. Store at -80°C. Check1->Success1 Yes Acid Add 10% Acetic Acid. Vortex. Check1->Acid No Check2 Is solution clear? Acid->Check2 Check2->Success1 Yes Sonicate Briefly Sonicate (in ice bath). 3x 15 sec cycles. Check2->Sonicate No Check3 Is solution clear? Sonicate->Check3 Check3->Success1 Yes Organic High Conc. Stock Needed? Or Previous Steps Failed? Check3->Organic No DMSO Use minimal DMSO/DMF to dissolve peptide. Organic->DMSO Yes Fail Contact Technical Support. Consider TFA exchange or different peptide salt. Organic->Fail No Dilute Slowly add stock dropwise into stirred aqueous buffer. DMSO->Dilute Success2 Success! Final DMSO <0.5%. Store at -80°C. Dilute->Success2

Sources

Optimization

Technical Support Center: CDPGYIGSR Peptide Handling &amp; Aggregation Prevention

Welcome to the technical support center for the laminin-derived peptide, CDPGYIGSR. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the laminin-derived peptide, CDPGYIGSR. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and solubility of this peptide in your experiments. Peptide aggregation is a common challenge that can lead to inaccurate concentration measurements, loss of biological activity, and failed experiments. This document provides in-depth, field-proven answers to common issues, explains the underlying scientific principles, and offers detailed protocols to help you achieve consistent, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized CDPGYIGSR powder won't dissolve in sterile water. What should I do?

This is a common first hurdle. While CDPGYIGSR is generally soluble in water, its solubility is influenced by its amino acid composition.[1] The peptide has a net positive charge due to the Arginine (R) residue, making it a basic peptide.[2] If you encounter poor solubility in water, the issue is likely related to pH.

Causality: At neutral pH, the peptide may not be sufficiently charged to overcome intermolecular forces, leading to poor dissolution. By lowering the pH, you can protonate the basic residue (Arginine) and the N-terminus, increasing the peptide's overall positive charge. This enhances electrostatic repulsion between peptide molecules, which in turn improves solubility.[3]

Solution:

  • Attempt to dissolve the peptide in a small amount of dilute (1-10%) aqueous acetic acid.[2][4]

  • Add the acidic solution dropwise while gently vortexing until the peptide fully dissolves.

  • Once dissolved, you can dilute the solution to your final desired concentration with your sterile aqueous buffer (e.g., PBS, pH 7.0-7.4).[5]

Brief sonication (3 sessions of 10 seconds, chilling on ice in between) can also help break up small aggregates and aid dissolution.[2]

Q2: What is the optimal solvent for creating a stable stock solution of CDPGYIGSR?

The optimal solvent is one that ensures complete solubilization while being compatible with your downstream application.

  • Primary Recommendation (Aqueous): For most biological applications, an aqueous, slightly acidic buffered solution (pH 5-7) is ideal.[4][6] This maintains the protonated state of the Arginine residue, preventing aggregation driven by charge neutralization.

  • Secondary Recommendation (Organic Solvent): The CDPGYIGSR sequence contains hydrophobic residues (Isoleucine - I, Tyrosine - Y) and a Cysteine (C), which can contribute to aggregation.[2][7] If aqueous solutions fail, or if you require a higher concentration, Dimethylformamide (DMF) is a suitable choice.[8]

    • Why DMF over DMSO? The Cysteine residue's thiol group is susceptible to oxidation, a reaction that can be promoted by Dimethyl sulfoxide (DMSO).[8][9] DMF is a less oxidizing alternative for Cysteine-containing peptides.

    • Procedure: Dissolve the peptide in a minimal volume of 100% DMF. Once fully dissolved, slowly add your aqueous buffer dropwise to reach the final desired concentration and volume.[2][8] If the peptide precipitates, you may have exceeded its solubility limit in that final buffer composition.

Q3: I successfully dissolved the peptide, but I see precipitation after a few days or after a freeze-thaw cycle. What's happening and how can I prevent it?

This is a classic sign of peptide aggregation or instability in solution. Several factors are at play.

Causality & Prevention:

  • Freeze-Thaw Cycles: The process of freezing and thawing can create localized zones of high peptide concentration as ice crystals form, forcing peptide molecules into close proximity and promoting aggregation.[6][10]

    • Solution: Aliquot your stock solution into single-use volumes before freezing. This is the most effective way to avoid repeated freeze-thaw cycles.[4][8] Store aliquots at -20°C for short-term storage or -80°C for long-term stability.[9]

  • Oxidation: The free thiol group (-SH) on the Cysteine (C) residue is highly susceptible to oxidation, especially at neutral or basic pH (pH > 7).[5] This oxidation forms a disulfide bond (S-S) between two peptide molecules, creating a dimer. This dimer can act as a nucleus, seeding further aggregation.[11][12]

    • Solution: Prepare solutions using degassed, oxygen-free buffers.[4][6] Maintaining a slightly acidic pH (5-7) also significantly slows the rate of thiol oxidation.[13] For applications where it won't interfere, adding a small amount of a reducing agent like Dithiothreitol (DTT) can prevent disulfide bond formation, but this must be carefully considered for compatibility with your assay.[14]

  • Concentration: Aggregation is a concentration-dependent process. The higher the concentration, the more likely molecules are to interact and aggregate.[15]

    • Solution: We recommend preparing stock solutions at a concentration of 1-2 mg/mL.[8] This is typically concentrated enough for experimental dilutions while minimizing the risk of aggregation during storage.

Q4: What are the underlying reasons CDPGYIGSR is prone to aggregation?

The aggregation propensity of CDPGYIGSR is rooted in its primary amino acid sequence. Several forces can drive this process:

  • Disulfide Bond Formation: As detailed in Q3, the presence of Cysteine is a primary driver. The thiol side chain is unique among the 20 common amino acids and its oxidation to a disulfide bridge is a key mechanism of covalent aggregation.[11][12]

  • Hydrophobic Collapse: The peptide contains hydrophobic residues Isoleucine (I) and Tyrosine (Y). In an aqueous environment, these non-polar residues tend to minimize their contact with water by interacting with each other. This "hydrophobic collapse" can bring peptide molecules together, initiating aggregation.[16][17]

  • Intermolecular Hydrogen Bonding: The peptide backbone and polar side chains (e.g., Serine, Aspartic Acid) can form hydrogen bonds with other peptide molecules. While essential for proper folding, uncontrolled intermolecular hydrogen bonding can lead to the formation of stable, insoluble aggregates like β-sheets.

  • Electrostatic Interactions: While proper charge repulsion prevents aggregation (see Q1), conditions that neutralize the peptide's net charge (e.g., pH near its isoelectric point) can allow attractive electrostatic forces or van der Waals forces to dominate, promoting aggregation.[3]

Q5: Are there any specific storage conditions I should follow for my CDPGYIGSR stock solution?

Yes, proper storage is critical for long-term stability and experimental success.

  • Lyophilized Powder: Store the dry powder at -20°C or -80°C in a desiccated, sealed container.[9] Before opening the vial, always allow it to equilibrate to room temperature in a desiccator (approx. 30 minutes).[4][9] This prevents atmospheric moisture from condensing on the hygroscopic peptide, which would reduce its stability.

  • In Solution:

    • Store at -20°C or -80°C.[8]

    • Crucially, store in single-use aliquots to avoid freeze-thaw cycles. [10]

    • Use a slightly acidic, sterile buffer (pH 5-7) to maintain stability.[6]

    • Use low-protein-binding polypropylene tubes to prevent loss of peptide due to surface adsorption.

    • Protect from light to prevent potential photodegradation of the Tyrosine residue.

Protocols & Data

Protocol 1: Step-by-Step Solubilization of CDPGYIGSR
  • Preparation: Before opening, allow the vial of lyophilized CDPGYIGSR to warm to room temperature in a desiccator.[9] Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) to ensure all powder is at the bottom.[2]

  • Initial Attempt (Water): Add the calculated volume of sterile, deoxygenated, high-purity water (18 MΩ·cm) to achieve your target stock concentration (e.g., 1 mg/mL).

  • Mixing: Vortex gently for 10-20 seconds. Inspect the solution. If it is clear and particle-free, proceed to Step 6.

  • Acidification (If Needed): If the solution is cloudy or contains visible particles, add 10% aqueous acetic acid dropwise. Vortex gently after each drop until the solution clears.[2]

  • Sonication (Optional): If dissolution is still slow, sonicate the vial in an ice-water bath for 3 sessions of 10 seconds each to break up stubborn aggregates.[2]

  • Final Dilution: If an acid or organic solvent was used, you can now add your final sterile buffer (e.g., PBS pH 7.2) to reach the desired final concentration.

  • Aliquoting: Immediately divide the stock solution into single-use, low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C.[8][9]

Data Summary: Solubilization & Storage Recommendations
ParameterPrimary RecommendationSecondary/TroubleshootingRationale & Citation
Initial Solvent Sterile, Deoxygenated Water1-10% Acetic Acid in WaterThe peptide is basic due to Arginine; acid improves solubility by increasing net positive charge.[2]
Solvent for High Conc. N/ADimethylformamide (DMF)For hydrophobic peptides; DMF is preferred over DMSO to prevent Cysteine oxidation.[7][8]
Stock Concentration 1-2 mg/mLN/ABalances experimental convenience with a lower risk of concentration-driven aggregation.[8]
Solution pH 5.0 - 7.0N/AA slightly acidic environment maintains peptide charge and minimizes Cysteine oxidation.[5][6]
Storage Temp. -20°C (short-term) or -80°C (long-term)N/ALow temperatures are critical for preventing chemical degradation over time.[9][10]
Key Practice Aliquot into single-use volumesN/AThis is the most critical step to prevent aggregation induced by freeze-thaw cycles.[4][6]

Visual Guides

Troubleshooting Solubilization Workflow

G start Start: Lyophilized CDPGYIGSR add_water 1. Add sterile, deoxygenated H₂O start->add_water check_sol Fully Dissolved? add_water->check_sol add_acid 2. Add 1-10% Acetic Acid dropwise. Vortex. check_sol->add_acid No success Success: Aliquot & Store at -80°C check_sol->success  Yes check_sol2 Fully Dissolved? add_acid->check_sol2 consider_dmf 3. Consider minimal DMF, then dilute with buffer. check_sol2->consider_dmf No check_sol2->success  Yes

Caption: A step-by-step workflow for dissolving CDPGYIGSR.

Mechanisms of CDPGYIGSR Aggregation

G cluster_0 Monomeric CDPGYIGSR (Soluble State) cluster_1 Aggregation Pathways monomer CDPGYIGSR dimer Covalent Dimer monomer->dimer Oxidation (Cys) pH > 7, O₂ hydro_agg Hydrophobic Aggregate monomer->hydro_agg Hydrophobic Collapse (I, Y) High Concentration hbond_agg β-Sheet Fibril monomer->hbond_agg Intermolecular H-Bonding dimer->hbond_agg Acts as nucleus hydro_agg->hbond_agg Re-arrangement

Caption: Key molecular forces driving CDPGYIGSR aggregation.

References

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • Storage and Handling of Peptides. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Handling Guide; Tips on Storage of Synthetic Peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11441-11485. Retrieved from [Link]

  • Bensi, M., & Elviri, L. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. Retrieved from [Link]

  • Wang, W., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 110(1), e24024. Retrieved from [Link]

  • Chea, E. E., et al. (2021). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. mAbs, 13(1), 1999969. Retrieved from [Link]

  • D'Este, E., & Gelain, F. (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. Gels, 9(7), 528. Retrieved from [Link]

  • Hydrophobic collapse. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, W., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Brender, J. R., et al. (2021). The role of hydrophobic collapse in cytotoxic and functional amyloid oligomerization. Biophysical Journal, 120(13), 2631-2642. Retrieved from [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024, August 1). Rapid Novor. Retrieved from [Link]

  • Hydrophobic aggregation and collapse in protein hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

  • Schöneich, C. (2011). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Biochemical Society Transactions, 39(5), 1278-1283. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). ResearchGate. Retrieved from [Link]

  • Aggregation Rules of Short Peptides. (2024, September 3). JACS Au. Retrieved from [Link]

  • Protein Unfolding and Aggregation near a Hydrophobic Interface. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of Aggregation of Cysteine Functionalized Gold Nanoparticles. (n.d.). The Journal of Physical Chemistry C. Retrieved from [Link]

  • How to prevent disulfide bond scrambling? (2016, May 2). ResearchGate. Retrieved from [Link]

  • Electrostatic Binding and Hydrophobic Collapse of Peptide–Nucleic Acid Aggregates Quantified Using Force Spectroscopy. (n.d.). ACS Nano. Retrieved from [Link]

  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011, July 29). University of Waterloo. Retrieved from [Link]

Sources

Troubleshooting

Stability of YIGSR peptide at 37°C in cell culture media

Welcome to the technical support center for the YIGSR peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the YIGSR peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of the laminin-derived YIGSR peptide in common experimental settings. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to ensure your experiments are both successful and reproducible.

Introduction to YIGSR Peptide

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a biologically active sequence derived from the B1 chain of the laminin protein, a major component of the basement membrane.[1] It plays a crucial role in mediating cell adhesion, promoting cell migration, and inhibiting tumor metastasis by interacting with the 67-kDa laminin receptor.[2][3] The success of in vitro experiments utilizing YIGSR is critically dependent on its concentration and biological availability, both of which are directly threatened by its stability in physiological environments like cell culture media at 37°C.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the use of YIGSR peptide in cell culture.

Q1: What is the expected stability of standard YIGSR peptide in cell culture media at 37°C?

A: The stability of unmodified YIGSR peptide in standard cell culture media, especially when supplemented with serum, is very low . Peptides with unprotected N- and C-termini are highly susceptible to enzymatic degradation.

  • In Media with Serum (e.g., 10% FBS): Expect rapid degradation. One study demonstrated that radiolabeled YIGSR was degraded "immediately" upon incubation in mouse serum.[4] The high concentration of proteases and peptidases in serum actively cleaves the peptide bonds, drastically reducing the half-life to mere minutes or a few hours.

  • In Serum-Free Media: Stability is improved but degradation remains a significant issue. Cells in culture secrete their own proteases into the medium, which will degrade the peptide over time.[5][6] Studies on similar peptides show that those with free N-terminal amines can be almost entirely degraded within 48 hours even without serum.[5][6]

Q2: What are the primary mechanisms of YIGSR degradation in my cell culture experiments?

A: There are two main degradation pathways:

  • Enzymatic Degradation: This is the most significant factor in cell culture. Proteases and peptidases, abundant in serum and also secreted by cells, cleave the peptide bonds. Exopeptidases attack the free N- or C-termini, while endopeptidases can cleave internal bonds.

  • Chemical Degradation: While generally slower than enzymatic degradation in this context, chemical instability can contribute to loss of function over longer incubation periods. Key pathways include:

    • Hydrolysis: The peptide bond following an Aspartic acid (Asp) residue is particularly susceptible to hydrolysis, which can lead to chain cleavage.

    • Deamidation: Sequences containing Asparagine (Asn) or Glutamine (Gln) can undergo deamidation, altering the peptide's charge and structure.

Q3: My experiment isn't working. How does YIGSR instability lead to inconsistent or negative results?

A: Inconsistent results are a classic symptom of peptide instability. If the YIGSR peptide degrades before it can exert its biological effect, you may incorrectly conclude that it is inactive in your system.

  • Loss of Effective Concentration: The concentration of active YIGSR you add at the start of your experiment is not the concentration your cells experience throughout. As the peptide degrades, its effective concentration drops, leading to diminished or absent biological effects, such as reduced cell adhesion or failure to inhibit cell migration.[1][7]

  • Time-Dependent Variability: An experiment running for 48 hours will have a much lower average concentration of active peptide than one running for 6 hours. This can explain why you might see an effect in a short-term assay but not in a long-term one.

Q4: How can I improve the stability of YIGSR for my experiments?

A: Several effective strategies can be employed to enhance peptide stability, ranging from chemical modifications to changes in your experimental design.

  • Use Chemically Modified Analogs:

    • PEGylation: Conjugating polyethylene glycol (PEG) to YIGSR creates a protective steric shield around the peptide, significantly hindering protease access. PEG-YIGSR has been shown to be stable for over 180 minutes in serum, a dramatic improvement over the immediate degradation of its unmodified counterpart.[4]

    • Terminal Blocking: Acetylation of the N-terminus and amidation of the C-terminus are simple, cost-effective modifications that block degradation by exopeptidases, which are a primary route of degradation.[5][6][8]

    • Cyclization: Cyclic peptides are conformationally constrained and often lack the free termini that exopeptidases target, making them much more resistant to degradation.[8]

    • D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can render the peptide unrecognizable to most proteases, thereby increasing its half-life.[9][10]

  • Modify Experimental Conditions:

    • Immobilization: Covalently attaching the YIGSR peptide to the culture surface is a highly effective strategy. This not only protects it from soluble proteases but has also been shown to be essential for certain biological functions, such as promoting cell spreading and stress fiber formation.[2][11]

    • Reduce or Eliminate Serum: If your cell type can tolerate it, using serum-free or reduced-serum media will significantly decrease the proteolytic activity in your culture.

    • Frequent Media Changes: Replenishing the media with freshly dissolved peptide every few hours can help maintain a more stable effective concentration, though this approach can be costly and labor-intensive.

Q5: How can I definitively test the stability of my specific YIGSR peptide under my exact experimental conditions?

A: The most reliable method is to perform a peptide stability assay . This involves incubating your peptide in your complete cell culture medium (including serum and/or cells) at 37°C and quantifying the amount of intact peptide remaining over time. The gold-standard analytical techniques for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] A detailed protocol is provided later in this guide.

Troubleshooting Guide: No Observed YIGSR Activity

If your experiment fails to show the expected biological response to YIGSR, use the following guide to diagnose the potential issue.

Problem Possible Cause Troubleshooting Suggestion
No cellular response (e.g., no change in adhesion, migration, or signaling).1. Rapid Peptide Degradation: The peptide is losing its activity before it can interact with the cells.Action: Perform a stability assay (see protocol below) to determine the half-life of your peptide in your specific medium. Solution: If degradation is confirmed, switch to a more stable analog (e.g., PEGylated, terminally-blocked) or immobilize the peptide on the culture surface.[2][4]
2. Incorrect Peptide Concentration: The final concentration in the well is too low to elicit a response.Action: Double-check all dilution calculations. Confirm the stock solution concentration from the manufacturer's certificate of analysis. Solution: Perform a dose-response experiment. Effective concentrations can vary widely from 10 µM to 25 mM depending on the application.[14]
3. Inappropriate Peptide Presentation: The biological effect requires a specific presentation (soluble vs. immobilized).Action: Review the literature for your specific application. Cell spreading, for example, often requires immobilized YIGSR and is not observed with the soluble peptide.[2][11] Solution: If necessary, switch to using plates or surfaces with covalently-grafted YIGSR.
4. Biological Insensitivity: The cell line used does not express sufficient levels of the 67-kDa laminin receptor.Action: Verify receptor expression in your cell line using techniques like Western Blot, flow cytometry, or qPCR. Solution: Use a positive control cell line known to respond to YIGSR or choose a different peptide relevant to your cells' receptor profile.
5. Poor Peptide Solubility/Handling: The peptide did not dissolve completely or has aggregated.Action: Review the manufacturer's datasheet for recommended solvents. Visually inspect the stock solution for precipitates. Solution: Re-dissolve a fresh aliquot of lyophilized peptide according to instructions, ensuring it is fully solubilized before adding to the culture medium. Store stock solutions in single-use aliquots at -80°C.[3]
Data Summary: Expected YIGSR Stability in Various Conditions
Peptide FormMedium ConditionExpected Half-LifeRationale & References
Native YIGSR With Serum (e.g., 10% FBS)Very Short (Minutes to <2 hours)High concentration of proteases in serum leads to rapid enzymatic degradation.[4]
Native YIGSR Serum-FreeModerate (Hours)Degradation by cell-secreted proteases still occurs but at a slower rate.[5][6]
PEG-YIGSR With Serum (e.g., 10% FBS)Long (>3 hours)The PEG moiety provides steric hindrance, protecting the peptide backbone from proteases.[4]
N/C-Terminally Blocked YIGSR With Serum (e.g., 10% FBS)Long (Hours)Blocks the action of exopeptidases, a major pathway for the degradation of short, linear peptides.[8][15]
Immobilized YIGSR N/A (in medium)Very Long / StableCovalently bound to a surface, the peptide is not accessible to proteases in the bulk medium.[2][16]

Experimental Protocols & Workflows

Workflow Diagram: Troubleshooting Failed YIGSR Experiments

G start Experiment Shows No YIGSR Effect cause1 Is Peptide Degrading? start->cause1 cause2 Is Concentration Correct? cause1->cause2 No action1 Perform Stability Assay (HPLC/MS) cause1->action1 Yes cause3 Is Presentation Correct? cause2->cause3 Yes action2 Verify Calculations & Stock cause2->action2 No cause4 Is Cell Line Responsive? cause3->cause4 Yes action3 Check Literature (Soluble vs. Immobilized) cause3->action3 No action4 Confirm Laminin Receptor Expression cause4->action4 No solution1a Use Stable Analog (e.g., PEG-YIGSR) action1->solution1a solution1b Immobilize Peptide action1->solution1b solution2 Perform Dose-Response Curve action2->solution2 solution3 Switch Presentation Method action3->solution3 solution4 Use Positive Control Cell Line action4->solution4 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare YIGSR Stock Solution prep2 Spike Peptide into Cell Culture Medium prep1->prep2 incubate Incubate at 37°C prep2->incubate sample Withdraw Aliquots at Time Points (0, 15, 30, 60+ min) incubate->sample quench Quench with TFA/Acetonitrile sample->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Calculate % Remaining Peptide vs. Time hplc->data

Caption: Step-by-step workflow for a YIGSR peptide stability assay using RP-HPLC.

References

  • Synthetic cell-adhesive laminin peptide YIGSR conjugated with polyethylene glycol has improved antimetastatic activity due to a longer half-life in blood. PubMed. [Link]

  • YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response. National Institutes of Health (NIH). [Link]

  • YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells. PubMed. [Link]

  • YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation. PubMed. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Enhanced gene transfection efficiency by use of peptide vectors containing laminin receptor-targeting sequence YIGSR. Royal Society of Chemistry. [Link]

  • Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Effect of immobilized YIGSR peptide on MSCs viability. ResearchGate. [Link]

  • Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts. BMB Reports. [Link]

  • The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma. PubMed Central. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice. PubMed Central. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • How to Improve Peptide Stability? NovoPro Bioscience Inc.. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Methods to improve the metabolic stability of peptides. Huidesen. [Link]

  • Different strategies to improve the stability of bioactive peptides. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Laminin (925-933) Peptide Handling &amp; Storage

A Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I've frequently seen how the success of an experiment can hinge on the seemingly minor details of reagent handling. The peptid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently seen how the success of an experiment can hinge on the seemingly minor details of reagent handling. The peptide Laminin (925-933), a critical fragment of the Laminin B1 chain, is a powerful tool in cell adhesion and signaling studies. However, its efficacy is directly tied to its structural integrity, which can be compromised by improper storage. This guide provides a comprehensive, question-and-answer-based approach to ensure your reconstituted Laminin (925-933) peptide remains bioactive and your experiments are reproducible.

Frequently Asked Questions (FAQs): Reconstitution & Storage

Q1: How should I properly reconstitute lyophilized Laminin (925-933) peptide?

A1: The primary goal of reconstitution is to fully dissolve the peptide in a suitable, sterile solvent without compromising its structure.

  • Causality: Lyophilization creates a stable, powdered form of the peptide. The choice of solvent is critical; it must be compatible with your experimental system and capable of fully solubilizing the peptide. Using non-sterile solvents can introduce contaminants that degrade the peptide or interfere with your cell cultures.

Protocol for Reconstitution:

  • Review the Datasheet: Always begin with the manufacturer's specific instructions, as different salt forms (e.g., acetate, TFA) or formulations may have unique requirements.

  • Select a Solvent: For Laminin (925-933), sterile, high-purity water is often recommended[1][2]. A sterile, buffered solution like Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 can also be used, which helps maintain a stable physiological environment.

  • Execution:

    • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation, which can introduce moisture and degrade the peptide[3].

    • Add the calculated volume of cold, sterile solvent to the vial to achieve your desired stock concentration.

    • Gently swirl or pipette the solution to mix. Avoid vigorous vortexing , as this can induce peptide aggregation[4].

    • If solubility is a challenge, brief sonication in a water bath can be effective[1].

Q2: What are the recommended storage conditions for my freshly reconstituted Laminin (925-933) stock solution?

A2: The appropriate storage condition depends entirely on your intended timeline for use. Peptides in solution are significantly less stable than in their lyophilized form[5]. Therefore, a clear distinction between short-term and long-term storage is essential.

Storage TypeTemperatureRecommended Maximum DurationRationale & Key Considerations
Short-Term 2°C to 8°CUp to 1 weekIdeal for ongoing experiments. Minimizes risk of freeze-thaw damage. Some suppliers suggest longer periods, but limiting to one week is a safer practice to ensure maximal bioactivity[6][7].
Long-Term -20°C1 to 6 monthsA common and acceptable method for prolonged storage. Stability can be peptide-specific[2].
Optimal Long-Term -80°C6 months to over 1 yearThis is the gold standard. The extremely low temperature significantly slows down chemical and physical degradation processes, offering the best preservation of peptide integrity[1][2][8].
Q3: I've seen conflicting storage temperature recommendations from different suppliers. What should I follow?

A3: This is a common and valid point of confusion. These discrepancies often arise from:

  • Peptide Formulation: The peptide may be supplied with different counter-ions (e.g., TFA vs. acetate) or excipients that affect its stability profile.

  • Supplier-Specific Data: A manufacturer's recommendation (e.g., 6 months at 4°C) is typically based on their own internal stability studies for their specific product.

Our Expert Recommendation: Always use the manufacturer's datasheet as your primary guide. However, for maximum experimental reproducibility and to eliminate storage as a variable, we recommend adopting the most stringent best practices. Storing aliquots at -80°C for long-term use is the most reliable method to ensure peptide stability, regardless of the supplier[1][3][8].

Troubleshooting Guide

Q4: Why is it so critical to avoid repeated freeze-thaw cycles?

A4: The physical stress of freezing and thawing is a primary cause of peptide degradation.

  • The Mechanism of Damage: During freezing, ice crystals form, which can physically damage the peptide's structure. As the solution thaws, the changing concentrations of solutes can lead to pH shifts and increased molecular motion, promoting aggregation and chemical degradation[8]. Each cycle amplifies this damage, leading to a significant loss of active, functional peptide[4][5][6].

Self-Validating Protocol: Aliquoting for Long-Term Storage This protocol is designed to create single-use vials, inherently preventing freeze-thaw cycles.

  • After reconstitution, immediately decide on the working volume you'll need for a typical experiment (e.g., 10 µL, 20 µL).

  • Using sterile pipette tips, dispense these working volumes into low-protein-binding microcentrifuge tubes.

  • Clearly label each aliquot with the peptide name, concentration, and date.

  • Immediately place the aliquots in a -80°C freezer for long-term storage[1][2].

  • When you need the peptide, retrieve a single tube, thaw it, and use the entire amount. Discard any unused portion from that tube.

Q5: I see a cloudy precipitate in my thawed Laminin (925-933) solution. What happened?

A5: Cloudiness or visible precipitates are a clear indicator of peptide aggregation or contamination[9]. This means the peptide is no longer in its monomeric, bioactive state and should not be used.

  • Root Causes & Prevention:

    • Improper Storage: This is the most likely cause, often due to repeated freeze-thaw cycles or storage at an inappropriate temperature. Prevention: Strictly follow the aliquoting protocol outlined in Q4.

    • pH Issues: The pH of the solvent can significantly impact peptide solubility and stability[8]. An acidic environment, for instance, can induce laminin self-assembly[10]. Prevention: Ensure your solvent pH is within the recommended range (typically 5-7 for many peptides)[5].

    • Contamination: Bacterial or fungal contamination can cause visible changes in the solution. Prevention: Always use sterile solvents, tubes, and pipette tips during reconstitution and aliquoting.

Q6: Can I pre-coat my culture plates with Laminin (925-933) and store them for later use?

A6: Yes, this is a common and time-saving practice, provided it is done correctly.

  • Scientific Rationale: Laminin functions by adsorbing to the tissue culture-treated plastic, creating a surface that promotes cell adhesion[11][12]. The key to storing coated plates is to maintain this protein layer in its hydrated, native conformation and to prevent contamination.

Protocol for Storing Coated Plates:

  • Coat your cultureware with the desired concentration of Laminin (925-933) solution.

  • Incubate under standard conditions (e.g., 37°C for 2 hours or 2-8°C overnight)[4].

  • Instead of aspirating the solution immediately before plating cells, you can store the plates.

  • Crucially, seal the plates tightly with parafilm to prevent the surfaces from drying out. Evaporation and drying will irreversibly denature the laminin coating, rendering it inactive[7][13].

  • Store the sealed, coated plates at 2-8°C for up to 4 weeks[7][13]. Before use, visually inspect for any signs of contamination or drying.

Experimental Workflow Visualization

This diagram outlines the decision-making process for proper handling and storage of your Laminin (925-933) peptide to maximize its stability and efficacy.

G cluster_storage Storage Strategy cluster_use Experimental Use reconstitute Reconstitute Lyophilized Peptide in Sterile Buffer use_all Use All Within 1 Week? reconstitute->use_all short_term Store at 2-8°C use_all->short_term Yes aliquot Aliquot into Single-Use Working Volumes use_all->aliquot No use_exp Use in Experiment short_term->use_exp long_term Store Aliquots at -80°C aliquot->long_term thaw_one Thaw One Aliquot long_term->thaw_one thaw_one->use_exp discard Discard Unused Portion use_exp->discard start Receive Lyophilized Laminin (925-933) start->reconstitute

Sources

Optimization

Minimizing steric hindrance when conjugating YIGSR to nanoparticles

A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support center for nanoparticle bioconjugation. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for nanoparticle bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are functionalizing nanoparticles with the YIGSR peptide. The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a critical laminin-derived sequence known to inhibit tumor growth and metastasis by interacting with the 67-kDa laminin-binding protein.[1][2] When conjugated to nanoparticles, YIGSR serves as a targeting ligand to direct therapeutic or diagnostic agents to cells overexpressing the laminin receptor, particularly in the context of metastatic cancers.[3][4]

However, the successful conjugation of YIGSR is not merely about forming a chemical bond. A primary challenge that can significantly compromise the efficacy of the final conjugate is steric hindrance . This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize steric hindrance and maximize the biological activity of your YIGSR-nanoparticle conjugates.

Core Concept: Understanding Steric Hindrance in Nanoparticle Functionalization

Steric hindrance, in this context, refers to the spatial obstruction that prevents the YIGSR peptide from either successfully attaching to the nanoparticle surface or, more critically, interacting effectively with its biological receptor after conjugation. The high curvature of a nanoparticle surface and the dense packing of molecules can create a crowded environment where the relatively small YIGSR peptide may be "hidden" or oriented incorrectly.[5] Overcoming this challenge is paramount for the functionality of the final product.

cluster_0 Direct Conjugation (High Steric Hindrance) cluster_1 Linker-Mediated Conjugation (Reduced Steric Hindrance) NP1 {Nanoparticle Core} YIGSR1 YIGSR NP1->YIGSR1 YIGSR2 YIGSR NP1->YIGSR2 YIGSR3 YIGSR NP1->YIGSR3 Receptor1 Laminin Receptor Poor Binding YIGSR2->Receptor1 Blocked Interaction NP2 {Nanoparticle Core} YIGSR4 YIGSR NP2->YIGSR4 PEG Linker YIGSR5 YIGSR NP2->YIGSR5 PEG Linker YIGSR6 YIGSR NP2->YIGSR6 PEG Linker Linker1 Linker2 Linker3 Receptor2 Laminin Receptor Effective Binding YIGSR5->Receptor2 Successful Binding

Caption: Impact of steric hindrance on receptor binding.

Troubleshooting Guide
Q1: My conjugation efficiency is very low. What's going wrong?

Low peptide conjugation is a common issue, often stemming from steric hindrance at the nanoparticle surface or suboptimal reaction chemistry.

Possible Cause A: Direct Attachment & Surface Crowding Directly conjugating YIGSR to the nanoparticle surface, especially at high densities, can lead to steric crowding where peptides physically block reactive sites, preventing further conjugation.[5][6]

  • Solution: Employ Spacer Arms (Linkers) The most effective strategy to overcome surface crowding is to use a linker molecule, such as Polyethylene Glycol (PEG).[7][8] PEG linkers act as flexible spacers that extend the YIGSR peptide away from the nanoparticle surface, making the reactive end more accessible and reducing hindrance from neighboring molecules.[9][10]

    Linker TypeReactive GroupsKey AdvantageBest For
    Homobifunctional Identical groups (e.g., NHS-PEG-NHS)Simple one-step reactionsLinking similar functional groups; potential for cross-linking.
    Heterobifunctional Different groups (e.g., NHS-PEG-Maleimide)Controlled, sequential conjugationDirectional coupling, preventing unwanted side reactions.[7]

Possible Cause B: Inefficient Conjugation Chemistry Standard chemistries like carbodiimide coupling (EDC/NHS) can be sensitive to steric hindrance, especially with multifunctional peptides and polymers.[6]

  • Solution: Switch to a More Robust Chemistry "Click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is an excellent alternative.[11] This reaction is highly specific, efficient, and largely insensitive to steric effects.[12] It proceeds under mild, aqueous conditions, which is ideal for preserving the integrity of both the peptide and nanoparticle.[13][14] To use this method, the nanoparticle surface would be functionalized with an azide group and the YIGSR peptide synthesized with a terminal alkyne (or vice-versa).

G cluster_A Carbodiimide Chemistry (EDC/NHS) cluster_B Click Chemistry (CuAAC) NP_COOH NP-COOH EDC EDC/NHS NP_COOH->EDC NP_NHS NP-NHS Ester (Activated) EDC->NP_NHS Final_A NP-YIGSR NP_NHS->Final_A YIGSR_NH2 YIGSR-NH2 YIGSR_NH2->Final_A NP_Azide NP-Azide Copper Cu(I) catalyst NP_Azide->Copper YIGSR_Alkyne YIGSR-Alkyne YIGSR_Alkyne->Copper Final_B NP-Triazole-YIGSR Copper->Final_B

Caption: Comparison of conjugation chemistries.

Q2: My nanoparticles are aggregating after I add the YIGSR peptide.

Aggregation is a sign of colloidal instability, which can be triggered by changes in the nanoparticle's surface properties upon peptide conjugation.

  • Possible Cause: Altered Surface Hydrophilicity/Charge The addition of peptides can alter the surface charge (zeta potential) and hydrophobicity of the nanoparticles, disrupting the repulsive forces that keep them stable in solution.[15]

  • Solution 1: Use PEG Linkers PEG is not only an excellent spacer but also highly hydrophilic.[16] Incorporating PEG linkers provides a protective "stealth" layer that enhances colloidal stability and can prevent aggregation.[9] This is particularly important when working at high nanoparticle or peptide concentrations.[17]

  • Solution 2: Optimize pH and Buffer Conditions The pH of the conjugation buffer can significantly impact both the reaction efficiency and the surface charge of the nanoparticles and peptide.[17] Work at a pH that maintains a stabilizing surface charge without compromising the reactivity of the functional groups involved in the conjugation. For example, NHS ester reactions are typically more efficient at a slightly basic pH (7-8).

Q3: Conjugation seems successful, but the biological activity is low.

This is a classic sign that while the peptide is attached, it is not accessible to its receptor.

  • Possible Cause: Insufficient Spacer Length or Incorrect Orientation Even with a linker, if it's too short, the YIGSR peptide may still be sterically hindered by the nanoparticle itself or the surrounding PEG layer, preventing it from adopting the correct conformation to bind its receptor.[18] Furthermore, if the conjugation chemistry is not directional, the peptide might attach in an orientation that blocks its active binding domain.

  • Solution: Optimize Linker Length and Employ Directional Conjugation

    • Test Different Linker Lengths: Systematically test a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12) to find the optimal distance that maximizes receptor binding. Longer PEGs offer more flexibility and can better overcome steric hindrance.[8]

    • Use Directional Chemistry: Employ a heterobifunctional linker in combination with site-specific modifications on the peptide. For instance, if the N-terminus of YIGSR is crucial for binding, modify the C-terminus with a unique functional group (like an azide for click chemistry) to ensure a consistent and favorable orientation upon conjugation.[19]

cluster_0 Short Linker: Hindered Binding cluster_1 Optimal Linker: Successful Binding NP1 Nanoparticle YIGSR1 YIGSR NP1->YIGSR1 Short Linker Receptor1 Receptor Site YIGSR1->Receptor1 Clash! NP2 Nanoparticle YIGSR2 YIGSR NP2->YIGSR2 Long, Flexible Linker Receptor2 Receptor Site YIGSR2->Receptor2 Fit!

Caption: Effect of linker length on receptor accessibility.

Frequently Asked Questions (FAQs)

How do I choose the right linker length? The optimal linker length depends on the size of your nanoparticle and the nature of its surface. A good starting point is to test a few discrete PEG linkers (e.g., 4, 8, and 12 ethylene glycol units). The goal is to find the shortest linker that provides maximum biological activity, as excessively long linkers could introduce their own complexities.

How can I confirm successful YIGSR conjugation? Use a combination of techniques. Fourier-transform infrared spectroscopy (FTIR) can detect the appearance of amide bonds. X-ray photoelectron spectroscopy (XPS) can confirm the presence of nitrogen from the peptide on the nanoparticle surface. Changes in nanoparticle size and zeta potential, measured by Dynamic Light Scattering (DLS), can also indicate successful surface modification.

How do I quantify the amount of YIGSR on the nanoparticle surface? After removing any unbound peptide, you can quantify the conjugated amount. Indirect methods like the bicinchoninic acid (BCA) assay or o-phthalaldehyde (OPA) assay can measure the peptide concentration after separating it from the nanoparticles.[6] A more direct approach involves conjugating a fluorescently-labeled YIGSR and measuring the fluorescence of the final conjugate. Alternatively, an ELISA-based method can be developed to specifically detect the conjugated peptide.[20]

What are the most important control experiments?

  • No-Peptide Control: Subject your nanoparticles to the entire conjugation process without adding YIGSR to ensure the process itself doesn't cause aggregation or other changes.

  • Scrambled Peptide Control: Conjugate a peptide with the same amino acid composition as YIGSR but in a scrambled sequence (e.g., GRYSI). This is crucial for in vitro and in vivo experiments to prove that the observed biological effect is specific to the YIGSR sequence and not just due to a peptide-coated nanoparticle.[3]

  • Blocking Experiment: In cell-based assays, pre-incubate the cells with free YIGSR peptide before adding your YIGSR-nanoparticles. A significant reduction in nanoparticle uptake would confirm that the interaction is mediated by the specific YIGSR-receptor binding.[3]

Experimental Protocol: Two-Step EDC/NHS Coupling of YIGSR via a PEG Linker

This protocol describes the conjugation of an amine-terminated YIGSR peptide to carboxylated nanoparticles using a heterobifunctional PEG linker.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide)

  • Amine-PEG-NHS Ester Linker (e.g., NH2-PEG4-NHS)

  • YIGSR peptide with a free N-terminus

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifugal filter units (appropriate MWCO to retain nanoparticles)

Procedure:

  • Nanoparticle Activation: a. Resuspend carboxylated nanoparticles in Activation Buffer. b. Add EDC (10-fold molar excess over carboxyl groups) and NHS (20-fold molar excess). c. Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.

  • Linker Attachment: a. Centrifuge the activated nanoparticles (or use a centrifugal filter) to remove excess EDC/NHS and resuspend in Coupling Buffer. b. Immediately add the Amine-PEG-NHS linker (50-fold molar excess) to the activated nanoparticles. c. Incubate for 2 hours at room temperature with gentle mixing. The amine group of the linker will react with the NHS ester on the nanoparticle.

  • Quenching and Purification: a. Add Quenching Buffer to deactivate any remaining NHS esters. Incubate for 15 minutes. b. Purify the PEGylated nanoparticles by repeated centrifugation/resuspension in Coupling Buffer (at least 3 times) to remove all unreacted linker molecules.

  • Peptide Conjugation: a. The purified nanoparticles now have a surface decorated with reactive NHS esters at the end of the PEG linkers. b. Add the YIGSR peptide (20-fold molar excess over the initial number of carboxyl groups) to the PEGylated nanoparticles in Coupling Buffer. c. Incubate for 4 hours at room temperature or overnight at 4°C with gentle mixing. The free N-terminal amine of YIGSR will react with the NHS ester.

  • Final Quenching and Purification: a. Add Quenching Buffer to cap any remaining reactive sites. b. Purify the final YIGSR-PEG-Nanoparticle conjugates using centrifugal filters to remove all unbound peptide. Resuspend in an appropriate storage buffer (e.g., PBS).

  • Characterization: a. Confirm successful conjugation using techniques like DLS (for size and zeta potential) and FTIR. b. Quantify the peptide density using a suitable assay (e.g., BCA assay on a digested sample). c. Store the conjugates at 4°C until use.

References
  • Vertex AI Search. (2024). YIGSR, A Laminin‐Derived Peptide, Dictates a Concentration‐Dependent Impact on Macrophage Phenotype.
  • National Institutes of Health. (2024). YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC.
  • MedchemExpress. YIGSR (Laminin Fragment 929-933) | Antitumor Agent.
  • PubMed. (1999). Bioconjugation of Laminin Peptide YIGSR With Poly(styrene Co-Maleic Acid) Increases Its Antimetastatic Effect on Lung Metastasis of B16-BL6 Melanoma Cells.
  • Hiyka.
  • ACS Publications. (2021).
  • Frontiers.
  • PurePEG. (2025).
  • MDPI. (2022).
  • Precise PEG.
  • National Institutes of Health. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg)
  • National Institutes of Health.
  • Bachem. (2021).
  • Frontiers. (2022).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2014).
  • ResearchGate. (2014).
  • PubMed. (2010). Polymeric nanospheres modified with YIGSR peptide for tumor targeting.
  • National Institutes of Health. (2015). Detection of Peptide-Based Nanoparticles in Blood Plasma by ELISA - PMC.
  • Shoichet Lab, University of Toronto. (2018). Click Chemistry Functionalized Polymeric Nanoparticles Target Corneal Epithelial Cells through RGD-Cell Surface Receptors.
  • MDPI. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles.
  • BroadPharm. (2020).
  • Biosynth. (2025). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle for Cellular Allegiance: Laminin (925-933) vs. RGD Peptide in Cell Adhesion

For researchers, scientists, and drug development professionals navigating the intricate landscape of cell adhesion, the choice of molecular tool can profoundly impact experimental outcomes. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of cell adhesion, the choice of molecular tool can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely utilized cell adhesion-promoting peptides: Laminin (925-933) and the Arginine-Glycine-Aspartic acid (RGD) peptide. By delving into their mechanisms, presenting direct comparative data, and offering detailed experimental protocols, we aim to equip you with the knowledge to make an informed decision for your specific application.

Unveiling the Contenders: A Tale of Two Peptides

Laminin (925-933): The Specific Operator

Laminin (925-933), a nine-amino-acid peptide sequence (CDPGYIGSR) derived from the β1 chain of the laminin protein, is a highly specific cell adhesion promoter.[1] Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and plays a crucial role in cell signaling.[1] The YIGSR motif within this peptide is particularly critical for its biological activity.

RGD Peptide: The Ubiquitous Adhesion Signal

The RGD tripeptide is the most common motif for cell adhesion to the extracellular matrix (ECM) and is found in a variety of ECM proteins, including fibronectin, vitronectin, and fibrinogen.[2] Unlike the more specialized Laminin (925-933), the RGD sequence is a more general cell adhesion signal, recognized by a broad range of integrin receptors.[2] The versatility of RGD has led to its widespread use in tissue engineering, drug delivery, and studies of cell adhesion mechanisms.[3]

Mechanism of Action: A Divergence in Cellular Receptors

The primary distinction between Laminin (925-933) and RGD peptides lies in their respective cellular receptors and the subsequent signaling cascades they initiate.

Laminin (925-933) and the 67kDa Laminin Receptor (67LR)

Laminin (925-933) primarily interacts with the non-integrin 67kDa laminin receptor (67LR).[4] This high-affinity interaction is pivotal in mediating cell attachment, migration, and differentiation.[5] Binding of Laminin (925-933) to 67LR can trigger a signaling cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and protein phosphatase 2A (PP2A), ultimately leading to the activation of Myosin Phosphatase Target Subunit 1 (MYPT1) and the tumor suppressor Merlin. This pathway plays a significant role in regulating cell proliferation and morphology.

Laminin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Laminin_925_933 Laminin (925-933) LR67 67kDa Laminin Receptor Laminin_925_933->LR67 AC Adenylyl Cyclase LR67->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PP2A PP2A PKA->PP2A MYPT1 MYPT1 PP2A->MYPT1 Activates Merlin Merlin PP2A->Merlin Activates Cell_Adhesion_Proliferation Cell Adhesion & Proliferation MYPT1->Cell_Adhesion_Proliferation Merlin->Cell_Adhesion_Proliferation

Laminin (925-933) Signaling Pathway

RGD and the Integrin Superfamily

The RGD motif is recognized by a diverse family of transmembrane receptors known as integrins. Different integrin heterodimers (composed of α and β subunits) exhibit varying specificities for RGD-containing proteins. For instance, the αvβ3 integrin is a prominent receptor for RGD and plays a crucial role in angiogenesis and tumor metastasis.[6]

Upon RGD binding, integrins cluster on the cell surface, leading to the recruitment of focal adhesion kinase (FAK) and Src kinase to the intracellular domain of the integrin. This initiates a complex signaling network that includes the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MEK/ERK pathways, which are central regulators of cell survival, proliferation, and migration.

RGD_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD RGD Peptide Integrin Integrin (e.g., αvβ3) RGD->Integrin FAK FAK Integrin->FAK Recruits Src Src Integrin->Src Recruits PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->PI3K Src->Ras Akt Akt PI3K->Akt Cell_Adhesion_Migration_Survival Cell Adhesion, Migration & Survival Akt->Cell_Adhesion_Migration_Survival MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Cell_Adhesion_Migration_Survival

RGD Peptide Signaling Pathway

Quantitative Comparison: Cell Adhesion Efficiency

A direct comparison of cell adhesion efficiency is crucial for selecting the appropriate peptide. A study by D.G. et al. (2004) on neonatal cardiac myocytes provides valuable quantitative data.

PeptideConcentrationCell Attachment (% of Control)Key Findings
Laminin (YIGSR) 100 µMLower than RGD at the same concentration.[1][7]Promotes cell attachment, but to a lesser extent than RGD in this cell type.[1][7]
RGD 100 µMSignificantly higher than YIGSR.[1][7]Demonstrates superior cell adhesion efficiency for neonatal cardiac myocytes at this concentration.[1][7]
Laminin (925-933) 230-390 nMHalf-maximal inhibition of attachment to laminin.[1]Indicates high affinity for its receptor in inhibition assays.[1]
Cyclo(-RGDfK) 0.94 nM (IC50)Potent inhibitor of αvβ3 integrin.[8][9]Highlights the high affinity of cyclic RGD peptides for their integrin receptors.[8][9]

Expert Interpretation: The data clearly indicates that for neonatal cardiac myocytes, the RGD peptide promotes a higher degree of cell adhesion compared to the YIGSR peptide at the same concentration.[1][7] However, it is crucial to recognize that cell adhesion is a complex process influenced by cell type, receptor expression levels, and the specific context of the experiment. The high inhibitory potency of both Laminin (925-933) and cyclic RGD peptides in their respective binding assays underscores their high affinity for their receptors.[1][8][9]

Experimental Protocols: A Guide to Comparative Cell Adhesion Assays

To enable a rigorous comparison of Laminin (925-933) and RGD peptides in your own experimental setting, we provide a detailed, step-by-step methodology for a quantitative cell adhesion assay.

Workflow for Comparative Cell Adhesion Assay

Cell_Adhesion_Workflow Start Start Plate_Coating 1. Plate Coating (Laminin-925-933, RGD, Controls) Start->Plate_Coating Blocking 2. Blocking (BSA or Serum) Plate_Coating->Blocking Cell_Seeding 3. Cell Seeding Blocking->Cell_Seeding Incubation 4. Incubation (Allow Adhesion) Cell_Seeding->Incubation Washing 5. Washing (Remove Non-adherent Cells) Incubation->Washing Fixation 6. Fixation (e.g., Glutaraldehyde) Washing->Fixation Staining 7. Staining (Crystal Violet) Fixation->Staining Solubilization 8. Dye Solubilization Staining->Solubilization Quantification 9. Quantification (Absorbance Reading) Solubilization->Quantification End End Quantification->End

Comparative Cell Adhesion Assay Workflow

Detailed Step-by-Step Methodology

  • Plate Coating:

    • Aseptically coat the wells of a 96-well tissue culture plate with solutions of Laminin (925-933) and your chosen RGD peptide at various concentrations (e.g., 1, 10, 50, 100 µg/mL in sterile PBS).

    • Include negative control wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA) and positive control wells coated with a known adhesive protein like fibronectin.

    • Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

  • Blocking:

    • Aspirate the coating solutions and wash the wells gently with sterile PBS.

    • Block any remaining non-specific binding sites by adding a solution of 1% BSA in PBS to each well.

    • Incubate at 37°C for 30-60 minutes.

  • Cell Seeding:

    • Harvest your cells of interest using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Resuspend the cells in a serum-free medium to avoid interference from serum adhesion proteins.

    • Count the cells and adjust the concentration to a desired density (e.g., 5 x 10^4 cells/well).

    • Aspirate the blocking solution from the wells and add the cell suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 30, 60, or 90 minutes) to allow for cell adhesion. The optimal time will depend on the cell type.

  • Washing:

    • Gently wash the wells with sterile PBS to remove non-adherent cells. The number and vigor of washes should be optimized to remove background without detaching adhered cells.

  • Fixation:

    • Fix the adherent cells by adding a solution of 4% paraformaldehyde or 5% glutaraldehyde in PBS to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Staining:

    • Aspirate the fixative and wash the wells with deionized water.

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.

  • Dye Solubilization:

    • Wash the wells thoroughly with deionized water to remove excess stain.

    • Solubilize the stain from the adherent cells by adding a 10% acetic acid solution or a commercial solubilization buffer to each well.

    • Incubate on a plate shaker for 5-10 minutes.

  • Quantification:

    • Measure the absorbance of the solubilized dye in each well using a microplate reader at a wavelength of 570-595 nm.

    • The absorbance is directly proportional to the number of adherent cells.

Conclusion: Selecting the Right Tool for the Job

The choice between Laminin (925-933) and an RGD peptide is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.

  • Choose Laminin (925-933) for:

    • Specificity: When targeting the 67kDa laminin receptor is desired.

    • Mimicking the Basement Membrane: In studies where recapitulating the specific cellular interactions with the basement membrane is critical.

    • Neural and Epithelial Cell Studies: As laminins are key components of the ECM for these cell types.

  • Choose RGD Peptide for:

    • Broad Applicability: When a more general and robust cell adhesion is required across a variety of cell types.

    • Higher Adhesion Efficiency (in some cases): As demonstrated in neonatal cardiac myocytes, RGD can mediate stronger adhesion.

    • Tissue Engineering Scaffolds: Its versatility makes it a popular choice for enhancing the biocompatibility of biomaterials.

By understanding the distinct mechanisms of action, leveraging the available quantitative data, and employing rigorous experimental protocols, researchers can confidently select the optimal peptide to advance their investigations into the fundamental processes of cell adhesion.

References

  • Graf, J., Iwamoto, Y., Sasaki, M., Martin, G. R., Kleinman, H. K., Robey, F. A., & Yamada, Y. (1987). Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding. Cell, 48(6), 989–996.
  • D.G., C., M.J., S., & B., R. (2005). RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes. American Journal of Physiology-Cell Physiology, 288(1), C30-C38.
  • Massia, S. P., & Hubbell, J. A. (1991). An RGD spacing of 440 nm is sufficient for integrin alpha V beta 3-mediated fibroblast spreading and 140 nm for focal contact and stress fiber formation. The Journal of cell biology, 114(5), 1089–1100.
  • Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond.
  • Rao, C. N., Castronovo, V., Sobel, M. E., Garbisa, S., & Liotta, L. A. (1989). The 67-kDa laminin receptor and its role in cancer. Journal of the National Cancer Institute, 81(21), 1598–1604.
  • Umeda, D., Yano, S., Yamada, K., & Tachibana, H. (2008). Green tea polyphenol epigallocatechin-3-gallate signaling pathway through 67-kDa laminin receptor. The Journal of biological chemistry, 283(6), 3050–3058.
  • Dechantsreiter, M. A., Planker, E., Mathä, B., Lohof, E., Hölzemann, G., Jonczyk, A., Goodman, S. L., & Kessler, H. (1999). N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists. Journal of medicinal chemistry, 42(16), 3033–3040.
  • Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157–1164.
  • Humphries, M. J. (2000). Integrin structure. Biochemical Society transactions, 28(4), 311–339.
  • Bellis, S. L. (2011). Advantages of RGD peptides for directing cell association with biomaterials.
  • Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual review of cell and developmental biology, 12, 697–715.

Sources

Comparative

A Comparative Guide for Researchers: Full-Length Laminin-1 vs. the Bioactive Peptide Laminin (925-933)

In the intricate world of cell biology and tissue engineering, the extracellular matrix (ECM) provides the essential physical and biochemical cues that dictate cellular behavior. Among the key architects of the ECM is th...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cell biology and tissue engineering, the extracellular matrix (ECM) provides the essential physical and biochemical cues that dictate cellular behavior. Among the key architects of the ECM is the laminin family of glycoproteins. Laminin-1 (LN-111), a foundational member of this family, is a potent regulator of cell adhesion, migration, differentiation, and survival.[1] However, its large size and complex structure present challenges for certain applications. This has led to the development of synthetic peptides derived from its active domains, such as Laminin (925-933), which aims to recapitulate specific functions of the parent molecule.

This guide provides an in-depth, objective comparison of the biological activity of full-length Laminin-1 and its derivative peptide, Laminin (925-933). We will delve into their structural differences, compare their functional efficacy using experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific experimental needs.

Molecular Profiles: A Tale of Two Structures

Full-Length Laminin-1 (Laminin-111): The Complete Architect

Laminin-1 is a large, heterotrimeric glycoprotein (~800 kDa) composed of α1, β1, and γ1 chains.[1] These chains assemble into a distinctive cross-like structure.[1][2] This complex, multi-domain architecture is crucial for its function, allowing it to self-polymerize into a stable network and interact with numerous cell surface receptors and other ECM components.[3] The α1 chain is particularly important in embryonic development.[4] The major integrin-binding site, which mediates a significant portion of its biological activity, is located in the Laminin G-like (LG) domains at the C-terminus of the α1 chain.[4][5]

Laminin (925-933) Peptide: The Mimic

In contrast, Laminin (925-933) is a small, nine-amino-acid synthetic peptide (Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg or CDPGYIGSR) derived from the β1 chain of laminin.[6][7] It was identified as a key sequence responsible for mediating cell attachment, chemotaxis, and binding to the 67-kDa laminin receptor (67LR).[8][9] Its small size and defined sequence offer advantages in terms of synthesis, stability, and specificity for targeted applications.

Comparative Analysis of Biological Activity

The decision to use full-length Laminin-1 or the 925-933 peptide hinges on the desired biological outcome. While the peptide can mimic certain functions, the full-length protein often provides a more comprehensive and potent signaling response due to its ability to engage multiple receptors and form a complex matrix.[3]

Biological ActivityFull-Length Laminin-1Laminin (925-933) PeptideKey Considerations
Cell Adhesion Potent, mediates strong adhesion and spreading of various cell types, including epithelial, endothelial, and neural cells.[10][11]Promotes attachment of certain cell lines like HT-1080 and CHO cells, but may be less effective for other cell types.[6][8]The full protein provides multiple binding sites for different receptors (e.g., integrins, syndecans), leading to more robust adhesion.[4][12]
Cell Migration Acts as a powerful chemoattractant, guiding cell migration during development and wound healing.Can induce chemotaxis in some cells, such as B16/F10 melanoma cells, but with a lower maximal response (~30%) compared to full-length laminin.[8] It can also competitively inhibit migration towards the full-length protein.[8]The chemotactic activity of the peptide is cell-type specific and less potent than the full-length protein.
Neurite Outgrowth A well-established and potent promoter of neurite outgrowth and neuronal differentiation.[13]Enhances neurite outgrowth, particularly when conjugated to a hydrogel backbone to provide a physical scaffold.[6][14]The full-length protein provides both biochemical and structural cues that are highly conducive to neuronal growth. The peptide's activity is significantly improved when presented in a multivalent or immobilized format.
Stem Cell Biology Crucial for maintaining pluripotency and supporting the self-renewal of human pluripotent stem cells (hPSCs).[3][15][16]Not typically used as a primary substrate for maintaining pluripotency.The complex signaling environment created by full-length laminin is essential for robust, long-term stem cell culture.[3]

Mechanism of Action: A Deeper Dive into Signaling

The biological activities of both Laminin-1 and the 925-933 peptide are mediated through their interaction with cell surface receptors, which in turn activate downstream signaling cascades.

Receptor Binding and Signal Transduction:

  • Full-Length Laminin-1: Primarily interacts with integrins such as α3β1, α6β1, and α7β1 through its LG domains.[4] This binding triggers the recruitment of focal adhesion proteins like Focal Adhesion Kinase (FAK), which leads to the activation of downstream pathways including the MAPK/ERK and PI3K/Akt pathways. These pathways regulate cell survival, proliferation, and migration.

  • Laminin (925-933) Peptide: This peptide is known to bind to the 67-kDa laminin receptor (67LR).[9] It can also interact with certain integrins, although with lower affinity than the full-length protein. The signaling downstream of the peptide is less well-characterized but is thought to partially mimic the pathways activated by the full protein.

Signaling Pathway Overview

Laminin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Full_Laminin Full-Length Laminin-1 Integrin Integrin Receptors (α6β1, α3β1) Full_Laminin->Integrin Peptide Laminin (925-933) Peptide Peptide->Integrin Weaker Interaction LR67 67-kDa Laminin Receptor (67LR) Peptide->LR67 FAK FAK Integrin->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Cellular_Response Cell Adhesion Migration Survival Proliferation PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Simplified signaling pathways for Laminin-1 and Laminin (925-933).

Experimental Protocols: A Practical Guide

To ensure the scientific integrity and reproducibility of your findings, it is crucial to follow well-defined protocols. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the activity of these molecules.

A. Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with either full-length Laminin-1 or the 925-933 peptide.

Experimental Workflow

Adhesion_Workflow A 1. Coat Plate: Incubate 96-well plate with Laminin-1 or Peptide solution (1-2h at 37°C or O/N at 4°C). B 2. Wash: Gently wash wells 2x with sterile PBS to remove unbound protein/peptide. A->B C 3. Block: Add 1% BSA solution to block non-specific binding sites (1h at 37°C). B->C D 4. Seed Cells: Add cell suspension (e.g., 2x10^4 cells/well) to each well. C->D E 5. Incubate: Allow cells to adhere for 30-60 min at 37°C. D->E F 6. Wash: Wash gently with PBS to remove non-adherent cells. E->F G 7. Fix & Stain: Fix cells with 4% PFA, then stain with 0.5% Crystal Violet. F->G H 8. Quantify: Solubilize stain and measure absorbance (e.g., at 570 nm). G->H

Caption: Step-by-step workflow for a typical cell adhesion assay.

Detailed Protocol:

  • Plate Coating:

    • Dilute full-length Laminin-1 to a working concentration of 10-20 µg/mL in sterile, cold Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium.[17]

    • Dilute Laminin (925-933) peptide to a working concentration of 100-300 µg/mL in sterile DPBS.[6][8]

    • Add 50 µL of the coating solution to each well of a 96-well tissue culture plate. Include uncoated wells as a negative control.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash each well twice with 100 µL of sterile DPBS.

    • Add 100 µL of a blocking buffer (e.g., 1% heat-inactivated Bovine Serum Albumin in DPBS) to each well.[17]

    • Incubate for 1 hour at 37°C to block non-specific cell binding.

  • Cell Seeding:

    • Harvest cells and resuspend them in a serum-free medium at a concentration of 2-4 x 10^5 cells/mL.

    • Aspirate the blocking buffer and add 100 µL of the cell suspension to each well.

  • Adhesion and Quantification:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Gently wash the wells twice with DPBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 10 minutes.

    • Wash the wells thoroughly with water and allow them to dry.

    • Solubilize the stain by adding 100 µL of 1% SDS solution to each well.

    • Read the absorbance on a plate reader at a wavelength of 570 nm.

B. Neurite Outgrowth Assay

This assay is designed to assess the ability of neuronal cells (e.g., PC12 cells or primary neurons) to extend neurites on different substrates.

Detailed Protocol:

  • Substrate Preparation:

    • Coat 24-well plates or glass coverslips with Poly-L-ornithine or Poly-D-lysine to promote initial cell attachment.

    • Subsequently, coat with either full-length Laminin-1 (5-10 µg/mL) or Laminin (925-933) peptide (concentrations may need optimization, but starting around 100 µg/mL is recommended) for at least 2 hours at 37°C.[18][19]

  • Cell Plating:

    • Plate neuronal cells at a low density to allow for clear visualization of individual neurites.

    • Culture the cells in a low-serum or serum-free medium, often supplemented with Nerve Growth Factor (NGF) for PC12 cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours to allow for neurite extension.[20]

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes.

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software to measure parameters such as the percentage of cells with neurites, the average neurite length, and the number of branches per cell.

Conclusion: Choosing the Right Tool for Your Research

The choice between full-length Laminin-1 and the Laminin (925-933) peptide is not a matter of which is "better," but which is more appropriate for the specific research question and experimental context.

  • Choose Full-Length Laminin-1 when:

    • The goal is to mimic the complex in vivo basement membrane environment as closely as possible.

    • Robust cell adhesion, spreading, and potent signaling are required.

    • Working with sensitive cell types like pluripotent stem cells that require a comprehensive set of ECM cues.[3]

  • Choose Laminin (925-933) Peptide when:

    • The research focuses on the specific signaling pathways mediated by the 67-kDa laminin receptor.

    • A more defined, minimalistic, and highly controlled substrate is needed.

    • The peptide is to be conjugated to biomaterials or hydrogels to create a functionalized scaffold.[6]

    • Cost and ease of synthesis are significant considerations.

By understanding the distinct structural and functional characteristics of these two powerful biological tools, researchers can design more precise and impactful experiments, ultimately advancing our knowledge in cell biology, regenerative medicine, and drug development.

References

  • Graf, J., Iwamoto, Y., Sasaki, M., et al. (1987). Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding. Cell, 48(6), 989-996. [Link]

  • Luckett, J., et al. (2004). Synthetic Peptides Interacting with the 67-kd Laminin Receptor Can Reduce Retinal Ischemia and Inhibit Hypoxia-Induced Retinal Neovascularization. Investigative Ophthalmology & Visual Science, 45(13), 336-341. [Link]

  • Powell, S. K., & Kleinman, H. K. (1997). Laminin and the mechanism of neuronal outgrowth. The International Journal of Biochemistry & Cell Biology, 29(3), 401-414. [Link]

  • Aumailley, M. (2013). The laminin family. Cell Adhesion & Migration, 7(1), 48-55. [Link]

  • BioLamina. (2021). STEM CELL CULTURE MATRICES A practical guide. [Link]

  • Bio-protocol. (2016). Neurite Outgrowth Assay. [Link]

  • Evotec. Neurite Outgrowth Assay. [Link]

  • Bio-Connect. (2023). Why stem cells prefer full-length laminin-521. [Link]

  • Life Technologies (India) Pvt. Ltd. Laminin (925-933). [Link]

  • Hohenester, E. (2019). Structural biology of laminins. Matrix Biology, 71-72, 11-20. [Link]

  • DiPersio, C. M., et al. (1998). Cell adhesion to laminin 1 or 5 induces isoform-specific clustering of integrins and other focal adhesion components. Journal of Cell Science, 111(Pt 6), 751-763. [Link]

  • Belkin, A. M., & Stepp, M. A. (2000). Integrins as Receptors for Laminins. Microscopy Research and Technique, 51(3), 280-301. [Link]

  • Laurie Lab, University of Virginia. Cell Adhesion. [Link]

  • Horejs, C.-M. (2016). A Co-Culture Method to Study Neurite Outgrowth in Response to Dental Pulp Paracrine Signals. Journal of Visualized Experiments, (113), 54157. [Link]

Sources

Validation

Specificity of CDPGYIGSR binding to 67LR vs integrins

Executive Summary: The Specificity Paradox The peptide CDPGYIGSR (Laminin B1 chain, residues 925–933) is widely recognized as a high-affinity ligand for the 67 kDa Laminin Receptor (67LR) . Unlike the ubiquitous RGD moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

The peptide CDPGYIGSR (Laminin B1 chain, residues 925–933) is widely recognized as a high-affinity ligand for the 67 kDa Laminin Receptor (67LR) . Unlike the ubiquitous RGD motif, which promiscuously binds various integrins (e.g.,


, 

), CDPGYIGSR is engineered to target the non-integrin 67LR, a receptor critical for tumor metastasis, angiogenesis, and cell adhesion.

The Verdict: While CDPGYIGSR exhibits superior specificity for 67LR compared to integrin-targeting peptides, "absolute" specificity is a misconception. Experimental evidence confirms that while its primary high-affinity target is 67LR (


 nM range), it displays context-dependent cross-reactivity with specific integrins, notably 

, particularly in its cyclic form or at high concentrations.

This guide dissects the molecular mechanics of this specificity, provides comparative data against integrin ligands, and details self-validating protocols to verify target engagement in your specific model system.

Mechanistic Profiling: 67LR vs. Integrins

To understand the specificity of CDPGYIGSR, one must distinguish the structural biology of its targets.

The Primary Target: 67 kDa Laminin Receptor (67LR)[1][2][3]
  • Nature: A non-integrin, cell-surface receptor formed by the homo-dimerization of a 37 kDa precursor (37LRP).[1]

  • Binding Site: 67LR binds the YIGSR sequence located on the

    
     chain of Laminin-111.[2][3]
    
  • Mechanism: Binding triggers conformational changes that activate downstream signaling (MAPK, Ca

    
     influx) and mediate high-affinity cell adhesion to basement membranes.
    
  • CDPGYIGSR Advantage: The extension of the core YIGSR pentapeptide to the nonapeptide CDPGYIGSR improves conformational stability, enhancing affinity for 67LR compared to the short linear sequence.

The Off-Targets: Integrins

Integrins are heterodimeric receptors that typically recognize RGD, IKVAV, or globular laminin domains.

  • 
     Integrin:  The classic laminin receptor.[4] While it binds laminin, it generally targets the C-terminal globular domains (LG modules), distinct from the YIGSR site. However, steric overlap or high-concentration peptide flooding can induce weak interactions.
    
  • 
     Integrin: Critical Cross-Reactivity Alert.  Research indicates that YIGSR-containing peptides can inhibit 
    
    
    
    -mediated adhesion, suggesting this integrin is a secondary, lower-affinity receptor for the motif.
Pathway Visualization

The following diagram illustrates the divergent signaling and binding hierarchies.

G L_CDPG CDPGYIGSR (Peptide) R_67LR 67 kDa Laminin Receptor (67LR) L_CDPG->R_67LR High Affinity (Kd ~ nM) R_IntA4 Integrin α4β1 (Secondary Target) L_CDPG->R_IntA4 Low Affinity (Context Dependent) R_IntAV Integrin αvβ3 / α5β1 (Off-Target) L_CDPG->R_IntAV No Binding L_RGD RGD (Control Peptide) L_RGD->R_67LR No Binding L_RGD->R_IntAV High Affinity Out_Met Anti-Metastatic Signaling R_67LR->Out_Met Out_Adh Cell Adhesion (Basement Membrane) R_67LR->Out_Adh R_IntA4->Out_Adh

Figure 1: Specificity profile of CDPGYIGSR. Green paths indicate primary high-affinity binding; dashed yellow paths indicate potential cross-reactivity.

Comparative Performance Data

The following table synthesizes binding and functional data to objectively compare CDPGYIGSR against alternative laminin-derived and integrin-targeting peptides.

FeatureCDPGYIGSR (Target)YIGSR (Linear Core)RGD (Integrin Control)IKVAV (Laminin

1)
Primary Receptor 67LR 67LRIntegrins (

)
Integrins (

)
Affinity (

)
~1–10 nM (High)~10–100 nM (Moderate)~10–50 nM (Integrin)~10–100 nM
Integrin Cross-Reactivity Low (Mainly

)
ModerateHigh (Native Ligand)High
Stability (Serum) High (esp. if cyclized)Low (Rapid degradation)VariableLow
Biological Effect Anti-metastatic, Anti-angiogenicAnti-metastaticPro-adhesive, Pro-angiogenicPro-angiogenic, Neurite outgrowth

Key Insight: The "CDPG" N-terminal extension restricts the conformational freedom of the YIGSR core, making it a "tighter" fit for the 67LR pocket. However, cyclization (e.g., C-CDPGYIGSR-C) further enhances this effect but may paradoxically increase affinity for


 due to structural mimicry of the integrin-binding loop in fibronectin.

Experimental Protocols for Specificity Validation

Trust but verify. Do not assume CDPGYIGSR is acting solely through 67LR in your cell line. Use this Dual-Blocking Validation System .

Protocol A: Differential Adhesion Blocking Assay

Objective: Quantify the contribution of 67LR vs. Integrins to CDPGYIGSR-mediated adhesion.

Materials:

  • Target Cells (e.g., HT-1080, A375).

  • Substrate: Plates coated with Laminin-111 (

    
    ).
    
  • Blockers:

    • Anti-67LR Antibody (e.g., Clone MLuC5).[5]

    • Anti-

      
       Integrin Antibody  (e.g., Clone P5D2 or AIIB2).
      
    • Control IgG .

  • Peptide: CDPGYIGSR (soluble competitor).

Workflow:

  • Pre-incubation: Incubate cells (

    
    /mL) with blockers (
    
    
    
    ) or soluble CDPGYIGSR (
    
    
    ) for 30 min at 4°C.
  • Seeding: Plate cells onto Laminin-coated wells.

  • Adhesion: Incubate for 45–60 min at 37°C.

  • Quantification: Wash non-adherent cells.[3] Fix and stain (Crystal Violet or CellTiter-Glo).

Interpretation Logic:

  • If Anti-67LR blocks adhesion

    
    67LR Dependent .
    
  • If Anti-

    
      blocks adhesion 
    
    
    
    Integrin Dependent .
  • If Soluble CDPGYIGSR blocks adhesion but Anti-67LR does not

    
    Suspect Integrin Cross-reactivity (
    
    
    
    )
    .
Protocol B: Surface Plasmon Resonance (SPR) Specificity Check

Objective: Determine


 and off-rate (

) for purified receptors.
  • Immobilization: Immobilize Recombinant 67LR on Channel 1 (CM5 chip). Immobilize Integrin

    
     or 
    
    
    
    on Channel 2.
  • Analyte Injection: Inject CDPGYIGSR at concentration series (

    
    ).
    
  • Analysis:

    • Specific Binding: High Response Units (RU) on Ch1, negligible on Ch2.

    • Cross-talk: If Ch2 shows binding at

      
      , the peptide loses specificity at high concentrations.
      
Validation Workflow Diagram

Workflow Start Start: Specificity Validation Step1 Cell Adhesion Assay (Laminin Substrate) Start->Step1 Branch Block with Anti-67LR? Step1->Branch Res1 Adhesion Inhibited Branch->Res1 Yes Res2 No Inhibition Branch->Res2 No Concl1 Valid: 67LR Mediated Res1->Concl1 Step2 Block with Anti-Integrin (β1) Res2->Step2 Res3 Adhesion Inhibited Step2->Res3 Yes Concl2 Invalid: Integrin Mediated (Likely α6β1 or α4β1) Res3->Concl2

Figure 2: Decision tree for validating CDPGYIGSR specificity in cell-based models.

References

  • Identification of CDPGYIGSR as a 67LR Ligand Graf, J., et al. (1987).[5] A pentapeptide from the laminin B1 chain mediates cell adhesion and binds the 67,000 laminin receptor. Biochemistry, 26(22), 6896–6900. [5]

  • Integrin Cross-Reactivity (

    
    ) 
    Maeda, T., et al. (1994). Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A.
    Journal of Biochemistry, 115(2), 182–189.
    
    
  • 67LR vs. Integrin Signaling Pathways Vande Broek, I., et al. (2001). Laminin-1-induced migration of multiple myeloma cells involves the high-affinity 67 kD laminin receptor. British Journal of Cancer, 85(9), 1387–1395. [2]

  • Cyclic vs. Linear Peptide Stability Zheng, X., et al. (2021).[6][7] Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. Molecules, 26(14), 4346. (Note: While focused on RGD, this reference establishes the biophysical principles of cyclization relevant to CDPGYIGSR stability).

Sources

Comparative

Comparative Guide to Competitive Inhibition Assays: Targeting the Laminin (925-933) Interaction with Antibody Blockers

For researchers, scientists, and drug development professionals investigating cell-matrix interactions, understanding how to dissect and inhibit specific binding events is paramount. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating cell-matrix interactions, understanding how to dissect and inhibit specific binding events is paramount. This guide provides an in-depth comparison of methodologies for studying the inhibition of cell adhesion mediated by the Laminin (925-933) peptide sequence. We will explore the use of the peptide itself as a competitive agent against full-length laminin and compare its performance with function-blocking antibodies targeting both the ligand and its cellular receptors.

The Biological Landscape: Laminin and its Significance

Laminins are high-molecular-weight glycoproteins that are a major component of the basal lamina, a specialized form of the extracellular matrix.[1][2] These heterotrimeric proteins, composed of α, β, and γ chains, are fundamental to tissue architecture and play a pivotal role in regulating a wide array of biological processes, including cell adhesion, migration, differentiation, and signaling.[1][3][4]

The specific peptide sequence 925-933, derived from the laminin β1 chain (with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, or CDPGYIGSR), has been identified as a critical mediator of cell attachment and chemotaxis.[3][5][] It functions by binding to cellular receptors, most notably the 67-kDa laminin receptor (67LR) and integrins such as α6β1.[7][8][9] Due to its direct involvement in cell binding, this peptide is an excellent tool for competitive inhibition studies aimed at disrupting laminin-dependent cellular functions.

The Principle of Competitive Inhibition in Cell Adhesion

A competitive inhibition assay is designed to measure how effectively a test compound (an inhibitor) can block the interaction between a ligand and its receptor.[10][11] In the context of cell adhesion, the assay typically involves the following components:

  • Substrate: A surface (e.g., a microplate well) coated with an extracellular matrix protein, such as full-length laminin.

  • Cells: A cell line known to express receptors for the substrate protein.

  • Inhibitor: The molecule being tested for its ability to block cell adhesion. This could be a synthetic peptide like Laminin (925-933) or a function-blocking antibody.

The core principle is that the inhibitor in the solution will compete with the immobilized substrate for binding to the cell's surface receptors. An effective inhibitor will occupy these receptors, preventing the cells from attaching to the substrate. The degree of inhibition is quantified by measuring the reduction in the number of adherent cells compared to a control without any inhibitor.[12] This signal is inversely proportional to the concentration and efficacy of the inhibitor.[10]

cluster_0 Standard Cell Adhesion cluster_1 Competitive Inhibition Cell Cell with Integrin Receptors Laminin Immobilized Laminin Substrate Cell->Laminin Binding Result1 Cell Adhesion Cell2 Cell with Integrin Receptors Laminin2 Immobilized Laminin Substrate Cell2->Laminin2 Binding Blocked Result2 Inhibition of Adhesion Inhibitor Inhibitor (Peptide or Antibody) Inhibitor->Cell2 Blocks Receptor

Caption: Logical flow of cell adhesion versus competitive inhibition.

A Comparative Analysis of Inhibitory Agents

The choice of inhibitor is a critical experimental decision. The mechanism of action differs significantly between a peptide competitor and various antibody blockers, each offering unique advantages and insights.

Laminin (925-933) Peptide as a Direct Competitor

Using the Laminin (925-933) peptide is the most direct way to probe the function of this specific binding motif.

  • Mechanism: The free peptide in solution competes directly with the same sequence present in the full-length laminin coated on the plate. It saturates the cell surface receptors that recognize the 925-933 sequence, thereby preventing the cells from adhering.

  • Advantages:

    • High Specificity: Directly demonstrates that cell adhesion is dependent on the 925-933 binding site.

    • Mechanistic Clarity: Provides clear, unambiguous evidence for the role of this particular peptide sequence in the observed cellular process.

  • Limitations:

    • Partial Inhibition: Full-length laminin has multiple binding sites for various receptors.[] Blocking only the 925-933 interaction site may not be sufficient to completely abrogate cell adhesion, as cells can still bind via other domains.

Anti-Receptor Function-Blocking Antibodies (e.g., Anti-Integrin α6 or β1)

These antibodies target the cellular machinery responsible for binding laminin.

  • Mechanism: These antibodies bind to the laminin receptor on the cell surface (e.g., the α6β1 integrin), either at the ligand-binding site or at an allosteric site that induces a conformational change, rendering the receptor incapable of binding to laminin.[13]

  • Advantages:

    • Potentially Higher Efficacy: By disabling the entire receptor, these antibodies can produce a more complete inhibition of adhesion than a single-site peptide competitor.

    • Receptor Identification: Successfully inhibiting adhesion with a specific anti-integrin antibody (e.g., anti-α6) helps to definitively identify the receptor responsible for the interaction.

  • Limitations:

    • Pleiotropic Effects: Integrin receptors bind to multiple ligands and mediate complex signaling pathways.[8] Blocking the entire receptor may have downstream effects unrelated to laminin binding, complicating data interpretation.

Anti-Laminin Function-Blocking Antibodies

An alternative strategy is to block the ligand itself.

  • Mechanism: An antibody that specifically recognizes and binds to the 925-933 epitope on the immobilized laminin substrate will sterically hinder the cell's receptor from accessing its binding site.

  • Advantages:

    • Targeted Ligand Blockade: This approach confirms that a specific region on the laminin molecule is crucial for adhesion.

  • Limitations:

    • Assay Complexity: This approach is less common for competitive cell adhesion assays. It requires pre-incubation of the antibody with the coated plate, and ensuring the antibody remains bound and functional can be challenging. It is more commonly used to confirm the role of a specific ligand domain in other assay formats.[14]

Experimental Data: A Comparative Performance Overview

To illustrate the differential effects of these inhibitors, consider the following hypothetical data from a cell adhesion assay using HT-1080 fibrosarcoma cells on a laminin-coated surface. Adhesion is quantified and expressed as a percentage of the control (no inhibitor).

InhibitorConcentration% Adhesion (Mean ± SD)% InhibitionMechanism of Action
Control (None) N/A100 ± 5.20%Uninhibited cell-matrix binding
Laminin (925-933) Peptide 100 µg/mL65 ± 6.135%Competes for the 925-933 binding site on the receptor
300 µg/mL42 ± 4.858%Dose-dependent increase in receptor site competition
Anti-Integrin β1 Ab 10 µg/mL28 ± 7.372%Blocks the entire β1 integrin subunit, preventing receptor function
Isotype Control Ab 10 µg/mL98 ± 5.52%Non-specific antibody; confirms blocking is not due to Fc binding

Analysis of Results:

  • The Laminin (925-933) peptide shows dose-dependent inhibition, confirming that this sequence is actively involved in cell adhesion.[3][5] However, it does not achieve complete inhibition, suggesting other laminin domains also contribute to the attachment of HT-1080 cells.

  • The Anti-Integrin β1 antibody results in a significantly higher level of inhibition, indicating that the β1 integrin subunit is the primary receptor for laminin-mediated adhesion in this cell line.

  • The Isotype Control antibody shows negligible inhibition, a crucial self-validating step that proves the effects of the anti-integrin antibody are specific to its target and not a result of non-specific interactions.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol provides a step-by-step method for a competitive cell adhesion assay. Including the appropriate controls is essential for a trustworthy, self-validating system.

cluster_workflow Competitive Cell Adhesion Assay Workflow P1 Step 1: Plate Coating Coat 96-well plate with Laminin (10 µg/mL) in PBS overnight at 4°C. P2 Step 2: Washing & Blocking Wash 3x with PBS. Block with 1% BSA for 1 hour at 37°C. P1->P2 P3 Step 3: Cell Preparation Harvest cells (e.g., HT-1080), wash, and resuspend in serum-free media to 1x10^5 cells/mL. P2->P3 P4 Step 4: Inhibition Setup Add inhibitors to wells: - Control (media only) - Peptide (e.g., 300 µg/mL) - Antibody (e.g., 10 µg/mL) - Isotype Control (10 µg/mL) P3->P4 P5 Step 5: Cell Seeding Add 100 µL of cell suspension to each well. Incubate for 1 hour at 37°C. P4->P5 P6 Step 6: Removal of Non-Adherent Cells Gently wash wells 3x with PBS to remove non-adherent cells. P5->P6 P7 Step 7: Staining & Quantification Fix with 4% PFA. Stain with 0.5% Crystal Violet. Solubilize dye with 10% acetic acid. Read absorbance at 570 nm. P6->P7 P8 Step 8: Data Analysis Calculate % Inhibition relative to control. P7->P8

Sources

Validation

Dose-Response &amp; Mechanistic Guide: Laminin (925-933) in Migration Assays

[1] Executive Summary Laminin (925-933) , commonly referred to by its sequence CDPGYIGSR (or simply YIGSR ), functions as a competitive antagonist and partial agonist of the 67 kDa Laminin Receptor (67LR).[1] Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Laminin (925-933) , commonly referred to by its sequence CDPGYIGSR (or simply YIGSR ), functions as a competitive antagonist and partial agonist of the 67 kDa Laminin Receptor (67LR).[1] Unlike the full-length Laminin-1 protein which acts as a potent driver of metastasis and invasion, Laminin (925-933) binds 67LR with high affinity but elicits a significantly weaker migratory response.[1] Consequently, in the presence of full-length laminin (as found in the tumor microenvironment), this peptide effectively "brakes" cell migration and invasion by occupying receptors without triggering the full pro-metastatic signaling cascade.

This guide provides the experimental framework to utilize Laminin (925-933) in migration assays, specifically distinguishing its role as a soluble inhibitor versus a substrate coating.[1]

Part 1: Mechanistic Intelligence & Comparative Analysis[1]

The "Brake" vs. The "Gas": YIGSR vs. IKVAV

To design valid experiments, researchers must distinguish between the two primary bioactive sites of Laminin-1. While both are derived from the same parent protein, they drive opposing phenotypes.

FeatureLaminin (925-933) (YIGSR) Laminin (2091-2108) (IKVAV) Full-Length Laminin-1
Primary Sequence CDPGYIGSRCSRARKQAASIKVAVSADRHeterotrimer (

)
Chain Origin Beta-1 ChainAlpha-1 ChainAll three chains
Primary Receptor 67 kDa Laminin Receptor (67LR) ; Integrin

Integrins (

)
Multiple Integrins & 67LR
Effect on Migration Inhibits invasion (Competitive Antagonist)Promotes invasion & angiogenesisStrong Promoter
MMP Regulation No direct MMP-1 induction; blocks invasion via adhesion modulationIncreases MMP/Protease activityIncreases MMP activity
Primary Application Anti-metastasis studies; Adhesion assaysNeurite outgrowth; Angiogenesis assaysGeneral culture; Invasion positive control
Mechanism of Action: The Competitive Blockade

Laminin (925-933) operates via a high-affinity, low-efficacy mechanism.[1]

  • Binding: It binds 67LR with a

    
     in the nanomolar range (1–5 nM) , comparable to full-length laminin.[1]
    
  • Signaling: Unlike full laminin, which clusters receptors to drive actin polymerization and MMP secretion, YIGSR binding induces receptor internalization and a transient cAMP spike via PKA/Epac pathways.[1]

  • Outcome: This internalization removes 67LR from the cell surface, reducing the cell's ability to sense and traverse the extracellular matrix (ECM).

G cluster_0 Full-Length Laminin Signaling (Pro-Metastatic) cluster_1 Laminin (925-933) Mechanism (Anti-Metastatic) Laminin Full-Length Laminin Receptor 67LR / Integrin Complex Laminin->Receptor High Affinity Signal1 Receptor Clustering & MMP Activation Receptor->Signal1 Migration High Migration & Invasion Signal1->Migration YIGSR Laminin (925-933) (YIGSR) Receptor2 67LR Binding Site YIGSR->Receptor2 High Affinity (1-5 nM) Internalization Receptor Internalization (cAMP/PKA Pathway) Receptor2->Internalization Blockade Competitive Blockade of Full Laminin Receptor2->Blockade Occupies Site Inhibition Inhibited Migration Internalization->Inhibition Blockade->Inhibition

Caption: Figure 1. Mechanism of Action. YIGSR occupies the 67LR binding pocket, preventing full-length laminin binding and inducing receptor internalization, effectively desensitizing the cell to migratory cues.

Part 2: Dose-Response Guidelines

The "dose" of Laminin (925-933) depends entirely on whether it is used as a soluble inhibitor or an immobilized substrate .[1]

Soluble Inhibition (Chemotaxis/Invasion Assays)

Goal: Prevent cells from migrating towards a chemoattractant (usually full-length laminin or serum).[1]

  • Receptor Saturation (IC50): ~1–10 nM (Binding affinity).[1]

  • Functional Inhibition (IC50): ~100–400 nM (For cell attachment inhibition).[1]

  • Optimal Experimental Concentration: 100 µg/mL (~100 µM) .

    • Note: While the

      
       is nanomolar, migration assays often require micromolar concentrations to maintain a gradient and overcome local ECM secretion by cells.
      
    • Data Point: At 100 µg/mL, YIGSR acts as a partial agonist (eliciting ~30% of the migration seen with full laminin) but will inhibit the response to full laminin by >50% when co-incubated.[1]

Immobilized Substrate (Adhesion Assays)

Goal: Promote cell attachment to a surface.

  • Threshold for Attachment: 10–50 µg/mL coating concentration.

  • Maximal Attachment: 100–300 µg/mL .[1]

  • Observation: Cells attach but often do not spread as fully as they do on full-length laminin.[1]

In Vivo Metastasis Inhibition

Goal: Block lung colonization (e.g., B16F10 melanoma model).[1]

  • Effective Dose: 0.2 mg/mouse (approx. 10 mg/kg) administered intravenously.[1]

  • Efficacy: ~97% inhibition of lung colonies with multimeric YIGSR (Ac-Y16); ~50% inhibition with monomeric YIGSR.[1]

Part 3: Validated Experimental Protocol

Protocol: Transwell Invasion Inhibition Assay

This protocol tests the ability of soluble Laminin (925-933) to inhibit tumor cell invasion through a Full-Length Laminin matrix.[1]

Materials
  • Peptide: Laminin (925-933) (Seq: CDPGYIGSR).[1][2] Dissolve in sterile water or PBS.

  • Control Peptide: Scrambled YIGSR (Seq: YSRIG or similar).[1][3]

  • Chemoattractant: Full-Length Laminin-1 (10–20 µg/mL) or FBS (10%).[1]

  • Cells: Highly metastatic line (e.g., B16F10 Melanoma or HT-1080 Fibrosarcoma).[1]

  • Chambers: Transwell inserts (8.0 µm pore size).

Workflow Diagram

Workflow cluster_treatments Experimental Groups Step1 Step 1: Coat Underside of Transwell (Full Laminin: 10 µg/mL) Step2 Step 2: Starve Cells (Serum-free media, 12-24h) Step1->Step2 Step3 Step 3: Prepare Top Chamber Treatment (Cells + Soluble Peptide) Step2->Step3 GrpA Control: Media Only Step3->GrpA GrpB Test: YIGSR (100 µg/mL) Step3->GrpB GrpC Neg Control: Scrambled (100 µg/mL) Step3->GrpC Step4 Step 4: Incubation (37°C, 5% CO2, 4-24h) GrpA->Step4 GrpB->Step4 GrpC->Step4 Step5 Step 5: Analysis (Fix, Stain, Count Migrated Cells) Step4->Step5

Caption: Figure 2. Transwell Inhibition Workflow. Soluble YIGSR competes with the coated Laminin gradient.

Step-by-Step Methodology
  • Coating (The Driver): Coat the underside of the Transwell membrane with Full-Length Laminin (10 µg/mL) for 2 hours at 37°C. This establishes the haptotactic gradient.

  • Cell Preparation: Starve cells in serum-free media for 24 hours to upregulate integrins and 67LR.

  • Treatment (The Brake):

    • Harvest cells and resuspend in serum-free media (

      
       cells/mL).[1]
      
    • Test Group: Add Laminin (925-933) to the cell suspension at 100 µg/mL .

    • Scramble Control: Add Scrambled Peptide at 100 µg/mL .

    • Vehicle Control: PBS/Media only.

    • Pre-incubate cells with peptide for 30 minutes at 37°C before plating.

  • Seeding: Add 100 µL of the cell/peptide suspension to the upper chamber.

  • Migration: Incubate for 4–6 hours (fast migrators) or 12–24 hours (slow migrators).

  • Quantification: Swab non-migrated cells from the top. Fix and stain migrated cells on the bottom. Count 5 random fields per insert.

Self-Validating Checkpoints
  • Viability Control: Perform an MTT/Alamar Blue assay on cells treated with 100 µg/mL YIGSR in a standard plate. Result must show NO toxicity. If toxicity exists, migration reduction is a false positive.[1]

  • Scramble Control: The scrambled peptide group must show migration levels statistically similar to the Vehicle Control. If the scramble inhibits migration, the effect is non-specific (e.g., pH or salt effect).[1]

References

  • Graf, J., Iwamoto, Y., Sasaki, M., et al. (1987).[1] Identification of an amino acid sequence in laminin mediating cell attachment, chemotaxis, and receptor binding.[1][4] Cell, 48(6), 989-996.[1]

  • Iwamoto, Y., Robey, F. A., Graf, J., et al. (1987).[1] YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation.[1][5][6][7] Science, 238(4830), 1132-1134.[1]

  • Nomizu, M., et al. (1995).[1] Identification of cell binding sites in the laminin alpha 1 chain carboxyl-terminal globular domain by systematic screening of synthetic peptides. Journal of Biological Chemistry, 270, 20583-20590.[1]

  • Gopalakrishna, R., et al. (2018).[1][8] Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases.[1][8] Journal of Biological Chemistry.

  • Yamamura, K., et al. (1993).[1] Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A. Biochemical and Biophysical Research Communications.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Laminin (925-933) (TFA Salt)

Executive Summary & Chemical Profile Laminin (925-933) is a synthetic peptide fragment (Sequence: CDPGYIGSR ) derived from the Laminin B1 chain, widely used to study cell adhesion, migration, and neurite outgrowth.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Laminin (925-933) is a synthetic peptide fragment (Sequence: CDPGYIGSR ) derived from the Laminin B1 chain, widely used to study cell adhesion, migration, and neurite outgrowth.[1]

While the peptide sequence itself is biologically benign and non-toxic, the commercial product is supplied as a Trifluoroacetate (TFA) salt . This counter-ion impacts the physicochemical properties of the waste and dictates specific disposal protocols to prevent environmental acidification and ensure regulatory compliance (RCRA).

Substance Identification
ParameterDetail
Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg
CAS Number 110590-60-8
Salt Form Trifluoroacetate (TFA)
Physical State White lyophilized powder
Acidity (pKa) The TFA component creates an acidic microenvironment in solution (pH < 2.0 in unbuffered water).[2][3][4][5]

Risk Assessment & Waste Classification

Effective disposal requires distinguishing between the chemical hazard (the pure peptide salt) and the biological hazard (the peptide after use in cell culture).

The TFA Factor: Why it Matters

Trifluoroacetic acid (TFA) is a strong organic acid. Although present only as a counter-ion in the salt form, bulk accumulation of TFA salts in waste containers can lower the pH of the waste stream, potentially creating incompatibility with other organic solvents (e.g., creating fumes if mixed with strong bases or hypochlorites).

Critical Rule: Never mix peptide TFA salts with bleach (sodium hypochlorite) unless the peptide is in a buffered solution. Acidic TFA + Bleach = Chlorine Gas release.

Waste Stream Classification Table
Waste StateConditionClassificationRCRA/Internal Code
Solid Expired/Unused Lyophilized PowderChemical WasteNon-Regulated Organic Solid (Check local listings for "fluorinated compounds")
Liquid Reconstituted Stock (Solvent/Water)Chemical WasteNon-Halogenated Organic Solvent (if in DMSO/MeOH) or Aqueous Acidic Waste
Bio-Matrix Used in Cell Culture Media/PlatesBiohazard Class 6.2 (Infectious Substance) if cells are present

Operational Disposal Workflows

Workflow A: Disposal of Dry Solid (Expired/Spilled)

Use this for original vials containing powder or solid spills.

  • PPE Requirements: Nitrile gloves, safety glasses, standard lab coat.

  • Containment:

    • Do not empty the vial. Keep the substance in its original glass/plastic container.

    • Place the vial into a secondary clear polyethylene bag (zip-lock).

  • Labeling:

    • Affix a hazardous waste label.[6]

    • Constituents: "Laminin Peptide (925-933) as Trifluoroacetate Salt."[7]

    • Hazard Check: "Irritant" (Standard precaution for peptide salts).

  • Disposal: Place in the Solid Chemical Waste drum.

Workflow B: Disposal of Liquid Stock Solutions (Chemical)

Use this for stock solutions in DMSO, Water, or Ethanol that have NOT touched cells.

  • Neutralization (Self-Validating Step):

    • Why: To prevent container corrosion and ensure pH compliance.

    • Action: If the solution is unbuffered water/TFA, add 1% Sodium Bicarbonate (

      
      ) dropwise.[8]
      
    • Validation: Test with pH strip. Target pH 6.0–8.0.[8]

  • Segregation:

    • If in DMSO/Ethanol: Pour into Organic Solvent Waste container.

    • If in Water: Pour into Aqueous Waste container.

  • Rinsing: Triple rinse the empty vial with water; dispose of rinsate into the same liquid waste container. Deface the vial label and recycle the glass.

Workflow C: Disposal of Bio-Contaminated Media

Use this for media, petri dishes, or hydrogels where the peptide was incubated with cells.

  • Deactivation:

    • Liquid Media: Aspirate media into a collection flask containing 10% bleach (final concentration). Allow 20 minutes contact time.

    • Solid/Plastics: Collect plates/tips in a biohazard bag.

  • Terminal Sterilization:

    • Autoclave the biohazard bag at 121°C, 15 psi for 30 minutes .

    • Validation: Verify autoclave tape turned black/striped.

  • Final Stream: Dispose of autoclaved waste as "Treated Medical Waste" or general trash depending on institutional EHS policy.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for disposing of Laminin (925-933) based on its state and usage context.

DisposalWorkflow Start Waste Generated: Laminin (925-933) TFA StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BagLabel Double Bag & Label: 'Peptide Salt - Irritant' Solid->BagLabel BioCheck Contaminated with Cells/Bacteria? Liquid->BioCheck BioYes YES (Biohazard) BioCheck->BioYes Used in Culture BioNo NO (Chemical Only) BioCheck->BioNo Stock/Aliquot SolidWaste Solid Chemical Waste (Incineration) BagLabel->SolidWaste Autoclave Autoclave: 121°C / 30 mins BioYes->Autoclave SolventCheck Solvent Type? BioNo->SolventCheck BioTrash Treated Medical Waste Autoclave->BioTrash Neutralize Neutralize pH (Add NaHCO3) SolventCheck->Neutralize Water/Buffer OrgWaste Organic Solvent Waste (DMSO/EtOH) SolventCheck->OrgWaste DMSO/Organics AqWaste Aqueous Chemical Waste Neutralize->AqWaste

Figure 1: Decision tree for the safe segregation and disposal of Laminin peptide waste streams.[2]

Emergency Procedures (Spills)

In the event of a spill of the neat powder (TFA salt form):

  • Evacuate & Ventilate: If a large amount (>1g) of fine powder is airborne, leave the immediate area for 10 minutes to allow dust to settle.

  • PPE: Wear N95 respirator (if dust is visible), goggles, and double nitrile gloves.

  • Neutralizing Wash:

    • Cover the spill with a paper towel.

    • Dampen the towel with 1% Sodium Bicarbonate solution (do not use water alone, as it may spread the acid).

    • Wipe up the solid.

  • Final Clean: Clean the surface with 70% Ethanol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Laminin (925-933)(TFA)

As researchers dedicated to advancing drug development, our work with bioactive peptides like Laminin (925-933) is foundational. This specific peptide, a fragment of the Laminin B1 chain, is instrumental in studying cell...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with bioactive peptides like Laminin (925-933) is foundational. This specific peptide, a fragment of the Laminin B1 chain, is instrumental in studying cell adhesion, migration, and receptor binding[1][2][3]. However, ensuring the integrity of our experiments and, more importantly, our personal safety, requires a nuanced understanding of the materials we handle.

This guide moves beyond a simple checklist. It provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when working with Laminin (925-933)(TFA). Our primary focus is not the peptide itself—which is not classified as hazardous—but its counter-ion: Trifluoroacetic Acid (TFA)[4]. The "(TFA)" in the product name signifies that the peptide is supplied as a trifluoroacetate salt, a common remnant from the solid-phase synthesis process[5][6]. Trifluoroacetic Acid is a corrosive chemical that poses a significant risk of severe skin and eye burns upon contact[5][7]. Therefore, our safety protocols are dictated by the chemical hazards of TFA.

The Dual-Hazard Profile: Peptide vs. Counter-Ion

A thorough risk assessment reveals two distinct components to consider:

  • The Peptide (Laminin 925-933): This is a bioactive molecule for research use only[8][9]. Safety Data Sheets (SDS) for the peptide indicate that it is not classified as a hazardous substance and is generally not a skin irritant[4]. The primary concern is avoiding unwanted biological effects through accidental ingestion or contamination of experiments.

  • The Counter-Ion (Trifluoroacetate - TFA): This is the principal chemical hazard. TFA is a strong acid, and in its lyophilized (powder) or reconstituted (liquid) form, it is corrosive. Direct contact can cause serious chemical burns, and inhalation of the powder can lead to respiratory tract irritation[5][10].

Our entire safety and PPE strategy is built around mitigating the risks posed by the TFA component.

A Phased Approach to PPE: From Receiving to Disposal

Safe handling is a process. The potential for exposure and the corresponding level of required PPE change depending on the specific task you are performing. Adherence to these phased protocols is a self-validating system for ensuring laboratory safety.

Phase 1: Receiving and Storage

Upon arrival, the immediate task is to verify the integrity of the container and store it under appropriate conditions to maintain the peptide's stability.

  • Operational Steps:

    • Visually inspect the shipping container and the primary vial for any signs of damage or leakage.

    • Confirm the product identity against the shipping documents.

    • Transfer the vial to its designated long-term storage location.

  • Storage Conditions: Store lyophilized powder at -20°C or -80°C in a desiccated environment to prevent degradation[8][9][11].

  • Minimum PPE:

    • Eye Protection: Safety glasses.

    • Hand Protection: Nitrile gloves.

Phase 2: Weighing and Reconstitution (Highest-Risk Phase)

Handling the lyophilized powder is the most critical phase due to the risk of aerosolization. The fine, lightweight powder can easily become airborne, creating a significant inhalation and contact hazard from the corrosive TFA salt[12].

  • Causality: The primary risk is the inhalation of corrosive TFA-laden dust, which can cause severe respiratory irritation[10]. Direct contact of the powder with skin or eyes is also a major concern.

  • Mandatory Engineering Control: All handling of the lyophilized powder must be performed inside a certified chemical fume hood or a powder containment balance enclosure[12][13]. This is non-negotiable.

  • Step-by-Step Protocol:

    • Don all required PPE before bringing the vial into the fume hood.

    • Place a weigh boat on an analytical balance inside the enclosure. Use anti-static weighing techniques to minimize powder dispersal[13].

    • Carefully open the vial. Avoid any sudden movements that could disturb the powder.

    • Using a clean spatula, gently transfer the desired amount of powder to the weigh boat.

    • Securely cap the stock vial and return it to its storage location.

    • Proceed with reconstitution by adding the appropriate solvent to the weighed powder in a suitable container (e.g., a conical tube).

  • Required PPE:

    • Eye/Face Protection: Chemical safety goggles are mandatory. For added precaution, wearing a face shield over the goggles is best practice.

    • Hand Protection: Chemical-resistant nitrile gloves. Ensure gloves are inspected for any defects before use and change them immediately if contamination is suspected[14].

    • Body Protection: A lab coat, fully fastened, is required to protect skin and clothing[12].

    • Respiratory Protection: The use of a fume hood serves as the primary respiratory protection. A separate respirator is not typically required if this engineering control is used correctly.

Phase 3: Handling the Reconstituted Solution

Once in solution, the inhalation risk is significantly reduced, but the risk of a chemical burn from a splash or spill remains. The solution is corrosive due to the dissolved TFA.

  • Required PPE:

    • Eye Protection: Safety glasses with side shields are the minimum requirement. Goggles are recommended if there is a higher risk of splashing[15][16].

    • Hand Protection: Nitrile gloves[12].

    • Body Protection: Lab coat[15].

Phase 4: Spill Management and Disposal

Accidents happen, and a prepared response is critical. All waste generated is considered hazardous chemical waste due to the TFA content.

  • Spill Cleanup:

    • Alert others in the area and restrict access.

    • For small liquid spills, use an acid-neutralizing absorbent material, such as sodium carbonate or a commercial spill kit[17].

    • Collect the neutralized material using non-sparking tools and place it in a designated hazardous waste container.

    • For spills of the powder inside a fume hood, carefully wipe the area with a damp cloth and decontaminate, disposing of all materials as hazardous waste.

  • Waste Disposal:

    • All materials that have come into contact with Laminin (925-933)(TFA)—including pipette tips, tubes, gloves, and excess solution—must be collected in a clearly labeled, sealed hazardous waste container[17][18].

    • Crucially, do not empty any TFA-containing waste into drains , as it can be harmful to aquatic life and may violate local regulations[7][19].

    • Follow all institutional and local guidelines for the disposal of corrosive chemical waste.

Summary of PPE Requirements

For quick reference, the following table summarizes the minimum PPE required for each operational phase.

Operational PhaseEye/Face ProtectionHand ProtectionBody ProtectionEngineering Control
Receiving & Storage Safety GlassesNitrile GlovesLab CoatN/A
Powder Handling Chemical Goggles Nitrile GlovesLab CoatChemical Fume Hood
Solution Handling Safety GlassesNitrile GlovesLab CoatN/A (Fume hood if volatile solvent used)
Spill & Disposal Chemical GogglesNitrile GlovesLab CoatVentilated Area

Decision Workflow for Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with Laminin (925-933)(TFA), emphasizing the critical decision point based on the material's physical state.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_powder Powder Handling Protocol cluster_solution Solution Handling Protocol cluster_disposal Disposal Protocol Read_SDS Read Safety Data Sheet (SDS) Identify TFA as Primary Hazard Assess_Task Assess Task: Powder or Solution? Read_SDS->Assess_Task Fume_Hood Work in Chemical Fume Hood Assess_Task->Fume_Hood Powder PPE_Solution Don Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Assess_Task->PPE_Solution Solution PPE_Powder Don Full PPE: - Goggles - Nitrile Gloves - Lab Coat Fume_Hood->PPE_Powder Weigh Weigh & Reconstitute PPE_Powder->Weigh Waste Collect All Waste in Labeled Hazardous Container Weigh->Waste Experiment Perform Experiment PPE_Solution->Experiment Experiment->Waste No_Drain DO NOT DISPOSE IN DRAIN Waste->No_Drain

Caption: Risk assessment workflow for Laminin (925-933)(TFA).

By adhering to this structured, risk-aware approach, you can confidently handle Laminin (925-933)(TFA), ensuring your safety, the protection of your colleagues, and the integrity of your invaluable research.

References

  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH . Carl ROTH. [Link]

  • Laminin (925-933)(TFA) | Buy from Supplier AdooQ® . Adooq Bioscience. [Link]

  • LCSS: TRIFLUOROACETIC ACID . National Research Council. [Link]

  • Safety Data Sheet: Trifluoroacetic acid 0.1 % in water for LC-MS - neoFroxx . neoFroxx. [Link]

  • Technical Support Information Bulletin 1085 - Aapptec Peptides . Aapptec. [Link]

  • Laboratory Safety Guidelines for Peptide Handling - Biovera . Biovera. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management . Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline - Quora . Quora. [Link]

  • How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? | ResearchGate . ResearchGate. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . Peptide Sciences. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC . National Center for Biotechnology Information. [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards - Environmental Health & Safety . University of Nevada, Reno. [Link]

Sources

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